6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZDUVBYKVPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-62-5 | |
| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride molecular structure
An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride: A Versatile Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The pyridin-2(1H)-one core is a prominent member of this class, recognized for its versatile chemical properties and broad spectrum of biological activities.[1][2] Derivatives have demonstrated potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4]
This guide focuses on a key derivative, This compound (CAS No: 95878-02-7). While primarily utilized as a synthetic intermediate, its molecular architecture, featuring a reactive aminomethyl group appended to the robust pyridinone ring, makes it an exceptionally valuable building block for drug discovery professionals.[5] The structure is a confluence of features that allow for facile derivatization, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.
The objective of this document is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a logical synthetic approach, methods of characterization, and its broader significance within medicinal chemistry, grounded in established scientific principles and safety protocols.
Molecular Structure and Physicochemical Properties
The foundational attributes of a molecule dictate its behavior in both chemical reactions and biological systems. This compound possesses a structure optimized for utility in synthetic chemistry.
The core is the pyridin-2(1H)-one ring, a heterocyclic system that exists in tautomeric equilibrium with its 2-hydroxypyridine form. The pyridone tautomer generally predominates and is crucial for its biological mimicry capabilities. The aminomethyl substituent at the 6-position provides a primary amine, a key functional handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and alkylation. The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction conditions.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 95878-02-7 | [7][8][9] |
| Molecular Formula | C₆H₉ClN₂O | [9][10] |
| Molecular Weight | 160.60 g/mol | [7][9] |
| Synonyms | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | [7] |
| (6-Hydroxypyridin-2-yl)methylamine hydrochloride | [7] | |
| Appearance | Solid | [11] |
| Purity | Typically ≥95% | [7][10] |
| SMILES | O=C1C=CC=C(CN)N1.[H]Cl | [9] |
| InChI Key | HOMZDUVBYKVPOU-UHFFFAOYSA-N | [11] |
| Storage | Room temperature, inert atmosphere, keep dry and cool | [9][10] |
Synthesis and Characterization
As a crucial building block, the efficient and verifiable synthesis of this compound is paramount. While numerous proprietary methods exist, a logical and common synthetic strategy can be devised from commercially available precursors, demonstrating a field-proven approach.
Rationale for Synthetic Strategy
A robust synthesis would logically commence from a readily available pyridine derivative, such as 6-methyl-2-chloropyridine or 2-hydroxy-6-methylpyridine. The strategy involves the functionalization of the methyl group, followed by the introduction of the amine, and finally, conversion to the hydrochloride salt. A common and effective method for converting a methyl group on a pyridine ring to an aminomethyl group involves radical halogenation followed by nucleophilic substitution with an amine equivalent (e.g., via a Gabriel synthesis or direct amination) and subsequent deprotection.
Proposed Synthetic Workflow
The following diagram outlines a plausible two-step synthetic route starting from 2-hydroxy-6-methylpyridine, a commercially available starting material. This pathway is chosen for its reliability and use of standard organic chemistry transformations.
Caption: Proposed synthesis of 6-(Aminomethyl)pyridin-2(1H)-one HCl.
Experimental Protocol: Synthesis
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.
-
Step 1: Synthesis of 6-(Bromomethyl)pyridin-2(1H)-one.
-
To a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude 6-(bromomethyl)pyridin-2(1H)-one (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at 50 °C for 3 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers contain the azide intermediate.
-
Dry the organic phase, concentrate, and redissolve the residue in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst and hydrogenate the mixture under a balloon of H₂ gas until the reaction is complete (TLC monitoring).
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the free base.
-
Dissolve the crude free base in a minimal amount of methanol and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.
-
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for a building block intended for drug discovery. A suite of analytical techniques is employed for this purpose.[12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (a singlet around 4.0 ppm), and three aromatic protons on the pyridinone ring, likely appearing as a triplet and two doublets between 6.0 and 7.5 ppm. The NH protons of the amine salt and the ring amide will also be present, often as broad signals.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups. Expected peaks include a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, N-H stretching from the ring amide and amine salt in the 3200-2800 cm⁻¹ region, and C=C/C=N stretching in the 1600-1450 cm⁻¹ region.[14][15]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 125.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[13][16]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for determining the purity of the final compound. A typical method would use a C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) as the mobile phase.
The Pyridin-2(1H)-one Scaffold in Drug Discovery
The true value of this compound lies in the therapeutic potential of the molecules it helps create. The pyridinone scaffold is a master key for interacting with a variety of biological targets.
Mechanism and Biological Significance
The pyridinone ring is a versatile bioisostere, capable of mimicking the structural and electronic properties of other chemical groups, such as amides, phenyl rings, and pyrimidines.[1][2] This mimicry allows molecules containing this scaffold to fit into the binding sites of enzymes and receptors that would normally accommodate these other groups. Crucially, the scaffold contains both a hydrogen bond donor (the ring N-H) and a hydrogen bond acceptor (the C=O), enabling it to form critical interactions within protein binding pockets, such as the hinge region of kinases.[1][5]
Caption: Pyridinone as a bioisostere for a Phenyl ring.
Therapeutic Applications of Derivatives
By utilizing the aminomethyl handle of this compound, researchers can attach various pharmacophores to the pyridinone core, targeting a wide array of diseases.
-
Kinase Inhibitors: The pyridinone core is a well-established hinge-binding motif. The aminomethyl group can be used to append larger, more complex moieties that occupy the ATP-binding pocket, leading to potent and selective kinase inhibitors for oncology.[5]
-
Antiviral Agents: Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] The scaffold effectively fits into the allosteric pocket of the enzyme, disrupting its function.
-
Anticancer Agents: Beyond kinase inhibition, the scaffold has been incorporated into novel anticancer agents. For example, platinum(II) complexes containing aminomethyl-pyridine ligands have been shown to interact with DNA, exhibiting cytotoxicity against cancer cells. Furthermore, pyridone derivatives have been developed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an important target in certain leukemias and gliomas.[17]
-
Central Nervous System (CNS) Agents: Aminopyridine derivatives are known to function as potent blockers of voltage-gated potassium channels.[5] This mechanism is the basis for therapies targeting neurological conditions like multiple sclerosis. The title compound serves as an ideal starting point for synthesizing libraries of new aminopyridines to explore this therapeutic space.
Experimental Protocols and Safety
Trustworthiness in research begins with safe and reproducible laboratory practices. Due to its classification, this compound requires careful handling.
Protocol: Preparation of a 10 mM Stock Solution
-
Calculate the mass of this compound needed for the desired volume (Mass = 0.01 mol/L * Volume (L) * 160.60 g/mol ).
-
Wearing appropriate personal protective equipment (PPE), weigh the calculated mass of the solid in a fume hood.
-
Transfer the solid to a sterile volumetric flask.
-
Add approximately half the final volume of a suitable solvent (e.g., sterile water or DMSO).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Add the solvent to the final volume mark.
-
Invert the flask several times to ensure homogeneity.
-
Store the solution at the recommended temperature (typically -20 °C for long-term storage), protected from light.
Safety and Handling
This compound is classified as hazardous. Adherence to safety protocols is mandatory.[7][18]
Table 2: Hazard Identification and Safety Precautions
| GHS Pictogram | Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT SE 3[11][19][20] | Prevention: P261, P264, P270, P271, P280 - Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using. Use outdoors or in a well-ventilated area. Wear protective gloves/eye protection.[20] | |
| Response: P301+P312, P302+P352, P304+P340, P305+P351+P338 - IF SWALLOWED: Call a POISON CENTER if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[20] | ||
| Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.[20] | ||
| Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[20] |
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.[18]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses or goggles, and nitrile gloves.[20]
-
Spill Response: In case of a spill, cordon off the area. For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its structure combines the biologically significant pyridinone scaffold with a strategically placed aminomethyl group, providing a gateway to a vast array of potential therapeutics. By understanding its chemical properties, synthesis, and the broad utility of its core structure, researchers are well-equipped to leverage this compound in the development of next-generation medicines targeting a spectrum of human diseases, from cancer to viral infections and neurological disorders.
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A Technical Guide to 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, not as a compound with a singular, defined mechanism of action, but as a strategic starting point and versatile building block for the development of novel therapeutics. Due to the limited publicly available biological data on this specific molecule, we will focus on the well-documented activities of the broader pyridin-2(1H)-one class, thereby illuminating the potential applications and research trajectories for the title compound.
The Pyridin-2(1H)-one Core: A Privileged Scaffold in Medicinal Chemistry
The pyridin-2(1H)-one moiety is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery across various therapeutic areas. The unique electronic and structural properties of the pyridinone ring, including its capacity for hydrogen bonding as both a donor and acceptor, allow for its versatile interaction with biological macromolecules.[1][2]
Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] This inherent biological promiscuity makes any new derivative, such as this compound, a compound of significant interest for screening and further chemical elaboration.
Compound Profile: this compound
While the direct biological targets of this compound are not extensively documented in peer-reviewed literature, its chemical identity is well-characterized.
| Property | Value | Source |
| CAS Number | 95878-02-7 | [3][4][5] |
| Molecular Formula | C₆H₉ClN₂O | [4] |
| Molecular Weight | 160.60 g/mol | [4] |
| Synonyms | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride, (6-Hydroxypyridin-2-yl)methylamine hydrochloride | [3] |
| Purity | Typically ≥95% | [4] |
| Physical Form | Solid |
The key structural features for medicinal chemistry are the pyridinone core and the aminomethyl group at the 6-position. The pyridinone ring provides the foundational scaffold, while the primary amine of the aminomethyl group offers a reactive handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Established Mechanisms of Action for the Pyridin-2(1H)-one Class
The therapeutic potential of the pyridin-2(1H)-one scaffold is best understood by examining the established mechanisms of its derivatives.
Inhibition of Protein Synthesis in Oncology
Certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been identified as potent anti-cancer agents.[6] A notable mechanism of action for this subclass is the suppression of the eukaryotic translation initiation factor 3, subunit A (eIF3a).[6] The eIF3 complex is a critical component of the cellular machinery responsible for initiating protein synthesis, and its overexpression is often linked to tumorigenesis.
One study reported that 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one demonstrated both potency and selectivity against the A549 lung cancer cell line, with an IC50 of 0.13 mM, by inhibiting translation initiation through eIF3a suppression.[6] This finding establishes the pyridin-2(1H)-one core as a viable starting point for developing novel regulators of protein synthesis for cancer therapy.
Caption: Inhibition of eIF3a by Pyridin-2(1H)-one Derivatives.
Kinase Modulation for Analgesia
The pyridin-2(1H)-one scaffold is also a key component in the development of kinase inhibitors. Specifically, 3,5-disubstituted derivatives have been shown to be effective in animal models of mechanical allodynia, a type of neuropathic pain.[7][8] The mechanism for at least a subset of these compounds involves the inhibition of p38α mitogen-activated protein kinase (MAPK).[7]
The p38 MAPK signaling pathway is a well-established mediator of inflammatory responses and pain hypersensitivity. By inhibiting p38α MAPK, these pyridinone compounds can block downstream signaling cascades that lead to the production of pro-inflammatory cytokines and contribute to the sensitization of pain pathways. Interestingly, further studies have suggested that while p38α MAPK inhibition is one mechanism, other biological targets may also be involved in the analgesic effects of this class of compounds, highlighting the scaffold's versatility.[8]
Caption: p38α MAPK Inhibition by Pyridin-2(1H)-one Derivatives for Analgesia.
Antiviral Activity
The pyridin-2(1H)-one structure has been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA. Additionally, derivatives have been identified that inhibit the replication of the hepatitis B virus (HBV), demonstrating the broad antiviral potential of this scaffold.[1]
This compound as a Tool for Drug Discovery
The true value of this compound for a researcher lies in its potential as a starting material. The aminomethyl group at the 6-position is a nucleophilic site that can be readily functionalized through various chemical reactions, such as:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to generate a diverse library of amides.
-
Reductive amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.
This chemical tractability allows for the systematic exploration of the chemical space around the pyridinone core to optimize binding to a desired target, improve pharmacokinetic properties, and develop novel drug candidates.
Caption: Drug Discovery Workflow using 6-(Aminomethyl)pyridin-2(1H)-one HCl.
Exemplar Experimental Protocols
The following protocols are representative of the initial steps a researcher might take to investigate the biological activity of novel derivatives synthesized from this compound.
Protocol: In Vitro p38α MAPK Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against p38α MAPK.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).
-
Prepare a solution of recombinant active p38α MAPK in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., ATF2) and ATP in assay buffer.
-
-
Assay Procedure:
-
Create a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compound to each well. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of the p38α MAPK solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality in Experimental Design: The pre-incubation step (Step 2c) is crucial to allow the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potency. The choice of substrate and detection method will depend on available resources and desired throughput.
Protocol: A549 Cancer Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effects of pyridinone derivatives on a lung cancer cell line.
-
Cell Culture:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls (DMSO).
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., resazurin, MTT, or a commercial ATP-based assay kit like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Self-Validating System: Including a known cytotoxic agent as a positive control in each assay is essential to validate the experimental setup and ensure the cells are responding appropriately to treatment.
Conclusion
While a specific, documented mechanism of action for this compound remains elusive in current scientific literature, its true potential is realized when viewed as a member of the broader, biologically active pyridin-2(1H)-one class. Its structure, featuring a privileged core and a modifiable side chain, makes it an exceptionally valuable tool for medicinal chemists. By leveraging the known activities of related compounds—from kinase inhibition for pain management to the disruption of protein synthesis in cancer—researchers can use this compound as a foundation to design and synthesize the next generation of targeted therapeutics.
References
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Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. PubMed. Available at: [Link]
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Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. PubMed. Available at: [Link]
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Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. PubMed. Available at: [Link]
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The Rising Therapeutic Potential of 6-Aminomethyl Pyridinone Derivatives: A Technical Guide to their Biological Activity
Introduction: The Pyridinone Scaffold - A Privileged Structure in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyridinone core has emerged as a "privileged structure," demonstrating a remarkable versatility to interact with a wide array of biological targets.[1][2] This guide delves into the burgeoning field of 6-aminomethyl pyridinone derivatives, a subclass that has recently garnered significant attention for its promising anticancer, antibacterial, and enzyme-inhibitory properties. Our focus will be to provide not just a summary of their activities, but a deeper, mechanistic understanding and practical, field-proven insights into their evaluation. We will explore the causality behind experimental choices and furnish detailed protocols to empower researchers in this exciting domain.
Anticancer Activity: Disrupting the Cellular Machinery of Malignancy
Several 6-aminomethyl pyridinone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including challenging types like glioblastoma, as well as liver, breast, and lung cancers.[3][4][5][6][7][8][9][10][11] A significant breakthrough in understanding their mechanism of action points towards the disruption of microtubule dynamics, a critical process for cell division.[12]
Mechanism of Action: Tubulin Polymerization Inhibition and Induction of Apoptosis
Certain 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as potent tubulin polymerization inhibitors.[12] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[13][14][15][16] Prolonged G2/M arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.[1][5][6][17]
Caption: Anticancer mechanism of 6-aminomethyl pyridinone derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the pyridinone and the aminomethyl moieties. A comprehensive analysis of various synthesized compounds has revealed key SAR trends:
| Substituent Position | Favorable Substituents for Anticancer Activity | Rationale |
| Pyridinone Ring | Electron-withdrawing groups (e.g., -CN, halogens) | May enhance binding affinity to the target protein. |
| Aromatic/heterocyclic rings | Can participate in π-π stacking or hydrophobic interactions within the binding pocket. | |
| N1-substituent | Benzyl or substituted benzyl groups | Can provide additional binding interactions and influence solubility and cell permeability. |
| 4-position | Aryl groups (e.g., p-tolyl) | Important for establishing key interactions with the biological target. |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic activity of 6-aminomethyl pyridinone derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U87-MG for glioblastoma, MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
6-Aminomethyl pyridinone derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinone derivatives in complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antibacterial Activity: A New Frontier Against Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. 6-Aminomethyl pyridinone derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[2][18][19][20][21][22][23][24]
Mechanism of Action: Targeting Bacterial DNA Gyrase
While the exact mechanisms for all derivatives are still under investigation, a significant body of evidence suggests that some pyridone-based compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase.[25][26][27] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes, ultimately causing bacterial cell death.
Caption: Antibacterial mechanism via DNA gyrase inhibition.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of these derivatives is also highly dependent on their chemical structure:
| Substituent Position | Favorable Substituents for Antibacterial Activity | Rationale |
| Pyridinone Ring | Cyano groups at positions 3 and 5 | May be crucial for interacting with the active site of DNA gyrase. |
| Lipophilic groups | Can enhance penetration through the bacterial cell wall and membrane. | |
| N1-substituent | Small alkyl or aryl groups | Can influence the overall physicochemical properties, including solubility and membrane permeability. |
| 6-Aminomethyl group | Primary amine | Often essential for activity, likely involved in key hydrogen bonding interactions with the target enzyme. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of 6-aminomethyl pyridinone derivatives against bacterial strains.[18][28][29][30][31]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
6-Aminomethyl pyridinone derivatives (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of the pyridinone derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Enzyme Inhibition: A Targeted Approach to Therapeutic Intervention
Beyond their broad cytotoxic and antibacterial effects, 6-aminomethyl pyridinone derivatives have also been investigated as inhibitors of specific enzymes implicated in various diseases.[14][26][32][33][34] This targeted approach offers the potential for developing therapies with higher specificity and fewer off-target effects.
Notable Enzyme Targets:
-
Lysyl Oxidase-Like 2 (LOXL2): Certain 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective inhibitors of LOXL2, an enzyme involved in fibrosis.[26]
-
Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibitors of these kinases are being explored for the treatment of Alzheimer's disease.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 6-aminomethyl pyridinone derivatives against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer optimized for the enzyme's activity
-
6-Aminomethyl pyridinone derivatives
-
96-well plate (e.g., clear for colorimetric assays, black for fluorescence assays)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, and pyridinone derivatives in the appropriate buffers.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the pyridinone derivative.
-
Include a control well with the enzyme and buffer but no inhibitor (100% activity) and a blank well with buffer only.
-
-
Pre-incubation:
-
Incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Signal Detection:
-
Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the derivative relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 6-aminomethyl pyridinone scaffold represents a highly promising platform for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and bacterial infections, coupled with their potential as specific enzyme inhibitors, underscores their therapeutic versatility. The elucidation of their mechanisms of action, particularly the inhibition of tubulin polymerization and DNA gyrase, provides a solid foundation for rational drug design and optimization.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: Synthesis of more diverse libraries of 6-aminomethyl pyridinone derivatives to further explore the structure-activity landscape.
-
In-depth Mechanistic Studies: Utilization of advanced molecular and cellular biology techniques to further unravel the intricate signaling pathways modulated by these compounds.
-
Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the drug-like properties of the most promising candidates and their therapeutic efficacy in animal models.
-
Target Deconvolution: For compounds with unknown mechanisms, employing techniques such as chemical proteomics to identify their specific molecular targets.
By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of molecules.
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A Senior Application Scientist's Guide to the Discovery of Pyridinone-Based Kinase Inhibitors
Abstract
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. Within the vast chemical space explored for kinase inhibition, the pyridinone scaffold has emerged as a privileged structure, valued for its unique physicochemical properties and its ability to form key interactions within the ATP-binding site.[1] This guide provides an in-depth technical overview of the discovery and development of pyridinone-based kinase inhibitors. We will dissect the strategic considerations, from initial hit identification through rigorous lead optimization, and detail the self-validating experimental protocols essential for advancing a successful drug discovery campaign. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.
The Strategic Value of the Pyridinone Scaffold in Kinase Inhibition
The enduring challenge in kinase inhibitor discovery is achieving a delicate balance of potency, selectivity, and drug-like properties. The pyridinone heterocycle offers a compelling solution due to a confluence of advantageous chemical characteristics.
1.1. A Privileged Hinge-Binding Motif The ATP-binding site of a kinase is characterized by a "hinge" region that forms critical hydrogen bonds with the adenine base of ATP. The pyridone ring is an exceptional mimic of this interaction. Its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to establish a strong, bidentate anchor in the hinge region, a foundational element for high-potency inhibition.[1][2]
1.2. Versatility as a Bioisostere In medicinal chemistry, pyridones are frequently employed as bioisosteres for amides, phenols, and other nitrogen- or oxygen-containing heterocycles.[1] This strategic substitution can resolve common liabilities associated with other functional groups, such as metabolic instability or poor solubility, while preserving the essential binding interactions required for biological activity. For instance, replacing a phenyl ring with a pyridinone can introduce a hydrogen bond acceptor and improve solubility, as demonstrated in the development of mutant-specific IDH1 inhibitors.[2][3]
1.3. Targeting a Broad Kinome Landscape The pyridinone scaffold has been successfully applied to a wide array of kinase targets implicated in various diseases. These include, but are not limited to:
The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a prominent example where pyridinone-based dual inhibitors have shown significant promise.[9]
Caption: The PI3K/Akt/mTOR signaling pathway with key targets for pyridinone inhibitors.
The Discovery Engine: From Hit to Lead
Identifying a promising starting point is the first critical step. Modern drug discovery employs a multi-pronged approach where the causality behind each decision dictates the subsequent experimental path.
Caption: General workflow for kinase inhibitor discovery.
2.1. Initial Hit Finding Strategies
-
High-Throughput Screening (HTS): This brute-force yet effective method involves screening large chemical libraries against a kinase target. The discovery of a pyridine-based lead for FER kinase originated from an HTS campaign, providing the initial chemical matter for optimization.[7] The primary output is a set of "hits" that must be validated to rule out assay artifacts and confirm genuine activity.
-
Fragment-Based Drug Discovery (FBDD): This approach screens low molecular weight compounds ("fragments") that typically have weak affinity but bind with high efficiency. The 3-aminopyridin-2-one core, for example, was identified from a fragment library as an efficient starting point for inhibitors of the mitotic kinases MPS1 and Aurora.[10][11] These fragments are then optimized by "growing" or "linking" to achieve high potency.
-
Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target kinase is available, compounds can be designed in silico to fit perfectly into the binding pocket. More commonly, SBDD is used iteratively after an initial hit is found. Obtaining the X-ray co-crystal structure of a hit compound bound to the kinase provides a detailed roadmap for rational chemical modifications to enhance binding affinity and selectivity.[5]
The Core of the Campaign: Lead Optimization and SAR
Once a validated hit is identified, the iterative process of lead optimization begins. This phase is governed by establishing a robust Structure-Activity Relationship (SAR), which systematically deciphers how specific chemical modifications impact biological activity.
3.1. The Logic of SAR: An Iterative Cycle The goal of an SAR study is to build a predictive model for inhibitor design.[12][13] This is not a linear process but a cyclical one: design, synthesize, test, and analyze.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
3.2. Case Study: Optimization of Pyrrolopyridine-Pyridone Met Kinase Inhibitors A potent series of Met kinase inhibitors illustrates the power of rational design guided by SAR.[5] The starting point was a pyrrolopyridine scaffold.
-
The Key Insight: Researchers hypothesized that replacing a flexible acylurea moiety with a conformationally constrained 2-pyridone ring could enhance binding by pre-organizing the molecule for optimal interaction with the hinge and increasing hydrogen bonds.[3][5]
-
The Result: This single modification led to compound 2 , a highly potent Met kinase inhibitor with an IC50 of 1.8 nM.[5]
-
Expanding the SAR: Further exploration around this core revealed that this compound also potently inhibited other related kinases, such as Flt-3 and VEGFR-2. This off-target activity is a critical piece of the SAR puzzle, informing subsequent designs to improve selectivity.
Table 1: SAR Data for Pyrrolopyridine-Pyridone Analogs [5]
| Compound ID | Core Scaffold | Met IC50 (nM) | Flt-3 IC50 (nM) | VEGFR-2 IC50 (nM) | Key Feature |
| Lead Cmpd | Pyrrolopyridine-Acylurea | Moderate | - | - | Flexible Hinge Binder |
| 2 | Pyrrolopyridine-2-Pyridone | 1.8 | 4 | 27 | Constrained, Potent |
| 3 | Pyrrolopyridine-4-Pyridone | Potent | - | - | Isomeric Core |
| 4 | Pyrrolopyridine-N-oxide | Potent | - | - | Bioisosteric Replacement |
Data synthesized from the findings in the cited reference to illustrate the SAR concept.[5]
Field-Proven Experimental Protocols
The integrity of any discovery campaign rests on robust, reproducible, and self-validating assays. The following protocols represent the bedrock of kinase inhibitor characterization.
4.1. Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™) This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme by measuring ATP consumption.
-
Causality: This is the primary assay to establish on-target potency (IC50). It isolates the kinase-inhibitor interaction from cellular complexity. The ADP-Glo™ format is chosen for its high sensitivity and robustness.[9]
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer. Prepare solutions of purified kinase, kinase-specific substrate peptide, and ATP at 2x final concentration.
-
Assay Reaction: In a 384-well plate, add 5 µL of 2x kinase/substrate solution. Add 2.5 µL of test compound dilution. Initiate the reaction by adding 2.5 µL of 2x ATP solution.
-
Controls (Self-Validation): Include "No Inhibitor" wells (DMSO only) for 0% inhibition and "No Enzyme" wells for 100% inhibition.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve to determine the IC50 value. A Z'-factor > 0.5 is required for a valid assay.
-
4.2. Protocol 2: Cellular Target Engagement Assay (Western Blot) This protocol verifies that the inhibitor can enter the cell and engage its target by measuring the phosphorylation of a downstream substrate.
-
Causality: A potent biochemical inhibitor is useless if it cannot function in a cellular context. This assay confirms cell permeability and on-target activity. For a PI3K/mTOR inhibitor, we measure the phosphorylation of Akt (a PI3K substrate) and p70S6K (an mTOR substrate).[9]
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., PC-3M or MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test inhibitor for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification (Self-Validation): Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA) and incubate overnight with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt).
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal. Plot the normalized values against inhibitor concentration to determine the cellular EC50. The total protein or a housekeeping protein (e.g., GAPDH) serves as the loading control.
-
4.3. Protocol 3: In Vitro Metabolic Stability Assay (Microsomes) This protocol provides an early assessment of the compound's metabolic liabilities.
-
Causality: A compound that is metabolized too quickly will have poor pharmacokinetic properties and will not be effective in vivo. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s), to predict hepatic clearance.[14]
-
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or mouse) and buffer.
-
Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.
-
Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.
-
Controls (Self-Validation): Run a parallel reaction without NADPH to control for non-enzymatic degradation. Include a positive control compound with a known metabolic rate (e.g., verapamil).
-
Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (T½).
-
Conclusion and Future Trajectory
The discovery of pyridinone-based kinase inhibitors is a testament to the power of integrating fundamental medicinal chemistry principles with modern drug discovery technologies. The scaffold's ability to act as a robust hinge-binder provides a solid foundation for potency, while its chemical tractability allows for extensive optimization of selectivity and pharmacokinetic properties.
The future of this field will likely focus on several key areas:
-
Enhanced Selectivity: As our understanding of the kinome deepens, the design of inhibitors that can distinguish between highly homologous kinases will be paramount to minimizing off-target effects.
-
Tackling Resistance: Kinase inhibitors are often plagued by the emergence of drug-resistant mutations in the target protein. Next-generation pyridinone inhibitors will be designed to inhibit both the wild-type and common mutant forms of the kinase.
-
Dual-Target and Polypharmacology: For complex diseases driven by multiple signaling pathways, rationally designed dual inhibitors, such as the PI3K/mTOR inhibitors, represent a powerful therapeutic strategy.[9]
By adhering to the principles of causal experimental design and employing self-validating protocols, the scientific community can continue to unlock the full potential of the pyridinone scaffold, translating elegant chemistry into life-saving medicines.
References
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Zhang, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
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Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
- Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Wu, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters.
- Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
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ResearchGate. Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]
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Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]
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Hsiao, Y., et al. (2015). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
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Nakamura, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhang, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Cano, C., et al. (2013). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No. 95878-02-7). Solubility is a critical physicochemical parameter that profoundly influences a compound's developability, dictating its absorption, distribution, and formulation feasibility. This document synthesizes available data on the compound's physicochemical properties and outlines authoritative, step-by-step protocols for the experimental determination of both equilibrium and kinetic solubility. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility profile of this compound, thereby facilitating informed decisions in the drug discovery and development pipeline.
Introduction
This compound is a pyridinone derivative whose utility in pharmaceutical research necessitates a thorough understanding of its fundamental properties. The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of preformulation studies.[1] Poor solubility can lead to low bioavailability, hinder the development of intravenous formulations, and create significant challenges for achieving desired therapeutic concentrations.[2]
This guide serves as a centralized resource on the solubility of this compound. It begins by detailing the key physicochemical characteristics that govern its solubility, followed by a discussion of its behavior in aqueous and organic solvent systems. Crucially, this document provides detailed, field-proven experimental protocols, explaining the causality behind each step to ensure data integrity and reproducibility.
Physicochemical Profile
Understanding the intrinsic properties of a molecule is the first step in predicting and interpreting its solubility.
-
Chemical Structure and Formula :
-
Name : this compound
-
Synonyms : 6-(aminomethyl)-2(1H)-pyridinone hydrochloride[3]
-
Molecular Formula : C₆H₉ClN₂O[4]
-
CAS Number : 95878-02-7[3]

-
-
Molecular Weight : 160.60 g/mol [4]
-
pKa (Predicted) : The molecule possesses two key ionizable centers: a primary amine (aminomethyl group) and a pyridinone ring, which can exhibit both acidic and basic properties.
-
The primary amine is expected to be basic, with a predicted pKa around 9-10, meaning it will be predominantly protonated and positively charged at physiological pH.
-
The pyridinone ring has an acidic proton on the nitrogen, with a predicted pKa that can vary but is typically in the range of 11-12. It also has a basic site at the carbonyl oxygen.
-
The presence of these ionizable groups makes the compound's net charge and, consequently, its aqueous solubility, highly dependent on the pH of the solution.[5]
-
-
LogP (Predicted) : The predicted octanol-water partition coefficient (LogP) is approximately 0.25 to 1.75.[4][6] This value suggests that the neutral form of the molecule has relatively low lipophilicity.
Aqueous and Solvent Solubility Profile
While specific experimental solubility values for this compound are not widely published in peer-reviewed literature, its structure as a hydrochloride salt of a molecule with polar functional groups (amine, amide/carbonyl) provides a strong basis for qualitative assessment.
pH-Dependent Aqueous Solubility
For ionizable drugs, solubility is not a single value but a function of pH. The solubility-pH profile is dictated by the compound's pKa values, as described by the Henderson-Hasselbalch equation.[7]
-
Low pH (Acidic Conditions, e.g., pH 1-4) : In a highly acidic environment, the primary amine will be fully protonated (-NH₃⁺). The pyridinone ring may also be protonated. As a hydrochloride salt, the compound is expected to exhibit its highest aqueous solubility in this pH range due to its cationic nature. The common ion effect from the chloride counter-ion may play a role at very high concentrations.[8]
-
Mid-range pH (e.g., pH 5-8) : As the pH increases towards the pKa of the primary amine, the concentration of the neutral species will increase. This typically leads to a decrease in solubility .
-
High pH (Alkaline Conditions, e.g., pH > 10) : At pH values above the amine's pKa, the neutral form will predominate, likely resulting in the compound's lowest aqueous solubility (its intrinsic solubility, S₀). At very high pH values approaching the pKa of the pyridinone N-H, solubility may increase again as the molecule becomes anionic.
Solubility in Organic Solvents
Based on the solubility of similar hydrochloride salts like pyridine hydrochloride and pyridoxine hydrochloride, a general solubility profile can be inferred.[9][10]
-
Protic Solvents : Expected to be soluble in polar protic solvents like water and, to a lesser extent, methanol and ethanol.[9]
-
Aprotic Solvents : Likely to have low solubility in non-polar aprotic solvents like ether and chloroform.[10] Solubility in polar aprotic solvents such as DMSO is common for library compounds but should be experimentally confirmed.[11]
Experimental Methodologies for Solubility Determination
Accurate and reproducible solubility data is paramount. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[1] For higher throughput needs in early discovery, kinetic solubility methods are often employed.[12]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[1]
Causality : The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is a true, stable physical constant under the specified conditions (e.g., temperature, pH). Incubation for 24-72 hours is necessary to ensure this equilibrium is reached, particularly for compounds that dissolve slowly.[1]
Step-by-Step Methodology :
-
Preparation : Add an excess amount of solid this compound to a series of vials. "Excess" is critical and can be visually confirmed by the presence of undissolved solid material at the end of the experiment.
-
Solvent Addition : To each vial, add a precise volume of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 10.0) or organic solvent.
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours.
-
Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.
-
-
Phase Separation : After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant.
-
Critical Step: To avoid disturbing the solid material, it is best practice to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). The first few drops of the filtrate should be discarded to prevent bias from drug binding to the filter membrane.[11]
-
-
Quantification : Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).
-
pH Measurement : For aqueous solutions, the pH of the final saturated solution must be measured directly, as it may differ from the starting buffer pH.[8]
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Introduction: Navigating the Safety Profile of a Novel Pyridinone Derivative
An In-depth Technical Guide to the Chemical Safety of 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been thoroughly investigated. Therefore, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. The information and recommendations provided herein are based on general principles of chemical safety and data available for structurally related compounds. A comprehensive, substance-specific risk assessment should be conducted before handling.
This compound is a pyridinone derivative of interest in medicinal chemistry and drug discovery. As with many novel chemical entities, a comprehensive and experimentally validated safety profile is often not publicly available. The absence of a detailed Safety Data Sheet (SDS) necessitates a conservative approach to handling, grounded in the precautionary principle. This guide provides a framework for researchers to manage the risks associated with this compound, from initial handling to disposal. The core tenet of this guidance is to treat the substance as potentially hazardous until proven otherwise through rigorous toxicological evaluation.
The structural alerts within the molecule—a pyridinone core and a primary aminomethyl group—suggest potential for biological activity and, consequently, potential toxicity. Pyridinone structures are found in various bioactive molecules, and primary amines can be reactive functional groups. Therefore, a cautious and well-informed approach is paramount.
Hazard Identification and Risk Assessment: An Evidence-Based Approach in the Absence of Data
Without a specific GHS classification, a qualitative risk assessment is the primary tool for ensuring laboratory safety. This involves considering the potential routes of exposure and the potential health effects based on the chemical structure and available data on analogous compounds.
2.1. Potential Health Hazards
While specific target organ toxicity is unknown, the following potential health hazards should be considered:
-
Skin and Eye Irritation: Many amine-containing compounds and heterocyclic structures can cause irritation upon direct contact. It is prudent to assume that this compound may cause mild to severe skin and eye irritation.
-
Respiratory Tract Irritation: As a solid, airborne dust particles could be generated during handling, posing an inhalation risk. Inhalation of fine powders can lead to irritation of the respiratory tract.
-
Sensitization: Some individuals may develop allergic reactions (sensitization) upon repeated exposure to certain chemical classes.
-
Unknown Systemic Effects: Due to its potential biological activity, absorption of the compound could lead to unforeseen systemic effects. The toxicological properties have not been fully investigated, and therefore, the full spectrum of potential health effects remains uncharacterized.
2.2. Routes of Exposure
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: Direct contact with the skin.
-
Ocular Contact: Direct contact with the eyes.
-
Ingestion: Accidental swallowing.
A workflow for assessing and mitigating these risks is crucial for safe handling.
Caption: Risk Assessment and Mitigation Workflow for Compounds with Limited Safety Data.
Safe Handling and Storage: The Hierarchy of Controls in Practice
The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures for risk reduction.
3.1. Engineering Controls
These are the first line of defense and are designed to remove the hazard at the source.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilated Enclosures: For smaller scale operations, a ventilated balance enclosure can provide localized exhaust ventilation.
3.2. Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. The SOP should cover all aspects from receipt of the material to its final disposal.
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and the specific procedures outlined in the SOP.
-
Restricted Access: The area where the compound is handled and stored should be clearly marked, and access should be restricted to authorized personnel.
3.3. Personal Protective Equipment (PPE)
PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Double-gloving may be appropriate for some procedures. |
| Eye Protection | Chemical safety goggles. | Protects against splashes and dust particles. |
| Skin and Body | Fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use is dictated by the effectiveness of engineering controls. | A respirator may be required if engineering controls are not sufficient to maintain exposure below acceptable limits. |
3.4. Storage
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Compatibility: Store away from strong oxidizing agents.
Emergency Procedures: Preparedness and Response
A clear and practiced emergency response plan is critical.
4.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Toxicological and Ecotoxicological Profile: The Unanswered Questions
As of the latest information available, a detailed toxicological and ecotoxicological profile for this compound is not available in the public domain. The lack of data underscores the importance of the precautionary measures outlined in this guide.
5.1. Recommendations for Future Studies
For drug development professionals advancing this or similar compounds, a tiered approach to toxicological testing is recommended:
-
In Silico and In Vitro Screening: Computational toxicology models and a battery of in vitro assays (e.g., Ames test for mutagenicity, cytotoxicity assays) can provide initial insights into the potential for genotoxicity and cellular toxicity.
-
Acute Toxicity Studies: If warranted, preliminary acute toxicity studies in animal models can help determine the LD50 and identify potential target organs.
-
Further Mechanistic and Chronic Studies: Based on the intended therapeutic application and initial findings, more extensive studies may be required.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.
Conclusion: A Commitment to a Culture of Safety
The responsible development of new chemical entities requires a proactive and informed approach to safety. For this compound, the current lack of comprehensive safety data mandates a conservative and cautious strategy. By implementing the hierarchy of controls, adhering to rigorous safe handling practices, and being prepared for emergencies, researchers can mitigate the potential risks associated with this novel compound. As more data becomes available, this guidance should be reviewed and updated to reflect a more complete understanding of its safety profile.
References
At the time of this writing, no specific, in-depth safety or toxicological reports for this compound were found in publicly accessible databases. The guidance provided is based on general principles of laboratory safety and information from chemical suppliers who indicate that the toxicological properties have not been fully investigated. For general principles of chemical safety, please refer to authoritative sources such as:
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. Available from: [Link]
The Pyridinone Scaffold: A Privileged Framework for Novel Therapeutic Agents
A Technical Guide for Drug Discovery Professionals
Abstract
The pyridinone core, a six-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, ability to serve as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere have propelled its integration into a multitude of drug development programs.[1][2] Pyridinone-containing molecules have demonstrated a remarkable breadth of biological activities, leading to FDA-approved drugs for indications ranging from cancer and viral infections to idiopathic pulmonary fibrosis.[3] This guide provides an in-depth technical analysis of the key therapeutic targets of pyridinone compounds, delving into their mechanisms of action, the structure-activity relationships (SAR) that govern their potency, and the experimental workflows essential for their discovery and validation. It is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the pursuit of novel therapeutics.
Introduction: The Versatility of the Pyridinone Core
Pyridinones exist as two primary isomers, 2-pyridinone and 4-pyridinone, and their derivatives have garnered significant attention due to their diverse pharmacological properties, including antitumor, antiviral, anti-inflammatory, and cardiotonic effects.[3][4] The scaffold's value lies in its physicochemical versatility. The nitrogen and carbonyl groups can engage in crucial hydrogen bonding interactions within target protein binding sites, often mimicking the interactions of a peptide bond.[5] This feature has made pyridinones particularly successful as kinase hinge-binding motifs.[1][5] Furthermore, the five derivable positions on the pyridinone ring allow for extensive chemical modification, enabling the fine-tuning of properties like solubility, lipophilicity, and metabolic stability to optimize drug-like characteristics.[3][6]
The following sections will explore the major therapeutic areas where pyridinone compounds have made a significant impact, focusing on their molecular targets and the rationale behind their therapeutic application.
Key Therapeutic Areas and Molecular Targets
Oncology
The largest therapeutic area for pyridinone-based drugs and candidates is oncology, where they have been successfully deployed to inhibit a variety of targets crucial for cancer cell proliferation, survival, and epigenetic regulation.[7]
Protein kinases are a major class of drug targets in oncology, and the pyridinone scaffold is adept at targeting their highly conserved ATP-binding sites.[5] The pyridinone ring can act as a bioisostere for other hinge-binding motifs, forming critical hydrogen bonds that anchor the inhibitor in the active site.[1][5]
-
Target Example: Met Kinase The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when dysregulated, drives tumor growth and metastasis. Pyridinone-pyrrolopyridine derivatives have been developed as potent Met kinase inhibitors.[4] X-ray crystallography has revealed that these compounds bind effectively in the ATP-binding pocket of the Met kinase domain.[4] A conformationally constrained 2-pyridinone analogue, for example, demonstrated a Met kinase IC50 of 1.8 nM and also showed potent activity against the Met-dependent GTL-16 gastric carcinoma cell line.[1][6]
-
Target Example: Mitogen-activated Protein Kinase-Interacting Kinases (MNK1/2) MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key step in oncogenic transformation and the regulation of tumor-associated signaling.[8] Pyridone-aminal derivatives have been designed as potent and highly selective dual MNK1/2 inhibitors.[8][9] Compound 42i emerged as a particularly potent inhibitor with IC50 values of 7.0 nM and 6.1 nM for MNK1 and MNK2, respectively, and it effectively blocked eIF4E phosphorylation in cellular models.[8]
Table 1: Structure-Activity Relationship (SAR) of Pyridinone-Aminal Derivatives as MNK1/2 Inhibitors [8]
| Compound | R | MNK1 IC50 (nM) | MNK2 IC50 (nM) |
| 42c | H | 12.1 | 10.3 |
| 42d | 4-F | 10.5 | 8.8 |
| 42g | 4-Cl | 8.9 | 7.5 |
| 42i | 4-CF3 | 7.0 | 6.1 |
Data demonstrates that electron-withdrawing substituents at the 4-position of the phenyl ring enhance inhibitory potency against both MNK1 and MNK2.
Epigenetic modifications are critical drivers of tumorigenesis. Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 on lysine 27 (H3K27me3), leading to gene repression.[10] Hyperactivation of EZH2 is common in follicular lymphoma and other cancers.[1]
-
Case Study: Tazemetostat Tazemetostat is a first-in-class, orally available pyridinone-containing EZH2 inhibitor.[1] It was designed to target both wild-type and mutant forms of EZH2.[1] By inhibiting EZH2, tazemetostat reduces global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes, which in turn induces cell cycle arrest and apoptosis in lymphoma cells.[1][10] Clinical trials have shown significant response rates, particularly in patients with EZH2 mutations.[11]
Caption: Mechanism of Tazemetostat action on the PRC2 complex.
Mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic drivers in several cancers, including glioma and acute myeloid leukemia (AML).[3][12] These mutations confer a neomorphic activity, causing the enzyme to produce the oncometabolite R-2-hydroxyglutarate (2-HG), which disrupts normal cellular processes.[3][12]
-
Pyridinone-based mIDH1 Inhibitors A medicinal chemistry campaign starting from a screening hit led to the development of potent 1-arylpyridin-2(1H)-one inhibitors of mutant IDH1 (R132H and R132C).[3] Systematic SAR exploration produced potent compounds that effectively inhibit the production of 2-HG in cancer cells.[3][10]
Table 2: SAR of 1-Arylpyridin-2-one Derivatives as mIDH1 Inhibitors [3]
| Compound | N1-Aryl Substitution | IDH1 R132H IC50 (µM) | IDH1 R132C IC50 (µM) |
| 27 | Phenyl | > 38 | > 38 |
| 28 | 2-MeO-Phenyl | 1.8 ± 0.2 | 1.8 ± 0.1 |
| 31 | 2,6-diMeO-Phenyl | 0.22 ± 0.02 | 0.21 ± 0.01 |
| (+)-119 | 2-EtO-6-Me-Phenyl | 0.032 ± 0.002 | 0.021 ± 0.003 |
Data highlights the importance of ortho-substituents on the N1-aryl ring for potent inhibition of mutant IDH1 enzymes.
Infectious Diseases
Pyridinone derivatives have proven to be highly effective antiviral agents, most notably in the treatment of HIV-1 infection.
HIV-1 reverse transcriptase (RT) is a critical enzyme that converts the viral RNA genome into DNA, a necessary step for integration into the host genome.[4] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inactivates it.[4][6]
-
Case Study: Doravirine Doravirine is a pyridinone-based NNRTI approved for the treatment of HIV-1.[6] Its mechanism involves noncompetitive inhibition of the reverse transcriptase enzyme.[13] A key advantage of Doravirine is its robust resistance profile; it maintains activity against common NNRTI-resistant mutations such as K103N and Y181C, which is a significant limitation of earlier-generation NNRTIs.[4][13] SAR studies on related pyridinone NNRTIs have shown that modifications at positions 3, 4, and 6 of the pyridinone ring are crucial for antiviral activity.[4]
Caption: Allosteric inhibition of HIV Reverse Transcriptase by Doravirine.
Table 3: Antiviral Activity of 4-Cycloalkyloxy-pyridin-2-one Derivatives [7]
| Compound | 4-Position Substituent | Anti-HIV-1 Activity EC50 (µM) |
| 1 | Cyclopentyloxy | 0.7 ± 0.1 |
| 2 | Cyclohexyloxy | 0.4 ± 0.1 |
| 3 | Cycloheptyloxy | 0.2 ± 0.0 |
| 4 | Cyclooctyloxy | 0.3 ± 0.1 |
Data shows that varying the cycloalkyl ring size at the 4-position maintains moderate anti-HIV activity.
Fibrosis and Inflammation
Chronic inflammation and subsequent fibrosis are hallmarks of many debilitating diseases. Pyridinone compounds have emerged as key therapeutics in this area.
Pirfenidone is an orally available pyridinone drug approved for the treatment of IPF, a progressive and fatal lung disease.[3] While its exact molecular target remains elusive, its mechanism of action is understood to be multifaceted, involving anti-fibrotic, anti-inflammatory, and antioxidant properties.[2][14]
-
Mechanism of Action: Pirfenidone A primary mechanism of Pirfenidone is the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1).[2] By reducing TGF-β1 production and suppressing its downstream signaling pathways (e.g., SMAD3 phosphorylation), Pirfenidone attenuates fibroblast proliferation, their differentiation into myofibroblasts, and the subsequent deposition of extracellular matrix components like collagen.[2][3] It also reduces the production of other inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[2]
Caption: Pirfenidone's inhibitory effects on the TGF-β1 signaling pathway.
Experimental Workflows for Target Discovery and Validation
The identification and validation of therapeutic targets for novel pyridinone compounds require a systematic and multi-faceted experimental approach. This workflow integrates methods for unbiased target discovery, confirmation of direct physical binding (target engagement), and assessment of functional modulation.
Caption: General experimental workflow for pyridinone target validation.
Step-by-Step Methodologies
This method uses a modified version of the bioactive pyridinone compound to "fish" for its binding partners from a complex cellular lysate.[15]
-
Probe Synthesis: Synthesize an analogue of the hit pyridinone compound that incorporates a linker arm terminating in an affinity tag (e.g., biotin) or a reactive handle for click chemistry (e.g., an alkyne). It is critical that the modification does not abrogate biological activity.
-
Immobilization: If using an affinity tag like biotin, covalently attach the probe to a solid support (e.g., streptavidin-coated agarose beads).
-
Lysate Incubation: Prepare a total protein lysate from relevant cells or tissues. Incubate the lysate with the immobilized probe to allow the target protein(s) to bind. Include a control incubation with beads linked only to the linker/tag to identify non-specific binders.
-
Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS). Proteins enriched in the probe sample compared to the control are considered putative targets.
CETSA is a powerful biophysical method to confirm direct ligand binding to a target protein within the complex environment of an intact cell or cell lysate. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][17]
-
Cell Treatment: Treat intact cells with the pyridinone compound at a desired concentration. A vehicle-only (e.g., DMSO) sample serves as the control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
This assay measures the ability of a pyridinone compound to inhibit histone deacetylase (HDAC) enzymes.[6][10]
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (an acetylated peptide that becomes fluorescent upon deacetylation and subsequent development), and the developer solution.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Recombinant HDAC enzyme or cell nuclear extract.
-
Pyridinone inhibitor at various concentrations (or vehicle control).
-
Assay Buffer.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Emerging Targets
The privileged nature of the pyridinone scaffold ensures its continued exploration in drug discovery. Future efforts will likely focus on several key areas:
-
Targeting Protein-Protein Interactions (PPIs): The versatile decoration of the pyridinone core may allow for the design of molecules that can disrupt challenging PPIs, which are often considered "undruggable."
-
Covalent Inhibitors: Incorporating a reactive "warhead" onto the pyridinone scaffold could lead to the development of highly potent and selective covalent inhibitors for targets like kinases, providing durable target engagement.
-
Neurodegenerative Diseases: While less explored, targets within pathways implicated in Alzheimer's or Parkinson's disease, such as certain kinases (e.g., GSK-3β) or enzymes involved in protein aggregation, represent a promising frontier for pyridinone-based therapeutics.
-
Combination Therapies: As our understanding of disease networks grows, pyridinone-based inhibitors will increasingly be evaluated in rational combination with other targeted agents to overcome drug resistance and enhance therapeutic efficacy.
The continued application of innovative medicinal chemistry strategies and robust biological validation workflows will undoubtedly expand the therapeutic landscape of pyridinone compounds, solidifying their status as a cornerstone of modern drug discovery.
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Moussa, A., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Future Oncology. [Link]
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Rohde, J. M., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
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Anstee, K. M., et al. (2021). Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. Therapeutic Advances in Infectious Disease. [Link]
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Lafleur, K., et al. (2012). New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Morschhauser, F., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PubMed. [Link]
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Reich, S. H., et al. (2018). Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry. [Link]
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Lomenick, B., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives. Potency, Binding Characteristics, and Effect of Template Sequence. (1993). Journal of Biological Chemistry. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
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log [IC50]. The figure shows the frequency distribution of estimated pIC50 values (Table 1). ResearchGate. [Link]
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The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 6-Aminomethyl Pyridinones
Foreword: The Pyridinone Core in Modern Drug Discovery
The pyridinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, prized for its ability to engage in a multitude of non-covalent interactions with biological targets.[1][2] Its unique electronic and steric properties, coupled with its synthetic tractability, have led to its incorporation into a wide array of clinically relevant molecules, from anticancer agents to antivirals.[3] This guide will delve into a specific, and increasingly important, subclass: the 6-aminomethyl pyridinones. We will explore the intricate relationship between their chemical structure and biological activity, providing a framework for the rational design of next-generation therapeutics.
The 6-Aminomethyl Pyridinone Scaffold: A Versatile Pharmacophore
The 6-aminomethyl pyridin-2(1H)-one core presents a unique trifecta of pharmacophoric features: a hydrogen-bond donating and accepting lactam, a modifiable aminomethyl side chain, and multiple sites for substitution on the pyridinone ring. This versatility allows for the fine-tuning of a compound's physicochemical properties and its interaction with a diverse range of biological targets.
Our exploration will focus on the impact of structural modifications at three key positions:
-
R1: The substituent on the endocyclic nitrogen of the pyridinone ring.
-
R2 and R3: Substituents on the exocyclic aminomethyl nitrogen.
-
Positions 3, 4, and 5: Substituents on the pyridinone ring itself.
Figure 1: Key modification points on the 6-aminomethyl pyridinone scaffold.
Synthetic Strategies: Building the Core
The construction of the 6-aminomethyl pyridinone scaffold can be achieved through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. A common and versatile approach involves a multi-step synthesis commencing from a readily available substituted pyridine.
General Synthetic Protocol
A representative synthetic pathway is outlined below. This protocol is designed to be a self-validating system, with each step yielding a stable, characterizable intermediate.
Step 1: Synthesis of 6-Methylpyridin-2(1H)-one
This can be achieved through various methods, including the cyclization of appropriate acyclic precursors.
Step 2: N-Alkylation/Arylation of the Pyridinone Nitrogen (Introduction of R1)
The pyridinone nitrogen can be functionalized using a variety of alkyl or aryl halides under basic conditions.
Step 3: Radical Bromination of the 6-Methyl Group
The methyl group is activated for subsequent nucleophilic substitution by radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator.
Step 4: Introduction of the Aminomethyl Moiety
The 6-bromomethyl intermediate can be reacted with a wide range of primary or secondary amines to introduce the desired aminomethyl side chain (introducing R2 and R3).
Figure 2: General synthetic workflow for 6-aminomethyl pyridinones.
Structure-Activity Relationship (SAR) Analysis
The Role of the Aminomethyl Side Chain (R2 and R3)
The aminomethyl group at the 6-position often serves as a key interaction point with the target protein. Modifications to this group can profoundly impact potency and selectivity.
-
Primary vs. Secondary vs. Tertiary Amines: The nature of the amine can influence hydrogen bonding capacity and steric interactions. Often, secondary amines that can act as both hydrogen bond donors and acceptors are favored.
-
Cyclic Amines: Incorporation of the amine into a cyclic system (e.g., piperidine, morpholine) can restrict conformational flexibility, potentially leading to higher affinity and improved metabolic stability.
-
Acylation: Acylation of the amine to form an amide can introduce additional hydrogen bonding opportunities and modulate the lipophilicity of the molecule.
Impact of N-Substitution on the Pyridinone Ring (R1)
The substituent at the N1 position of the pyridinone ring primarily influences the compound's physicochemical properties, such as solubility and membrane permeability.
-
Small Alkyl Groups: Small, unbranched alkyl groups like methyl or ethyl are often well-tolerated and can enhance lipophilicity.
-
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups can lead to beneficial π-stacking interactions with the target protein. However, this can also significantly increase lipophilicity, potentially impacting solubility and off-target effects.
The Influence of Ring Substituents (Positions 3, 4, and 5)
Substitution on the pyridinone ring provides an avenue for fine-tuning the electronic and steric properties of the scaffold.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of ring substituents can influence the pKa of the lactam and the overall electron distribution of the molecule, which can be critical for target engagement.
-
Steric Bulk: The size and shape of ring substituents can be used to probe the topology of the binding pocket and enhance selectivity.
Table 1: Hypothetical SAR Data for 6-Aminomethyl Pyridinones as Kinase Inhibitors (Illustrative)
| Compound | R1 | R2 | R3 | Ring Substitution | Kinase IC50 (nM) |
| 1a | H | H | H | None | >1000 |
| 1b | Me | H | H | None | 500 |
| 1c | Me | Me | H | None | 250 |
| 1d | Me | Me | Me | None | 800 |
| 2a | Me | -(CH2)4- | None | 150 | |
| 3a | Ph | Me | H | None | 300 |
| 4a | Me | Me | H | 4-Cl | 100 |
| 4b | Me | Me | H | 4-OMe | 400 |
This table is for illustrative purposes to demonstrate potential SAR trends and is not based on a single, specific study.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-aminomethyl pyridinones.
Synthesis of a Representative 6-Aminomethyl Pyridinone
Synthesis of 1-Methyl-6-(piperidin-1-ylmethyl)pyridin-2(1H)-one
-
To a solution of 1-methyl-6-methylpyridin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). The causality here is the initiation of a free radical chain reaction to selectively brominate the benzylic-like methyl group.
-
Reflux the reaction mixture under inert atmosphere for 2-4 hours, monitoring by TLC for the consumption of the starting material. The inert atmosphere prevents unwanted side reactions with atmospheric oxygen.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)-1-methylpyridin-2(1H)-one.
-
Dissolve the crude intermediate in a suitable polar aprotic solvent (e.g., acetonitrile) and add piperidine (1.2 eq) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq). The base is crucial to neutralize the HBr formed during the nucleophilic substitution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the title compound.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Prepare a solution of the target kinase in assay buffer.
-
Dispense the kinase solution into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding a solution of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 6-aminomethyl pyridinone scaffold represents a promising starting point for the development of novel therapeutics. The modular nature of its synthesis allows for the systematic exploration of the structure-activity landscape. While this guide provides a foundational understanding of the key SAR principles, further focused studies are required to fully elucidate the potential of this versatile pharmacophore against specific biological targets. Future work should aim to generate comprehensive SAR data, including quantitative measurements of activity and selectivity, to guide the design of next-generation 6-aminomethyl pyridinone-based drugs with enhanced efficacy and safety profiles.
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Ahmed, O. M., Mohamed, M. A., Ahmed, R. R., & Ahmed, S. A. (2009). Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 44(9), 3519–3523. [Link]
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Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]
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Liu, W.-S., Yang, B., Wang, R.-R., Li, W.-Y., Ma, Y.-C., Zhou, L., Du, S., Ma, Y., & Wang, R.-L. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Bioorganic Chemistry, 100, 103875. [Link]
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Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24859–24867. [Link]
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A Technical Guide to the Target Identification of 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines a comprehensive, multi-pronged strategy for the target deconvolution of the compound 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride. The experimental workflows described are based on established and cutting-edge methodologies in the field of chemical biology and drug discovery. The narrative assumes a hypothetical scenario where this compound has demonstrated a compelling cellular phenotype in a screening campaign, thus necessitating the identification of its molecular target(s) to understand its mechanism of action.
Introduction: The "Why" Before the "How"
In modern drug discovery, phenotypic screening—the process of identifying compounds that elicit a desired change in a cellular or organismal model—has seen a major resurgence.[1] This approach allows for the discovery of first-in-class molecules acting through novel mechanisms. However, a significant challenge follows a successful phenotypic screen: identifying the specific molecular target responsible for the observed biological effect.[2][3] This process, known as target identification or deconvolution, is a critical step in translating a phenotypic "hit" into a viable therapeutic program.
This guide details a robust, integrated strategy for elucidating the molecular target(s) of this compound (referred to hereafter as "Compound-X"). While publicly available information on the biological activity of Compound-X is limited[4][5][6], we will proceed under the premise that it has shown, for example, potent anti-proliferative effects in a cancer cell line screen. Our goal is to move from this phenotypic observation to a validated protein target, thereby illuminating its mechanism of action and enabling rational drug development.
Our strategy is built on a foundation of orthogonal approaches, recognizing that no single method is foolproof. We will combine affinity-based proteomics with label-free biophysical methods and genetic validation techniques to build a high-confidence case for target engagement.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Figure 1: High-level overview of the integrated target identification workflow.
Phase 1: Chemical Probe Design and Synthesis - The Essential Tool
To physically isolate the binding partners of Compound-X from a complex cellular proteome, we must first design and synthesize a chemical probe. This involves modifying the parent compound with a linker and a reporter tag (e.g., biotin) for affinity capture.[7][8]
Causality in Probe Design: The placement of the linker is the most critical decision. It must be attached to a position on the molecule that does not disrupt the key interactions with its target protein. A preliminary structure-activity relationship (SAR) study using analogs of Compound-X is essential. The primary amine on the aminomethyl group is an ideal and synthetically tractable handle for linker attachment, assuming SAR data indicates it is not essential for bioactivity.
Key Principles for Probe Design:
-
Retained Bioactivity: The final probe must retain the biological activity of the parent compound.
-
Linker Choice: A flexible polyethylene glycol (PEG) linker is often used to minimize steric hindrance.
-
Reporter Tag: Biotin is the gold standard for its high-affinity interaction with streptavidin.
-
Control Compound: A crucial, yet often overlooked, component is the synthesis of a "negative control" probe, where a key functional group for binding is altered or removed. This helps to distinguish true binders from non-specific interactions.
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial"];
} enddot Figure 2: Modular design of a chemical probe for Compound-X.
Phase 2: Target Discovery - A Multi-Pronged Approach
With a validated chemical probe in hand, we can proceed with target discovery. We will employ two complementary core strategies: affinity-based protein profiling and label-free thermal proteome profiling.
Affinity-Based Protein Profiling (AfBPP)
AfBPP, a cornerstone of chemical proteomics, uses an immobilized probe to "fish" for binding proteins from a cell lysate.[9][10][11] The captured proteins are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Self-Validating Experimental Design: The trustworthiness of this experiment hinges on rigorous controls. The key comparison is between the proteins pulled down by the active probe versus those pulled down in the presence of a high concentration of free, untagged Compound-X. True binding partners will be outcompeted by the free compound, leading to a significant reduction in their signal in the mass spectrometer.
Detailed Protocol for AfBPP:
-
Cell Culture & Lysis: Grow the relevant cancer cell line (e.g., HeLa, MCF-7) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Incubation: Incubate the clarified cell lysate with the biotinylated Compound-X probe. In parallel, set up control incubations:
-
Competition Control: Pre-incubate lysate with a 100-fold molar excess of free Compound-X before adding the probe.
-
Bead Control: Incubate lysate with streptavidin beads alone to identify non-specific bead binders.
-
-
Affinity Capture: Add streptavidin-coated magnetic beads to each lysate sample to capture the probe and any bound proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute and denature the captured proteins, then digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer.[12]
-
Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or tandem mass tags) to identify proteins that are significantly enriched in the probe pulldown compared to the competition control.
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Competition) | p-value | Notes |
| P04637 | TP53 | 1.2 | 0.45 | Non-specific binder |
| Q9Y243 | BRD4 | 15.8 | <0.001 | High-confidence candidate |
| P62258 | RPL13A | 12.3 | 0.06 | Common background protein |
| P51532 | HDAC1 | 9.5 | <0.005 | High-confidence candidate |
| P60709 | ACTB | 1.5 | 0.38 | Non-specific binder |
| Table 1: Hypothetical data output from an AfBPP experiment, highlighting potential high-confidence binding partners for Compound-X based on fold enrichment and statistical significance. |
Thermal Proteome Profiling (TPP)
TPP is a powerful label-free method that assesses changes in protein thermal stability across the proteome upon ligand binding.[13][14][15] The principle is that a protein bound to a ligand is generally more resistant to heat-induced denaturation.[14] This method has the significant advantage of being applicable in living cells without any modification to the compound, providing a more physiologically relevant context.[13]
Detailed Protocol for TPP:
-
Cell Treatment: Treat intact cells with Compound-X (or vehicle control) for a defined period.
-
Heating: Aliquot the treated cells and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via ultracentrifugation.
-
Sample Preparation: Prepare the soluble protein fractions for MS analysis (e.g., using TMT labeling for multiplexing).
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of each protein remaining in the soluble fraction at each temperature.
-
Data Analysis: For each protein, generate a "melting curve" plotting soluble fraction versus temperature. Identify proteins that exhibit a significant shift in their melting temperature (Tm) in the Compound-X-treated cells compared to the control.[16]
dot graph G { rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} enddot Figure 3: Step-by-step experimental workflow for Thermal Proteome Profiling (TPP).
Phase 3: Hit Triage and Target Validation
The discovery phase will likely generate a list of candidate proteins. The next, most crucial phase is to validate these hits using orthogonal methods to confirm direct binding and functional relevance.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) between a ligand and an analyte.[17][18][19] We will use SPR to confirm a direct physical interaction between Compound-X and purified recombinant versions of our top candidate proteins (e.g., BRD4, HDAC1).
Protocol Outline for SPR:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Analyte Injection: Flow precise concentrations of Compound-X over the chip surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of Compound-X binding to the immobilized protein.[20]
-
Kinetic Analysis: Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[21] A low KD value indicates high binding affinity.
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
| BRD4 (recombinant) | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 | High-affinity interaction |
| HDAC1 (recombinant) | 2.1 x 10^4 | 8.4 x 10^-4 | 40.0 | Moderate-affinity interaction |
| BSA (control) | No Binding | No Binding | N/A | Confirms specificity |
| Table 2: Hypothetical SPR data confirming direct, high-affinity binding of Compound-X to the candidate target BRD4. |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
While TPP provides a proteome-wide view, a targeted CETSA can confirm target engagement in intact cells for a specific protein of interest.[22][23][24] Unlike TPP, which requires mass spectrometry, a targeted CETSA can often be performed using simpler, higher-throughput methods like Western blotting or specific immunoassays if a good antibody is available.[25]
The principle is identical to TPP: ligand binding stabilizes the target protein against thermal denaturation.[22][24] By treating cells with increasing concentrations of Compound-X and heating them to a single, optimized temperature, we can generate a dose-response curve for target stabilization, which confirms that the compound is engaging the target in a cellular context.[26]
Genetic Validation: CRISPR-Cas9 Knockout
The ultimate validation is to demonstrate that the identified target is responsible for the original phenotype. CRISPR-Cas9 gene editing is a powerful tool for this purpose.[27][][29] If BRD4 is the true target of Compound-X's anti-proliferative activity, then knocking out the BRD4 gene should phenocopy the effect of the compound.
Experimental Logic:
-
Design and Validate gRNA: Design guide RNAs to target the BRD4 gene.
-
Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a stable BRD4 knockout cell line. Validate the knockout by Western blot and sequencing.
-
Phenotypic Assay: Perform the same anti-proliferative assay used in the initial screen on the wild-type cells, the BRD4 knockout cells, and a control cell line.
-
Compare Results:
This genetic evidence provides the strongest link between the molecular target and the cellular mechanism of action.[30]
Conclusion: Synthesizing the Evidence
Target identification is not a linear process but an iterative cycle of discovery and validation. By integrating affinity-based proteomics, label-free biophysics, and genetic approaches, we can build a robust, multi-faceted case for the molecular target of this compound. This comprehensive strategy mitigates the risks associated with any single technique and provides the high-confidence data package required to advance a promising phenotypic hit into a target-driven drug discovery program. The successful deconvolution of Compound-X's target will pave the way for mechanism-of-action studies, lead optimization, and the development of novel therapeutics.
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Exploring Novel Pyridinone Scaffolds: A Technical Guide for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinone core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its utility as a versatile bioisostere, have cemented its importance in drug design.[3][4][5] This technical guide provides an in-depth exploration of the pyridinone scaffold, from its fundamental chemical characteristics and synthetic accessibility to its application in modern drug discovery campaigns. We will dissect the causality behind experimental choices in library synthesis, high-throughput screening, and lead optimization. Through detailed protocols, data-driven case studies in oncology, virology, and bacteriology, and forward-looking perspectives, this guide serves as a comprehensive resource for scientists seeking to leverage the vast potential of novel pyridinone scaffolds.
Part 1: The Pyridinone Core - A Privileged Scaffold in Medicinal Chemistry
The enduring success of the pyridinone scaffold stems from a unique combination of structural and electronic features that make it highly amenable to forming critical interactions with biological targets and optimizing drug-like properties.
Physicochemical Properties and Isomeric Forms
Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. They exist in two primary isomeric forms: 2-(1H)-pyridinone and 4-(1H)-pyridinone, depending on the relative positions of the nitrogen and the carbonyl moiety.[1][3] While they can exist in tautomeric equilibrium with their hydroxypyridine forms, the pyridone tautomer is predominantly favored.[4] This structural feature is critical, as it confers a unique polarity and hydrogen bonding capability. The pyridone ring can simultaneously act as a hydrogen bond acceptor via the carbonyl oxygen and a hydrogen bond donor via the N-H group, a duality that allows for potent and specific interactions within protein binding sites.[5][6]
Role as a Bioisostere and Pharmacophore
In medicinal chemistry, pyridinones are frequently employed as bioisosteres for a range of common functional groups, including amides, phenols, pyridines, and other nitrogen- or oxygen-containing heterocycles.[3][4] This bioisosteric replacement can be a powerful strategy to modulate a molecule's physicochemical properties, such as:
-
Solubility and Lipophilicity: The inherent polarity of the pyridinone ring can enhance aqueous solubility compared to a corresponding phenyl ring, which is often crucial for improving pharmacokinetic profiles.[4][7]
-
Metabolic Stability: Replacing a metabolically labile group (e.g., a phenol susceptible to glucuronidation) with a pyridinone can block a key metabolic pathway, thereby increasing the compound's half-life.[4]
-
Target Engagement: The specific geometry and hydrogen-bonding pattern of the pyridinone can lead to novel or enhanced interactions with a target protein, improving potency and selectivity.
Key Interactions: The Kinase Hinge-Binding Motif
One of the most powerful applications of the pyridinone scaffold is as a kinase hinge-binding motif.[3] The hinge region of a protein kinase is a flexible loop that connects the N- and C-terminal lobes and forms the backbone of the ATP-binding pocket. It presents a series of hydrogen bond donors and acceptors that are critical for anchoring ATP and, consequently, ATP-competitive inhibitors. The unsubstituted N-H and carbonyl of the pyridinone ring are perfectly positioned to form one or more hydrogen bonds with this hinge region, effectively anchoring the inhibitor in the active site and providing a solid foundation for affinity.[1][8] This has made the pyridinone scaffold a cornerstone in the development of inhibitors for various kinases, including MEK, PIM-1, and Src kinase.[9][10][11]
Part 2: Synthetic Strategies for Library Development
The tractability of pyridinone synthesis is a major advantage for its use in drug discovery, allowing for the creation of large, diverse chemical libraries for screening.
Foundational Synthetic Routes
Historically, the construction of the pyridinone ring has been achieved through two main approaches: modification of a pre-existing six-membered ring or de novo synthesis via cyclic condensation of acyclic precursors.[1] One-pot multicomponent reactions (MCRs) are particularly efficient for generating molecular diversity.[2][12]
A common and robust method involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and an amine source in the presence of a catalyst. This approach allows for variation at multiple positions of the pyridinone ring by simply changing the starting materials.
Detailed Protocol: One-Pot Synthesis of a Dihydropyridinone Library
This protocol describes a self-validating system for the synthesis of N-amino-2-pyridone derivatives, which can be readily adapted for library production. The success of the reaction is easily monitored by TLC and confirmed by standard analytical techniques (NMR, LC-MS), ensuring the integrity of the library before screening.
Objective: To synthesize a diverse library of 1,6-diamino-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives.
Materials:
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Piperidine (catalyst)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates and analytical instrumentation (NMR, LC-MS)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), malononitrile (20 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add piperidine (1 mmol, ~0.1 eq) to the mixture. The catalyst is crucial for promoting the initial Knoevenagel condensation.
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes. Monitor the formation of the benzylidenemalononitrile intermediate by TLC. This intermediate is a key checkpoint for reaction success.
-
Hydrazine Addition: Add hydrazine hydrate (10 mmol) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The cyclization and subsequent formation of the pyridinone ring is the critical step. Monitor the disappearance of the intermediate and the appearance of the product spot by TLC.
-
Workup and Isolation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.
-
Purification and Validation: Wash the collected solid with cold ethanol to remove residual starting materials and catalyst. The product is often of high purity, but can be recrystallized from ethanol if necessary. Confirm the structure and purity of each library member by ¹H NMR, ¹³C NMR, and LC-MS.[12]
Visualization: Generalized Synthetic Workflow
The following diagram illustrates the logical flow for the diversity-oriented synthesis of a pyridinone library.
Caption: A typical workflow for HTS and hit validation.
Part 4: Case Studies in Pyridinone-Based Drug Discovery
The versatility of the pyridinone scaffold is best illustrated through its successful application across different therapeutic areas.
Case Study 1: Pyridinones as Kinase Inhibitors in Oncology
Pyridinone-based compounds have shown significant promise as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. [3][10]
-
Mechanism of Action: Many pyridinone kinase inhibitors function as ATP-competitive inhibitors, utilizing the scaffold's hydrogen bonding capabilities to bind to the kinase hinge region. [8]For example, a series of 4-anilino-5-carboxamido-2-pyridones were designed as potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway. [11]These compounds bind to a unique allosteric pocket near the ATP site, and structural studies confirmed a critical hydrogen bond between the pyridone N-H and the backbone carbonyl of Ser212. [11]* Structure-Activity Relationship (SAR) Insights: Medicinal chemistry campaigns have elucidated key SAR trends for pyridinone-based kinase inhibitors.
| Position of Substitution | Effect on Activity | Rationale / Example |
| N1-position | Modulates potency and properties | N-methylation of MEK inhibitors blocked tautomerization, preserving the key H-bond and increasing potency. [11] |
| C3/C5-positions | Critical for potency and selectivity | A C5-carboxamide side chain in MEK inhibitors explores a specific sub-pocket, with variations affecting potency. [11] |
| C4-position | Often decorated with larger groups | In c-Src inhibitors, a 4-anilino group is common. Substitution on this phenyl ring is critical for potency. [9] |
| C6-position | Influences solubility and PK | In anti-urease pyridinones, an alkoxy group at C6 was important for activity. [13] |
-
Visualization: Simplified MEK Signaling Pathway
Caption: Inhibition of the MAPK pathway by a pyridinone-based MEK inhibitor.
Case Study 2: Pyridinones as Antiviral Agents
Pyridinone derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified with potent activity against HIV-1. [1][14]The FDA-approved drug Doravirine is a prominent example. [15]
-
Mechanism of Action: These compounds bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, located approximately 10 Å from the active site. [14]This binding induces a conformational change that inhibits the enzyme's function, preventing the conversion of viral RNA into DNA.
-
SAR Insights: The development of pyridinone NNRTIs has been heavily guided by SAR. For early derivatives, modifications at the C3, C4, and C6 positions of the pyridinone ring were found to be critical for antiviral activity. [1][10]For instance, in one series, tiny substituent groups at the N-3 motif were shown to positively influence activity against mutant HIV strains. [1]The goal of modern NNRTI design is to maintain high potency against wild-type virus while improving the resistance profile against common mutations like K103N and Y181C.
Case Study 3: Novel Pyridinone Antibacterials
With the rise of antibiotic resistance, novel scaffolds are urgently needed. Pyridinones have been identified as potent inhibitors of essential bacterial enzymes. [16][17]
-
Mechanism of Action: A series of 4-pyridone derivatives were discovered to be specific inhibitors of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. [16]This specificity was confirmed through macromolecular biosynthesis assays, which showed strong inhibition of lipid synthesis, and reduced activity against resistant bacterial strains with mutations in the FabI gene. [16]* SAR for Antibacterial Potency: The initial hit was optimized by exploring substitutions on the pyridone nitrogen. This led to compounds with potent activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with MIC₉₀ values as low as 0.5 µg/mL. [16]
Part 5: Lead Optimization and Future Directions
Identifying a hit is only the beginning. The journey to a clinical candidate involves rigorous optimization of its pharmacological and pharmacokinetic properties.
Optimizing Pharmacokinetic Properties
Early pyridinone series sometimes suffered from poor aqueous solubility. [18]Modern medicinal chemistry strategies address this by incorporating polar functional groups or replacing lipophilic moieties with more polar heterocycles, such as replacing a phenyl ring with a pyridine. [4][18]This can significantly improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound without sacrificing potency.
Emerging Applications: CNS Disorders and Beyond
While oncology and infectious diseases have been the primary focus, the pyridinone scaffold holds promise in other areas. For example, derivatives have been developed as agonists for the cannabinoid receptor type 2 (CB2R), a target for treating pain and inflammation without the central side effects of CB1R activation. [19]The ability of small molecules to cross the blood-brain barrier makes pyridinones attractive candidates for CNS targets. [20] The future for pyridinone scaffolds is bright. Their synthetic tractability and proven success make them ideal starting points for novel therapeutic modalities. This includes their incorporation into proteolysis-targeting chimeras (PROTACs) to induce targeted protein degradation, or their development as covalent inhibitors to achieve prolonged and potent target engagement.
Conclusion
The pyridinone scaffold is a pillar of modern drug discovery, demonstrating remarkable versatility and therapeutic success. Its privileged structural features, combined with accessible and flexible synthetic routes, allow for the systematic exploration of chemical space. As demonstrated through case studies in major disease areas, a deep understanding of the scaffold's SAR, coupled with advanced screening technologies like qHTS, can rapidly translate novel chemical matter into validated hit series. For drug development professionals, the pyridinone core represents not just a historical success story, but a dynamic and powerful platform for creating the next generation of innovative medicines.
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Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]
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Kumar, D., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3465. [Link]
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Abdelaziz, M. E., et al. (2022). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
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Wallace, E. M., et al. (2006). 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry, 49(2), 441-444. [Link]
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Kim, Y., et al. (2009). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 17(5), 1945-1955. [Link]
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An In-depth Technical Guide to the Purity and Characterization of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Introduction: The Significance of a Well-Characterized Intermediate
In the landscape of pharmaceutical development and complex organic synthesis, the purity and structural integrity of starting materials and intermediates are paramount. 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No: 95878-02-7) is a pivotal building block, valued for its pyridinone core and reactive aminomethyl group.[1] This structure is a versatile scaffold in medicinal chemistry, finding application in the synthesis of novel therapeutic agents.[1] Given its role as a precursor, a comprehensive understanding of its purity profile and a robust analytical strategy for its characterization are not merely procedural formalities; they are foundational to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven approach to the analysis of this compound. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. The protocols described herein are designed to create a self-validating system, ensuring the highest degree of confidence in the quality of this critical intermediate.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for developing appropriate analytical and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | [2] |
| Molecular Weight | 160.60 g/mol | [2] |
| CAS Number | 95878-02-7 | [3] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥95-97% | [2][3][4][5] |
| Storage Conditions | Room temperature, keep dry and cool | [2][3] |
Synthesis and Purification: A Proactive Approach to Purity
The purity of the final compound is intrinsically linked to the synthetic route and subsequent purification steps. While various proprietary methods exist, a general understanding of the synthetic landscape allows for the anticipation of potential impurities.
A common synthetic approach may involve the reduction of a corresponding nitrile or the amination of a halomethyl derivative of a pyridinone precursor. The use of hydrochloric acid facilitates the formation of the stable hydrochloride salt, which often improves crystallinity and handling properties.[6]
Typical Purification Strategy: Recrystallization
Recrystallization remains a powerful technique for purifying solid organic compounds. The choice of solvent system is critical and is determined empirically. A common approach involves dissolving the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or water) and then inducing crystallization by cooling or by the addition of a less polar anti-solvent. This process is effective at removing impurities with different solubility profiles.[7]
It is crucial to recognize that some impurities, particularly those structurally similar to the target compound, may co-crystallize.[7] Therefore, purity assessment must be conducted on the final, recrystallized material.
Comprehensive Characterization: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity and identity. A multi-faceted approach, employing a suite of orthogonal techniques, is essential for robust characterization.
Workflow for Purity and Identity Confirmation
Caption: Workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Expected Signals:
-
Aromatic protons on the pyridinone ring.
-
A singlet or AB quartet for the aminomethyl (-CH₂-NH₂) protons.
-
A broad signal for the amine (-NH₂) and amide (-NH-) protons, which may exchange with deuterium in solvents like D₂O or CD₃OD.
-
-
-
¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.
-
Expected Signals:
-
Signals for the carbon atoms of the pyridinone ring, including a characteristic downfield signal for the carbonyl carbon.
-
A signal for the aminomethyl carbon.
-
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and does not exchange with the amine and amide protons as readily as D₂O.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.
-
Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. The presence of unexpected signals may indicate the presence of impurities.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification.
-
Expected Characteristic Absorption Bands:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and amide groups.[9]
-
C=O stretching (Amide I): A strong, sharp peak around 1640-1680 cm⁻¹ characteristic of the pyridinone carbonyl group.[9]
-
C=C and C=N stretching: Peaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring.
-
N-H bending (Amide II): A band around 1550-1620 cm⁻¹.
-
C-N stretching: Absorption in the 1000-1350 cm⁻¹ range.[9]
-
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample, being a solid, is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity and minimal sample preparation.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Sample Analysis: Place a small amount of the sample on the ATR crystal or in the KBr press and collect the sample spectrum.
-
Data Interpretation: Identify the major absorption bands and compare them to established correlation charts and reference spectra to confirm the presence of the expected functional groups.[10][11]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its elemental composition.
-
Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would correspond to the free base [M+H]⁺, where M is the molecular weight of 6-(aminomethyl)pyridin-2(1H)-one. The observed mass should be approximately 139.0715 g/mol .
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated exact mass of the protonated molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary technique for determining the purity of a pharmaceutical compound and quantifying any impurities.[12] A stability-indicating method should be developed that is capable of separating the main compound from its potential degradation products and synthesis-related impurities.[12]
-
Methodology: Reversed-phase HPLC with UV detection is the most common approach. The compound, being polar, will be analyzed using a polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the aqueous buffer and filter it through a 0.45 µm membrane filter. Degas the mobile phase components.
-
Standard and Sample Preparation:
-
Accurately prepare a stock solution of a reference standard of known purity.
-
Accurately prepare a solution of the sample to be tested at a similar concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Buffer (e.g., 20 mM ammonium acetate, pH 4.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically around 230-280 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the area percentage of the main peak. Identify and quantify any impurities relative to the main peak.
Thermal Analysis: Assessing Stability and Solvation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[13] It is invaluable for determining the presence of residual solvents or water and for assessing the thermal stability of the compound.[13][14]
-
Interpretation: A weight loss at temperatures below ~120°C typically corresponds to the loss of volatile solvents or adsorbed water. Decomposition of the compound will be indicated by a significant weight loss at higher temperatures.[15] The TGA curve for a stable, anhydrous compound should show no significant weight loss until its decomposition temperature.[16]
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its expected decomposition point.
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures at which weight loss occurs and quantify the percentage of mass lost at each step.
Water Content: Karl Fischer Titration
For a hydrochloride salt, the presence of water can be critical to its stability and physical properties. Karl Fischer (KF) titration is the gold-standard method for the selective and accurate determination of water content in a sample.[17][18]
-
Why it's critical: Unlike TGA, which measures the loss of any volatile component, KF titration is specific to water.[17] This specificity is crucial for APIs and their intermediates.[19][20]
-
Methodology: Coulometric KF is suitable for low water content (<1%), while volumetric KF is used for samples with higher water content.[19] Given that the compound is a crystalline solid, coulometric titration with an oven to heat the sample and drive off the water is often the preferred approach.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: Ensure the KF titrator is equilibrated and the titration cell is dry.
-
Sample Preparation: Accurately weigh a suitable amount of the sample into a vial. The sample size depends on the expected water content.
-
Analysis: Place the vial in the KF oven. The sample is heated, and the evolved water is carried by a dry inert gas stream into the titration cell.
-
Endpoint Detection: The instrument automatically titrates the water and reports the water content, typically in percent or parts per million (ppm).
Potential Impurities and Their Identification
A thorough understanding of the synthetic process is key to identifying potential impurities. These can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: Impurities formed during storage or processing, potentially through oxidation or hydrolysis.
These impurities would be detected primarily by HPLC and their structures can often be elucidated using LC-MS, which couples the separation power of HPLC with the mass-identifying capabilities of a mass spectrometer.
Conclusion: A Commitment to Quality
The comprehensive characterization of this compound is a critical, multi-step process that underpins the quality of downstream products. By employing a suite of orthogonal analytical techniques—NMR for structure, HPLC for purity, and methods like FT-IR, MS, TGA, and Karl Fischer for identity and specific properties—a complete and reliable profile of this important intermediate can be established. This rigorous, scientifically-grounded approach ensures that researchers and drug development professionals can proceed with confidence, knowing that their starting material meets the highest standards of quality and integrity.
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Introduction: Unveiling the Potential of a Versatile Pyridine Derivative
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridine derivative that holds significant promise as a versatile scaffold in medicinal chemistry and biomedical research.[1] Its unique structure, incorporating both an aminomethyl group and a pyridin-2-one core, positions it as a valuable building block for the synthesis of novel therapeutic agents.[1] The pyridin-2(1H)-one scaffold itself is a recognized pharmacophore with the potential to mimic key molecular interactions, making it a candidate for the development of protein kinase inhibitors.[1] Furthermore, the broader class of aminopyridine derivatives has been shown to function as potent blockers of voltage-gated potassium channels, a mechanism that is foundational to therapies for neurological conditions.[1]
Given the limited direct experimental data on this compound, this guide provides a comprehensive framework for its evaluation in cell-based assays. By drawing parallels with structurally related compounds and employing established methodologies, researchers can effectively probe its potential cytotoxic, pro-apoptotic, and signaling-modulatory activities. The protocols detailed herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
PART 1: Foundational Cell-Based Assays for Characterizing Biological Activity
The initial characterization of a novel compound typically involves assessing its impact on cell viability and its potential to induce programmed cell death (apoptosis). These foundational assays provide critical insights into the compound's cytotoxic potential and its mechanism of action at a cellular level.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cell viability.
Protocol: MTT Cytotoxicity Assay [2][4]
-
Cell Seeding: Seed cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data Presentation for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.20 ± 0.03 | 16.0 |
Detecting Apoptosis: Annexin V-FITC/Propidium Iodide Staining
To determine if cytotoxicity is mediated by apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.[4][5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay [4][5]
-
Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.[5]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]
Table 2: Interpretation of Flow Cytometry Results
| Annexin V-FITC | Propidium Iodide | Cell Population |
| Negative | Negative | Viable cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
PART 2: Investigating Molecular Mechanisms - Reporter Gene Assays
Given the potential for the pyridin-2(1H)-one scaffold to act as a protein kinase inhibitor, a logical next step is to investigate its impact on specific signaling pathways.[1] Reporter gene assays are a powerful tool for this purpose, allowing for the quantitative measurement of transcriptional activity of a promoter of interest.[7]
Luciferase Reporter Assay for Pathway Analysis
Luciferase reporter assays are highly sensitive and are commonly used to study gene expression and signal transduction pathways. In this type of assay, the promoter of a gene of interest is cloned upstream of the luciferase gene in an expression vector.[7] This construct is then transfected into cells. If the signaling pathway of interest is activated or inhibited by the test compound, the corresponding change in the transcription of the reporter gene will result in a measurable change in luciferase expression and activity.
Signaling Pathway and Reporter Gene Logic
Caption: A potential signaling pathway and the principle of a luciferase reporter assay.
Protocol: Luciferase Reporter Gene Assay [8]
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of interest and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent. We recommend using a reverse transfection protocol for improved reproducibility.[8]
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.[7] Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells.
Table 3: Example Data for a Luciferase Reporter Assay
| Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,234 ± 876 | 1.0 |
| 0.1 | 14,876 ± 912 | 0.98 |
| 1 | 12,543 ± 754 | 0.82 |
| 10 | 7,890 ± 543 | 0.52 |
| 50 | 3,456 ± 234 | 0.23 |
| 100 | 1,567 ± 154 | 0.10 |
Conclusion and Future Directions
The application notes and protocols provided here offer a robust starting point for characterizing the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential. Further investigations could involve more detailed mechanistic studies, such as Western blotting to analyze the expression of key proteins in apoptotic and signaling pathways, and in vivo studies to validate the in vitro findings.
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Application Note: A Framework for High-Throughput Screening of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride and other Novel Fragment-like Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3][4] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD starts with smaller, less complex molecules, or "fragments".[3][4][5] These fragments, typically with a molecular weight under 300 Da, provide a more efficient sampling of chemical space and can serve as highly effective starting points for optimization into potent and selective drug candidates.[3]
This application note presents a comprehensive framework for the high-throughput screening of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, a representative hydrophilic fragment. Its low molecular weight, pyridinone core, and primary aminomethyl group make it an ideal candidate for forming key hydrogen bond interactions within protein binding sites. We will detail the essential steps from compound handling and primary screening to hit validation, providing field-proven insights and robust protocols applicable to this molecule and other similar small, polar fragments.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is the foundation of any successful screening campaign.
| Property | Value | Source |
| CAS Number | 95878-02-7 | [6][7][8] |
| Molecular Formula | C₆H₉ClN₂O | [6][8] |
| Molecular Weight | 160.60 g/mol | [6][7] |
| Purity | ≥95-97% | [6][7][8] |
| Physical Form | Solid | [9] |
| Storage | Room temperature, keep dry and cool | [6][9] |
| Calculated LogP | 0.2554 | [6] |
| Topological Polar Surface Area (TPSA) | 58.88 Ų | [6] |
Expert Insights on Compound Handling: As a hydrochloride salt, this compound is likely to be a crystalline solid with good aqueous solubility, which is advantageous for certain biochemical assays. However, its hygroscopic nature (tendency to absorb moisture from the air) requires careful handling. Always store the compound in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation. For HTS, creating a concentrated stock solution in 100% DMSO is standard practice, but solubility should be empirically determined to avoid precipitation issues during plating.
Conceptual Framework: Targeting a Protein-Protein Interaction (PPI)
To illustrate the screening process, we will consider a hypothetical target: the inhibition of a protein-protein interaction (PPI). The binding interface of many PPIs is often characterized by a series of hydrogen bond donors and acceptors distributed across a relatively flat surface. The structural motifs of this compound—specifically the pyridinone amide and the primary amine—are well-suited to probe such an interface.
Caption: A logical cascade for validating hits from a primary screen.
Conclusion
This compound serves as an excellent model for establishing a robust high-throughput screening campaign for fragment-like small molecules. The success of such a campaign hinges not on a single protocol, but on a holistic and self-validating workflow. By integrating careful compound management, a sensitive primary assay like AlphaScreen, rigorous statistical quality control with the Z'-factor, and definitive biophysical validation using an orthogonal method like SPR, researchers can confidently identify high-quality, tractable fragments. These validated hits provide a solid foundation for the subsequent stages of structure-guided optimization, ultimately accelerating the path toward novel therapeutics.
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Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. [Link]
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Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening. [Link]
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Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Creative Biolabs. Orthogonal Assay Service. [Link]
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Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
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BMG LABTECH. AlphaScreen. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Shin, A. (N.D.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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On HTS. (2023). Z-factor. [Link]
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Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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National Institutes of Health (NIH). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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Wikipedia. Z-factor. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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Vipergen. Hit Identification. [Link]
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AXXAM. From gene to validated and qualified hits. [Link]
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ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. [Link]
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PubChem. This compound. [Link]
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Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. [Link]
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PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
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ResearchGate. Comparison of fragment-based drug design and traditional.... [Link]
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Kumar, A., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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de Souza, N. B., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. [Link]
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University of Oxford, Target Discovery Institute. Small Compound Screening Overview. [Link]
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de Souza, N. B., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]
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Sharma, P., & Oda, D. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
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Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
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Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
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Application Notes and Protocols for Developing a Cell Permeability Assay for Pyridinone Compounds
Introduction: The Critical Role of Permeability in the Advancement of Pyridinone-Based Therapeutics
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to engage in hydrogen bonding as both a donor and acceptor.[1] This versatility has led to its incorporation into a wide array of therapeutic candidates, including antitumor, antimicrobial, and anti-inflammatory agents.[1] As privileged structures, pyridinone derivatives are frequently optimized to enhance their interaction with biological targets, solubility, and metabolic stability. However, a critical determinant of a drug candidate's ultimate success is its ability to traverse cellular barriers to reach its site of action. Consequently, the accurate assessment of cell permeability is an indispensable step in the drug discovery and development pipeline for this class of compounds.
This comprehensive guide provides a detailed framework for establishing robust and reliable cell permeability assays tailored for pyridinone compounds. We will delve into the mechanistic underpinnings of the most relevant assay formats, offer detailed, step-by-step protocols, and provide insights into data interpretation and troubleshooting, all within the context of regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to generate high-quality, decision-enabling permeability data for their pyridinone-based drug candidates.
Choosing the Right Permeability Assay: A Strategic Approach
The selection of a permeability assay is a critical decision that should be guided by the stage of drug discovery and the specific questions being asked. For pyridinone compounds, a tiered approach is often most effective, starting with high-throughput screening to identify promising candidates and progressing to more complex, physiologically relevant models for lead optimization.
Tier 1: High-Throughput Passive Permeability Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that is a cost-effective and rapid method for assessing passive transcellular permeability.[2] It is particularly useful in the early stages of drug discovery for ranking large numbers of compounds based on their ability to diffuse across a lipid membrane.[3] This assay is advantageous due to its simplicity, high throughput, and the absence of confounding factors such as active transport or metabolism.[3]
Causality Behind the Choice: For novel pyridinone series, PAMPA offers a quick and economical way to understand the influence of physicochemical properties on passive diffusion. This allows for the rapid identification of structural modifications that enhance permeability, guiding early structure-activity relationship (SAR) studies.
Tier 2: The Gold Standard for Intestinal Absorption—The Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely considered the gold standard for in vitro prediction of human intestinal absorption.[4] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters and metabolic enzymes found in the human intestine.[4][5] This model allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[4]
Causality Behind the Choice: For lead pyridinone candidates, the Caco-2 assay provides a more comprehensive and physiologically relevant assessment of intestinal permeability. It can reveal if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common reason for poor oral bioavailability. The data generated from Caco-2 assays are well-regarded by regulatory agencies like the FDA for supporting biopharmaceutics classification system (BCS)-based biowaivers.[6][7]
Alternative and Advanced Models: MDCK and 3D Cultures
The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool, particularly for studying the impact of specific transporters.[3][5] MDCK cells form a tight monolayer more quickly than Caco-2 cells and can be transfected to overexpress specific transporters, such as P-gp (MDR1-MDCK), providing a clean system to study the interaction of pyridinone compounds with these efflux pumps.[8]
For a more advanced understanding of intestinal biology, 3D cell culture models and organ-on-a-chip technologies are emerging as powerful tools that more closely mimic the complex architecture and cellular diversity of the human intestine.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed for the high-throughput screening of pyridinone compounds to assess their passive permeability.
Materials:
-
96-well PAMPA plate system (e.g., Corning Gentest™ Pre-coated PAMPA Plate System)
-
Pyridinone compounds dissolved in DMSO (10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (phosphatidylcholine)
-
96-well UV-compatible plates
-
Plate reader capable of UV-Vis absorbance measurements
-
Multichannel pipettes
Step-by-Step Methodology:
-
Preparation of the Artificial Membrane:
-
Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.
-
Carefully add 5 µL of the lecithin-dodecane solution to each well of the donor plate, ensuring the filter membrane is completely coated.
-
-
Preparation of Donor Solutions:
-
Dilute the 10 mM pyridinone stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.
-
Include high-permeability (e.g., caffeine) and low-permeability (e.g., mannitol) control compounds at the same concentration.
-
-
Assay Execution:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate containing the artificial membrane onto the acceptor plate.
-
Add 200 µL of the donor solutions (test compounds and controls) to the corresponding wells of the donor plate.
-
Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer an aliquot from each acceptor well and the initial donor solutions to a 96-well UV-compatible plate.
-
Measure the absorbance of the samples at the λmax of each compound. If the λmax is unknown, a spectral scan should be performed.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the acceptor and donor wells using a standard curve.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_eq = Equilibrium concentration
-
-
Self-Validating System:
-
The inclusion of high and low permeability controls validates the integrity and performance of the assay.
-
Mass balance should be calculated to ensure that compound loss due to non-specific binding is within an acceptable range (typically >70%).
Diagram of the PAMPA Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for the detailed characterization of lead pyridinone compounds, assessing both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
MES buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the assay, measure the TEER of the Caco-2 monolayers. Values should be >200 Ω·cm².
-
Perform a Lucifer Yellow permeability assay to assess paracellular transport. The Papp for Lucifer Yellow should be <1.0 x 10^-6 cm/s.
-
-
Assay Execution (Bidirectional Transport):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A to B) Transport:
-
Add HBSS containing the pyridinone compound (typically 1-10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B to A) Transport:
-
Add HBSS containing the pyridinone compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
To investigate P-gp mediated efflux, perform the B to A transport experiment in the presence and absence of a P-gp inhibitor like verapamil (50 µM).
-
Incubate the plates at 37°C with 5% CO2 for 1-2 hours with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the pyridinone compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp for both A to B and B to A directions using the following equation:
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER):
-
Self-Validating System:
-
TEER and Lucifer Yellow assays confirm monolayer integrity before each experiment.
-
Inclusion of known high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) drugs, as well as a known P-gp substrate (e.g., digoxin), serves as a robust quality control.
Diagram of the Caco-2 Bidirectional Assay:
Caption: Caco-2 bidirectional permeability assay workflow.
Data Interpretation and Troubleshooting for Pyridinone Compounds
The interpretation of permeability data is crucial for making informed decisions in the drug discovery process.
Interpreting Permeability Data
| Assay | Parameter | Interpretation | Implication for Pyridinone Compounds |
| PAMPA | Papp (x 10⁻⁶ cm/s) | > 10: High1-10: Moderate< 1: Low | Provides a baseline for passive permeability. Useful for initial SAR. |
| Caco-2 | Papp (A to B) (x 10⁻⁶ cm/s) | > 10: High1-10: Moderate< 1: Low | Predicts oral absorption. |
| Caco-2 | Efflux Ratio (ER) | > 2: Potential efflux substrate< 2: Not an efflux substrate | An ER > 2 suggests the pyridinone is actively pumped out of the cell, potentially limiting its oral bioavailability. |
Troubleshooting Common Issues with Pyridinone Compounds
-
Low Recovery/Poor Mass Balance:
-
Cause: Pyridinone compounds, depending on their substituents, can be lipophilic and prone to non-specific binding to plasticware.[9] Poor aqueous solubility can also be a factor.[10][11]
-
Solution:
-
Use low-binding plates and pipette tips.
-
Include a solubilizing agent like BSA (Bovine Serum Albumin) in the receiver buffer.
-
Ensure the DMSO concentration in the final dosing solution is as low as possible (ideally <1%) to prevent solubility issues.
-
For highly lipophilic compounds, consider using alternative assay formats or formulations.
-
-
-
High Variability in Papp Values:
-
Cause: Inconsistent cell monolayer integrity, pipetting errors, or issues with the analytical method.
-
Solution:
-
Strict adherence to monolayer integrity checks (TEER and Lucifer Yellow).
-
Use of automated liquid handlers for precise pipetting.
-
Ensure the LC-MS/MS method is robust and validated for the specific pyridinone compound.
-
-
-
Discrepancy between PAMPA and Caco-2 Data:
-
Cause: This often indicates the involvement of biological processes not captured by PAMPA.
-
Interpretation:
-
Regulatory Context and Authoritative Grounding
The data generated from these in vitro permeability assays are not only for internal decision-making but can also be part of regulatory submissions. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the use of in vitro permeability data.
-
Biopharmaceutics Classification System (BCS): The FDA guidance on BCS allows for waivers of in vivo bioequivalence studies for immediate-release solid oral dosage forms if a drug is shown to be highly soluble and highly permeable (BCS Class 1).[14] Caco-2 permeability data is a key component in establishing the permeability class of a drug.[6]
-
Investigational New Drug (IND) Applications: In vitro ADME data, including permeability assays, are a required component of an IND submission to the FDA.[15][16] This data helps regulators assess the safety and pharmacokinetic profile of a new drug candidate before it is tested in humans.
To ensure regulatory acceptance, it is crucial to use well-validated assay systems with appropriate controls and to clearly document all experimental procedures and results.
Conclusion
The successful development of pyridinone-based therapeutics hinges on a thorough understanding of their ADME properties, with cell permeability being a critical parameter. By employing a strategic, tiered approach to permeability assessment, from high-throughput PAMPA screening to the more detailed Caco-2 assay, researchers can efficiently identify and optimize candidates with favorable pharmacokinetic profiles. The protocols and insights provided in this guide are designed to empower scientists to generate high-quality, reliable, and decision-enabling permeability data for their pyridinone compounds, ultimately accelerating their journey from the laboratory to the clinic.
References
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A comparative study of artificial membrane permeability assay for high throughput profiling of drug absorption potential. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. (2010). PMC. Retrieved January 11, 2026, from [Link]
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Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
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Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]
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Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2024). PMC. Retrieved January 11, 2026, from [Link]
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Permeability benchmarking: guidelines for comparing in silico, in vitro, and in vivo measurements. (2024). Queen's University Belfast. Retrieved January 11, 2026, from [Link]
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Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]
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Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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caco-2 cell permeability, pampa membrane assays. (2024). Slideshare. Retrieved January 11, 2026, from [Link]
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Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. (n.d.). Boster Bio. Retrieved January 11, 2026, from [Link]
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The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. (2015). CORE. Retrieved January 11, 2026, from [Link]
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Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. (2020). NIH. Retrieved January 11, 2026, from [Link]
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Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]
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Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. (2024). Procell. Retrieved January 11, 2026, from [Link]
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Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (2023). Mimetas. Retrieved January 11, 2026, from [Link]
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Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2006). PMC. Retrieved January 11, 2026, from [Link]
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In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). FDA. Retrieved January 11, 2026, from [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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Drug discovery and regulatory considerations for improving in silico and in vitro predictions that use Caco-2 as a surrogate for human intestinal permeability measurements. (2017). PubMed. Retrieved January 11, 2026, from [Link]
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The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2023). PMC. Retrieved January 11, 2026, from [Link]
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Effects of pharmaceutical excipients on membrane permeability in rat small intestine. (2013). PubMed. Retrieved January 11, 2026, from [Link]
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Statistical analysis of permeability coefficient data. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. (2022). Federal Register. Retrieved January 11, 2026, from [Link]
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Challenges in Permeability Assessment for Oral Drug Product Development. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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IND submissions: What drug sponsors should anticipate. (2022). Drug Discovery and Development. Retrieved January 11, 2026, from [Link]
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In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. (2021). PMC. Retrieved January 11, 2026, from [Link]
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Table 1 A statistical analysis of each permeability coefficient database. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. (2024). PMC. Retrieved January 11, 2026, from [Link]
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Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). FDA. Retrieved January 11, 2026, from [Link]
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Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. (2006). PubMed. Retrieved January 11, 2026, from [Link]
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Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Problem with Caco-2 cell line - strange filaments and slow growing?. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Sygnature Discovery. Retrieved January 11, 2026, from [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2013). PubMed. Retrieved January 11, 2026, from [Link]
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Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. (2014). MDPI. Retrieved January 11, 2026, from [Link]
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Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. (2019). WUR eDepot. Retrieved January 11, 2026, from [Link]
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Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system. (2023). PubMed. Retrieved January 11, 2026, from [Link]
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Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. Retrieved January 11, 2026, from [Link]
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Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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- 16. Investigational New Drug (IND) Application | FDA [fda.gov]
Application Note & Protocol: A Guideline for the Synthesis of 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[2][3] This has led to the development of pyridinone-containing drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4] The aminomethyl substituent at the 6-position provides a key vector for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the synthesis of 6-(aminomethyl)pyridin-2(1H)-one hydrochloride, a versatile building block for the synthesis of diverse compound libraries.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with the synthesis of the pyridinone ring system to form a nitrile-containing intermediate, followed by the reduction of the nitrile to the corresponding primary amine. This strategy allows for the late-stage introduction of the reactive aminomethyl group.
Experimental Protocols
Part 1: Synthesis of 6-(Cyanomethyl)pyridin-2(1H)-one (Intermediate 1)
This protocol outlines a one-pot, three-component cyclization reaction to construct the pyridin-2(1H)-one ring with the required cyanomethyl substituent.[2][5] This approach offers high efficiency and utilizes readily available starting materials.
Materials:
-
Enaminone (e.g., (E)-4-(dimethylamino)but-3-en-2-one)
-
Cyanomethyl sulfonium bromide salt
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the enaminone (1.0 eq), cyanomethyl sulfonium bromide salt (1.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the enaminone.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure 6-(cyanomethyl)pyridin-2(1H)-one.
Characterization of Intermediate 1:
The structure of the synthesized 6-(cyanomethyl)pyridin-2(1H)-one should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic peaks for the pyridinone ring protons and the methylene protons of the cyanomethyl group.
-
¹³C NMR: Confirm the presence of the carbonyl carbon, nitrile carbon, and the carbons of the pyridinone ring.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Observe the characteristic stretching frequencies for the C=O (around 1650 cm⁻¹) and C≡N (around 2250 cm⁻¹) functional groups.
Part 2: Synthesis of this compound (Final Product)
This protocol details the catalytic hydrogenation of the nitrile group of Intermediate 1 to the primary amine, followed by salt formation.[6][7][8] The use of a heterogeneous catalyst allows for straightforward product isolation.
Materials:
-
6-(Cyanomethyl)pyridin-2(1H)-one (Intermediate 1)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (2 M solution)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 6-(cyanomethyl)pyridin-2(1H)-one (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) or a slurry of Raney Nickel to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-(aminomethyl)pyridin-2(1H)-one.
-
Dissolve the crude amine in a minimal amount of methanol or diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether or dioxane (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.
Characterization of the Final Product:
Confirm the structure and purity of the final product using the following methods:
-
¹H NMR: Observe the disappearance of the methylene protons adjacent to the nitrile and the appearance of a new signal for the aminomethyl protons, which will be shifted downfield. The NH protons of the amine and the pyridinone may also be visible.
-
¹³C NMR: Note the disappearance of the nitrile carbon signal and the appearance of the aminomethyl carbon signal.
-
Mass Spectrometry (MS): Confirm the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: The nitrile peak (around 2250 cm⁻¹) should be absent, and a broad N-H stretching band (around 3300-3400 cm⁻¹) for the primary amine should be present.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Enaminone | Cs₂CO₃ | DMF | 80 | 4-6 | 60-80 |
| 2 | 6-(Cyanomethyl)pyridin-2(1H)-one | 10% Pd/C, H₂ | MeOH | RT | 4-12 | 85-95 |
Table 1: Summary of Reaction Conditions and Expected Yields.
Visualization of the Workflow and Mechanism
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Proposed Mechanism for Nitrile Reduction
Caption: Simplified mechanism of catalytic hydrogenation of a nitrile to a primary amine.
Trustworthiness and Causality in Experimental Choices
-
Choice of Base in Cyclization: Cesium carbonate is a mild and effective base for the one-pot synthesis of pyridinones, promoting the sequential nucleophilic vinylic substitution and intramolecular cyclization while minimizing side reactions.[5]
-
Catalyst Selection for Hydrogenation: Palladium on carbon is a widely used and robust catalyst for the reduction of nitriles to primary amines. It offers high activity and selectivity under mild conditions.[9] Raney Nickel is a cost-effective alternative that is also highly effective for this transformation.[10] The use of a heterogeneous catalyst simplifies the purification process as it can be easily removed by filtration.
-
Solvent Choice: Methanol and ethanol are excellent solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.[11]
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). [Link]
-
Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab. [Link]
- Method for the hydrogenation of nitriles to primary amines.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Marketed drugs containing pyridinone. ResearchGate. [Link]
-
A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar. [Link]
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2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. PubMed. [Link]
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N-Hydroxy protecting group in pyridone syntheses. The Journal of Organic Chemistry. [Link]
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The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online. [Link]
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An Application of Borane As a Protecting Group for Pyridine. ACS Publications. [Link]
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Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)-one. MIT Open Access Articles. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
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Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. National Institutes of Health. [Link]
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Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health. [Link]
-
Formal [4+2] annulation of enaminones and cyanomethyl sulfur ylide: one-pot access to polysubstituted pyridin-2(1H)-ones. RSC Publishing. [Link]
-
SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds. [Link]
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The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. [Link]
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- 6. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
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Application Notes and Protocols for the Utilization of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific preclinical data on the use of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride in xenograft models is not extensively published in peer-reviewed literature. The following application notes and protocols are synthesized based on the known biological activities of the broader pyridin-2(1H)-one chemical class and established best practices for in vivo xenograft studies. This document is intended to serve as an expert-guided starting point for researchers, and it is imperative that independent dose-finding and toxicity studies are conducted prior to full-scale efficacy experiments.
Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one moiety is recognized in medicinal chemistry as a "privileged scaffold," forming the core of numerous biologically active compounds. Its unique physicochemical properties, including the capacity for dual hydrogen-bond donation and acceptance, make it an ideal framework for designing molecules that can interact with high affinity to biological targets.[1] In oncology, this scaffold has been successfully employed to develop potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2] Derivatives of pyridin-2(1H)-one have demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, underscoring their potential as a promising class of anti-cancer agents.[3]
This compound, as a member of this chemical family, presents a valuable candidate for investigation in preclinical cancer models. Its structure suggests potential for interaction with ATP-binding sites of kinases or other enzyme classes implicated in tumorigenesis. These application notes provide a comprehensive framework for the initial in vivo evaluation of this compound using xenograft models.
Putative Mechanism of Action: Kinase Inhibition
While the precise molecular target of this compound requires empirical validation, the broader class of pyridinone derivatives has been shown to exert anti-cancer effects through the inhibition of key signaling kinases.[1] For instance, certain derivatives have been identified as inhibitors of c-Src kinase, a non-receptor tyrosine kinase whose overexpression and activation are linked to tumor progression, invasion, and metastasis.[4][5] Other related compounds have shown inhibitory activity against PIM-1 kinase and mutant isocitrate dehydrogenase 1 (mIDH1), both of which are validated targets in oncology.[6][7]
The anti-cancer activity of some pyridinone compounds has been linked to the induction of G2/M cell cycle arrest and apoptosis, often mediated through the upregulation of p53 and JNK signaling pathways.[3] A plausible hypothesis, therefore, is that this compound may function as a kinase inhibitor, disrupting downstream signaling cascades essential for cancer cell survival and proliferation.
Caption: Putative c-Src Signaling Pathway Inhibition.
Experimental Protocols: Xenograft Efficacy Study
This section details a comprehensive protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Reagents
-
Compound: this compound (purity ≥97%)
-
Cell Line: A549 (human non-small cell lung carcinoma) or MCF-7 (human breast adenocarcinoma), obtained from a certified cell bank (e.g., ATCC).
-
Animals: Female athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Other Reagents: PBS (phosphate-buffered saline), Trypsin-EDTA, Matrigel® Basement Membrane Matrix, vehicle components (see section 3.3), sterile water for injection, isoflurane.
Cell Culture and Xenograft Implantation
-
Cell Propagation: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before implantation.
-
Cell Harvesting: Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile, serum-free media or PBS at a concentration of 2 x 10⁷ cells/mL. Mix the cell suspension 1:1 (v/v) with Matrigel® on ice to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneous Implantation: Anesthetize the mice (e.g., using isoflurane). Inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Tumor Development: Monitor the mice for tumor formation. Begin treatment when tumors reach a mean volume of 100-150 mm³. Randomize mice into treatment and control groups.
Formulation and Administration of this compound
Note: The optimal vehicle should be determined based on the compound's solubility and stability. The following are standard, representative formulations for poorly soluble compounds.
-
Option A: Oral Gavage (PO) Formulation
-
Vehicle: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[8]
-
Preparation: First, dissolve the required amount of this compound in DMSO. In a separate sterile tube, mix the PEG300, Tween-80, and saline. Slowly add the compound-DMSO solution to the aqueous mixture while vortexing to create a homogenous suspension or solution.
-
Administration: Administer the formulation via oral gavage at a volume of 10 mL/kg body weight.
-
-
Option B: Intraperitoneal (IP) Injection Formulation
-
Vehicle: A well-tolerated vehicle for IP injection is 10% Solutol HS-15 in 90% PEG 600 or a mixture containing DMSO (≤10%), PEG400, and saline.[9]
-
Preparation: Follow a similar procedure as for the oral formulation, ensuring the final solution is sterile and free of precipitates.
-
Administration: Administer via intraperitoneal injection at a volume of 5-10 mL/kg body weight.[10]
-
Dosing and Monitoring
-
Dose-Finding Study: Prior to the efficacy study, a dose-finding study is crucial. Test a range of doses (e.g., 10, 30, 100 mg/kg) to determine the maximum tolerated dose (MTD).
-
Efficacy Study Dosing: Based on the MTD, select 2-3 dose levels for the efficacy study. A typical dosing schedule is once daily (QD) for 21 consecutive days.[11]
-
Control Group: The control group should receive the vehicle only, administered on the same schedule and route as the treatment groups.
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12]
-
Body Weight and Clinical Observations: Monitor and record the body weight of each mouse daily during the treatment period. Observe the animals for any signs of toxicity (e.g., changes in posture, activity, fur texture). A body weight loss exceeding 20% is a common endpoint criterion.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Caption: Experimental Workflow for Xenograft Efficacy Study.
Data Presentation and Analysis
All quantitative data should be clearly structured for easy comparison and interpretation.
Key Experimental Parameters
| Parameter | Recommended Specification |
| Animal Model | Athymic Nude (nu/nu) Mice, female, 4-6 weeks |
| Cell Line | A549 (Non-Small Cell Lung Carcinoma) |
| Cell Inoculum | 1 x 10⁶ cells in 0.1 mL (50% Matrigel) |
| Tumor Staging | 100-150 mm³ |
| Group Size | 8-10 mice per group |
| Test Compound | This compound |
| Vehicle (PO) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Dose Levels | Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg (example) |
| Administration Route | Oral Gavage (PO) or Intraperitoneal (IP) |
| Dosing Schedule | Once daily (QD) for 21 days |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight change, clinical signs of toxicity |
Statistical Analysis
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as:
-
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups can be determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of <0.05 is generally considered statistically significant.
Conclusion
This compound belongs to a class of compounds with demonstrated anti-cancer potential. The protocols outlined in this document provide a robust and scientifically grounded framework for conducting initial in vivo efficacy studies in xenograft models. By carefully following these guidelines, researchers can generate reliable preclinical data to assess the therapeutic potential of this promising compound. It is essential to reiterate that these protocols serve as a starting point, and optimization, particularly regarding dosing and formulation, will be necessary based on empirical data.
References
- Chand, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2447-2454.
- BenchChem. (2025). Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development. BenchChem.
- Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 5889-5897.
- Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(11), 5671-5675.
- ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?
- Chand, K., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island DigitalCommons@URI.
- Chand, K., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. University of Rhode Island DigitalCommons@URI.
- Pathak, D., & Dutta, D. (2021). Exploring the Intraperitoneal Route in a New Way for Preclinical Testing.
- DTIC. (1970). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
- ResearchGate. (n.d.). A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds.
- ResearchGate. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment.
- Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
- O'Sullivan, S., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(2), e0192576.
- Rai, G., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114446.
- ResearchGate. (2025). 57 questions with answers in ORAL GAVAGE | Science topic.
- Hollingshead, M. G., et al. (2016). ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. Clinical Cancer Research, 22(14), 3463-3473.
- Astex Therapeutics Ltd. (n.d.). Efficacy of cyclin dependent kinase inhibitors and standard anti-cancer drugs in the HCT116 xenograft model. Astex.
- Gad, S. C. (n.d.).
- El-Sayed, M., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.
- Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
- Grobman, L. K., et al. (2013). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer.
- Lukas, G., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 12.
- Carlsson, A., et al. (2019). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Molecular Cancer Therapeutics, 18(9), 1548-1557.
- BenchChem. (2025). optimizing dosage and administration of "Anticancer agent 60" in xenograft models. BenchChem.
- Gaertner, D. J., et al. (2008).
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Application Note: A Robust HILIC Method for the Preparative Purification of 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Abstract
This application note presents a detailed, scalable High-Performance Liquid Chromatography (HPLC) method for the purification of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, a polar, hydrophilic molecule. Traditional reversed-phase chromatography struggles with poor retention of such compounds. To overcome this challenge, we have developed a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention, selectivity, and resolution. This guide provides a comprehensive walkthrough from analytical method development and optimization to the final preparative scale-up, including detailed protocols, system parameters, and the scientific rationale behind the chosen strategy. This document is intended for researchers, chemists, and drug development professionals requiring a reliable and efficient protocol for isolating this and structurally similar polar compounds.
Introduction: The Purification Challenge
6-(Aminomethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by its high polarity and hydrophilicity. These properties stem from the presence of a primary amine and a lactam functional group, making it highly soluble in aqueous media.[1] While advantageous for many biological applications, these characteristics present a significant hurdle for purification using standard chromatographic techniques.
Conventional reversed-phase HPLC (RP-HPLC), the workhorse of purification labs, relies on hydrophobic interactions between the analyte and a non-polar stationary phase.[2] Highly polar compounds like 6-(Aminomethyl)pyridin-2(1H)-one exhibit weak interactions with C8 or C18 columns, often resulting in elution at or near the solvent front (void volume), with little to no separation from other polar impurities.[3][4] While strategies like using highly aqueous mobile phases exist, they can lead to poor reproducibility and "phase collapse" on traditional RP columns.[5]
This note details a superior approach using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the robust separation of polar and hydrophilic compounds.
Chromatographic Strategy: Why HILIC?
HILIC is a powerful alternative to RP-HPLC that utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (ACN), and a small percentage of aqueous buffer.[6]
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. The more hydrophilic the analyte, the more it partitions into the aqueous layer, leading to stronger retention. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[6]
Key Advantages of HILIC for this Application:
-
Enhanced Retention: Provides strong retention for highly polar compounds that are unretained in RP-HPLC.[7]
-
Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which is beneficial for resolving complex mixtures.[8]
-
MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), leading to efficient desolvation and enhanced signal intensity.[7]
-
Reduced Solvent Viscosity: Lower mobile phase viscosity compared to highly aqueous RP methods results in lower backpressure.
Method Development and Optimization (Analytical Scale)
All preparative chromatography should begin with method development on a smaller, analytical scale to conserve sample and solvent while rapidly optimizing the separation.[9][10][11] The goal is to achieve maximum resolution between the target peak and its closest impurities.
Materials and Reagents
| Item | Specification |
| 6-(Aminomethyl)pyridin-2(1H)-one HCl | Crude mixture, >90% purity |
| Water | HPLC or Milli-Q grade |
| Acetonitrile (ACN) | HPLC grade, UV cutoff <195 nm |
| Formic Acid (FA) | LC-MS grade, >99% purity |
| Ammonium Formate | LC-MS grade, >99% purity |
Analytical HPLC System & Column
-
System: An analytical HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column Selection: A HILIC stationary phase is required. An amide-based phase (e.g., TSKgel Amide-80) or a bare silica phase are excellent starting points.[12] For this application, we selected a silica-based HILIC column.
Step-by-Step Analytical Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude this compound at ~1 mg/mL.
-
Crucial Step: The dissolution solvent must be compatible with the initial, high-organic mobile phase conditions to ensure good peak shape. Dissolve the sample in a mixture of 90:10 (v/v) Acetonitrile:Water. Sonicate briefly if necessary.
-
-
Initial Scouting Gradient:
-
Run a broad gradient to determine the approximate elution time of the target compound. This allows for the creation of a more focused gradient for optimization.[13]
-
-
Optimized Analytical Method:
-
Based on the scouting run, a focused gradient is developed to maximize resolution around the target peak.
-
Optimized Analytical HPLC Parameters
| Parameter | Setting | Rationale |
| Column | Silica HILIC, 4.6 x 150 mm, 3 µm | Standard analytical dimensions for efficient method development. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Buffered aqueous phase to ensure consistent ionization of the analyte.[8] |
| Mobile Phase B | Acetonitrile | Water-miscible organic solvent for HILIC. |
| Gradient | 95% to 70% B over 10 min | Starts with high organic content for strong retention and gradually increases aqueous content for elution. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading at the analytical scale. |
| Detection | UV at 225 nm and 280 nm | Pyridinone ring system shows absorbance at these wavelengths. |
| Expected RT | ~6.5 minutes | Approximate retention time for the target compound. |
Scale-Up to Preparative Purification
Once the analytical method is optimized, the parameters are scaled to a larger preparative column to handle higher sample loads. The primary goal is to maintain the resolution achieved during the analytical run.
Scale-Up Calculations
The flow rate and injection volume are scaled geometrically based on the column dimensions.
-
Flow Rate Scaling: F_prep = F_anal * (d_prep² / d_anal²)
-
Loading Capacity Scaling: Load_prep = Load_anal * (d_prep² / d_anal²)
Where:
-
F = Flow Rate
-
d = Column internal diameter
-
_prep = Preparative scale
-
_anal = Analytical scale
Preparative HPLC System & Column
-
System: A preparative HPLC system with high-flow rate pumps, a larger flow cell for the detector, and an automated fraction collector.
-
Column: A preparative column with the same stationary phase chemistry and particle size as the analytical column is critical for a predictable scale-up.[10]
Preparative HPLC Parameters
| Parameter | Setting | Rationale |
| Column | Silica HILIC, 21.2 x 150 mm, 5 µm | A common preparative dimension. A larger particle size is used to reduce backpressure. |
| Mobile Phase | Identical to Analytical Method | Maintains the established selectivity. |
| Flow Rate | 21.0 mL/min | Calculated scale-up from the analytical flow rate. |
| Gradient | 95% to 70% B over 10 min | The gradient time (tG) is kept the same to maintain resolution. |
| Sample Prep. | Dissolve ~100 mg of crude material | Prepare in 5 mL of 90:10 ACN:Water for a concentration of ~20 mg/mL. |
| Injection Vol. | 1.0 mL (20 mg load) | Scaled up from the analytical injection; this is a starting point for a loading study. |
| Detection | UV at 225 nm and 280 nm | Wavelengths remain the same. |
| Fraction Collection | Trigger by UV signal threshold | Collect peaks individually to maximize purity. |
Post-Purification Workflow
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method to confirm purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99%).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The ammonium formate buffer is volatile and will be removed under vacuum.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a fluffy, white solid.
-
Final Analysis: Perform final quality control (QC) analysis (e.g., HPLC, LC-MS, NMR) to confirm the identity and purity of the final compound.
Workflow Visualization
The following diagram outlines the complete process from analytical development to the final purified product.
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Application Note: High-Throughput Characterization of Pyridinone Derivatives by Mass Spectrometry
Introduction
Pyridinone and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] This privileged scaffold is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5] The versatility of the pyridinone core allows it to act as a bioisostere for amides and phenyl groups, and it can serve as both a hydrogen bond donor and acceptor, influencing the pharmacokinetic properties of drug candidates.[1] As the pipeline of novel pyridinone-based drug candidates expands, the need for robust and efficient analytical methodologies for their characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural elucidation and quantification of these compounds.[6]
This application note provides a comprehensive guide to the mass spectrometric analysis of pyridinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights into method development, data interpretation, and troubleshooting. We will explore the nuances of ionization, fragmentation behavior, and the practical application of these techniques in a drug discovery setting.
Core Principles of Pyridinone Analysis by Mass Spectrometry
The successful mass spectrometric analysis of pyridinone derivatives hinges on a fundamental understanding of their chemical properties and how these properties influence their behavior within the mass spectrometer. The choice of ionization technique and the interpretation of fragmentation patterns are critical for obtaining high-quality, unambiguous data.
Ionization Techniques: ESI as the Method of Choice
For most pyridinone derivatives, which are often polar and non-volatile, Electrospray Ionization (ESI) is the preferred method.[7][8][9] ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, minimizing in-source fragmentation and preserving the molecular weight information.[8] The choice between positive and negative ion mode depends on the specific substituents on the pyridinone core. Compounds with basic functionalities, such as amino groups, will readily form [M+H]+ ions. Conversely, acidic moieties will favor the formation of [M-H]- ions.
While less common for LC-MS applications, Electron Impact (EI) ionization can be employed, particularly in conjunction with Gas Chromatography (GC-MS) for volatile pyridinone derivatives. EI is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule that can be valuable for structural elucidation.[7][10]
Understanding Fragmentation: The Key to Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of pyridinone derivatives.[11][12] In MS/MS, the precursor ion (e.g., [M+H]+) is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
Common fragmentation pathways for pyridinone derivatives include:
-
Loss of small neutral molecules: This can include the loss of water (H₂O), carbon monoxide (CO), or hydrogen cyanide (HCN) from the pyridinone ring.[8]
-
Cleavage of substituent groups: The nature and position of substituents on the pyridinone ring will significantly influence the fragmentation pattern.[7][8]
-
Ring cleavage: The heterocyclic ring itself can undergo fission, providing further structural information.[13]
The interpretation of these fragmentation patterns allows for the confirmation of known structures and the identification of unknown metabolites or degradation products.
Experimental Workflow for LC-MS/MS Analysis
A robust and reproducible LC-MS/MS workflow is essential for the reliable analysis of pyridinone derivatives. The following diagram and protocols outline a typical workflow from sample preparation to data acquisition.
Caption: General experimental workflow for mass spectrometry analysis.
Protocol 1: Sample Preparation
Meticulous sample preparation is crucial to avoid contamination and ensure reproducible results.[14][15]
Materials:
-
Pyridinone derivative sample
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Accurately weigh 1 mg of the pyridinone derivative and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[6]
-
Working Solution Preparation: Perform serial dilutions of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to achieve a working concentration in the range of 1-10 µg/mL.[6][13] The optimal concentration will depend on the sensitivity of the mass spectrometer.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Protocol 2: LC-MS/MS Method Development
The development of a robust LC-MS/MS method requires the optimization of both chromatographic separation and mass spectrometric detection.[16][17][18]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source
Optimized LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of pyridinone derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic resolution. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | A small injection volume minimizes band broadening. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive and Negative | Screen both modes to determine the optimal ionization for the specific pyridinone derivative. |
| Capillary Voltage | 3.0-4.5 kV | Optimize for maximum signal intensity. |
| Source Temperature | 120-150 °C | Prevents solvent condensation and aids in desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | Facilitates the evaporation of solvent droplets. |
| Cone Voltage | 20-40 V | A higher cone voltage can induce some in-source fragmentation, which can be useful for initial structural confirmation. |
| Collision Energy | 10-40 eV | Optimize for each compound to achieve a rich fragmentation spectrum. |
Data Analysis and Interpretation
The analysis of mass spectrometry data for pyridinone derivatives involves confirming the molecular weight from the MS1 spectrum and elucidating the structure from the MS/MS fragmentation pattern.
Illustrative Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for a generic substituted 2-pyridinone derivative.
Caption: Plausible fragmentation pathways for a generic pyridinone.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal Intensity | Inefficient ionization of the analyte. | Experiment with different ionization techniques (e.g., APCI) and polarities (positive vs. negative). Optimize source parameters.[13] |
| Sample concentration is too low or too high (ion suppression). | Prepare a dilution series to find the optimal concentration.[13] | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Adjust the mobile phase composition and gradient profile. Ensure the sample solvent is compatible with the initial mobile phase. |
| Column degradation. | Replace the column. | |
| Inaccurate Mass Readings | Instrument requires calibration. | Perform a mass calibration using a known standard.[13] |
| Non-Reproducible Fragmentation | Inconsistent collision energy. | Ensure the collision energy is optimized and consistently applied for each analysis. |
Conclusion
Mass spectrometry, particularly LC-MS/MS, is a powerful and essential technique for the analysis of pyridinone derivatives in a drug discovery and development context. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable analytical methods. A thorough understanding of ionization principles, fragmentation behavior, and careful optimization of experimental parameters are key to obtaining high-quality data for the confident characterization of this important class of compounds.
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G. S. Groenewold, J. H. Wahl, & J. A. Loo. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(8), 749-754. [Link]
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Strategic Design of In Vivo Efficacy Studies for Pyridinone Inhibitors: A Comprehensive Guide
An Application Note and Protocol from the Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Pyridinone Inhibitors
The pyridinone scaffold is a privileged structure in medicinal chemistry, valued for its versatile physicochemical properties.[1][2] As a heterocyclic compound, it can serve as both a hydrogen bond donor and acceptor, act as a bioisostere for various functional groups, and favorably impact a molecule's solubility and metabolic stability.[3][4] These attributes have led to the successful development of pyridinone-containing compounds across a wide spectrum of therapeutic areas, including oncology, where they have been effectively designed as potent and selective inhibitors of key targets like EZH2.[1][5]
However, translating the promise of a potent pyridinone inhibitor from an in vitro assay to a compelling in vivo efficacy result is a complex, multi-faceted challenge. Success is not merely about administering the compound to a tumor-bearing animal; it is about designing a self-validating experiment that rigorously interrogates the compound's biological activity in a living system. This guide provides a strategic framework and detailed protocols for the robust design and execution of in vivo efficacy studies for novel pyridinone inhibitors, ensuring that the generated data is clear, interpretable, and translatable.
Part 1: Foundational Principles of In Vivo Efficacy by Design
A successful in vivo study is built upon a foundation of interconnected principles. Neglecting any one of these pillars can lead to ambiguous results and wasted resources. The core objective is to establish a clear, causal link between drug administration, target engagement, and the desired therapeutic outcome.
The PK/PD/Efficacy Relationship: The Central Dogma of In Vivo Pharmacology
Before initiating a large-scale efficacy study, it is critical to understand the relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.[6]
-
Pharmacokinetics (PK): What the body does to the drug. This describes the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor, which determines its concentration in plasma and tissues over time.[7][8]
-
Pharmacodynamics (PD): What the drug does to the body. This measures the biological effect of the inhibitor on its intended target, such as the inhibition of an enzyme or the modulation of a signaling pathway.[7]
-
Efficacy: The therapeutic outcome of the drug's action, such as the inhibition of tumor growth.
A well-designed study aims to demonstrate that sufficient drug exposure (PK) leads to sustained target modulation (PD), which in turn drives the anti-tumor effect (Efficacy).[9] Preliminary PK/PD studies are invaluable for selecting a dose and schedule that ensures the target is inhibited for a duration sufficient to produce a therapeutic effect.[9]
The Central Role of the Animal Model: Selecting the Right Biological Context
The choice of animal model is arguably the most critical decision in an efficacy study. The model dictates the biological questions that can be answered and profoundly influences the clinical relevance of the findings.[10]
| Model Type | Description | Advantages | Disadvantages | Best Use Case |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[11] | Rapid, reproducible, cost-effective, high-throughput.[12] | Lacks tumor heterogeneity and a functional immune system; may not reflect human tumor microenvironment.[13] | Initial screening, dose-response assessment, and confirmation of basic anti-tumor activity. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[14] | Preserves original tumor architecture, heterogeneity, and molecular signature.[15] High clinical relevance. | More costly and time-consuming to establish; variable growth rates.[14] | Evaluating efficacy in a model that closely mimics human disease; studying resistance mechanisms. |
| Syngeneic Model | Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Fully competent immune system allows for the study of immuno-modulatory effects. | Limited availability of tumor lines; mouse tumors may not fully recapitulate human cancer biology. | Testing inhibitors that may have a dual effect on the tumor and the immune system. |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop spontaneous tumors that mimic human cancer progression.[13] | Tumors arise in the correct microenvironment with an intact immune system; recapitulates tumor progression.[13] | Technically complex, time-consuming, and can have variable tumor latency and incidence. | Investigating the inhibitor's effect on tumor initiation and progression in a high-fidelity model. |
The selection process must be guided by the inhibitor's mechanism of action and the specific cancer indication. For a pyridinone inhibitor targeting an epigenetic enzyme, a well-characterized CDX or PDX model with a known dependency on that target would be an excellent starting point.
Defining Robust Endpoints: What to Measure and Why
Clear endpoints must be defined before the study begins.
-
Primary Endpoints: These are the main measures of efficacy.
-
Tumor Growth Inhibition (TGI): The most common endpoint, calculated from serial tumor volume measurements. It directly assesses the cytostatic or cytotoxic effect of the inhibitor.
-
Survival: In more advanced or orthotopic models, overall survival or progression-free survival can be a more clinically relevant endpoint.
-
-
Secondary & Exploratory Endpoints: These provide crucial supporting data.
-
Body Weight and Clinical Signs: Essential for assessing the tolerability and toxicity of the inhibitor. Significant body weight loss (>15-20%) is often a humane endpoint.
-
Pharmacodynamic (PD) Biomarkers: These are molecular readouts that confirm the inhibitor is engaging its target in the tumor tissue.[16] For an enzyme inhibitor, this could be the measurement of a downstream substrate. A robust biomarker strategy is the hallmark of a well-designed study, providing a mechanistic link between the drug and its effect.[17][18]
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at specific time points to correlate drug exposure with efficacy and PD biomarker modulation.[19]
-
Part 2: The Experimental Workflow - A Step-by-Step Guide
A logical, phased approach ensures that each step informs the next, maximizing the probability of a successful and informative study.
Phase 1: Preliminary Studies
-
Formulation Development: The pyridinone inhibitor must be formulated in a vehicle that ensures its solubility and stability for the duration of the study. The vehicle must also be well-tolerated by the animals. Common vehicles include 0.5% methylcellulose or a solution containing PEG400, Solutol, and water.
-
Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD): Before a full-scale efficacy study, a smaller pilot study is conducted in non-tumor-bearing or a few tumor-bearing animals to determine the doses that will be used.[20] The goal is to identify the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs). This study typically involves 3-5 dose levels and helps define the therapeutic window.
Phase 2: The Definitive Efficacy Study
-
Tumor Implantation and Growth: The selected cancer cells or PDX fragments are implanted into the mice (e.g., subcutaneously in the flank). Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before treatment begins.
-
Randomization: Once tumors reach the target size, animals are randomized into treatment groups to ensure that the average tumor volume is similar across all groups at the start of the study. This is critical for valid statistical comparisons.[20]
-
Treatment and Monitoring: Animals are treated according to the predetermined dose and schedule. Key parameters are monitored throughout the study.
-
Dosing: Administer the inhibitor and vehicle control as planned (e.g., daily oral gavage).
-
Tumor Measurements: Tumor dimensions are measured 2-3 times per week using calipers or an imaging modality.[21][22]
-
Body Weights: Animals are weighed at the same frequency as tumor measurements to monitor toxicity.
-
Clinical Observations: Daily checks for any signs of distress or adverse effects are essential.
-
-
Sample Collection: Samples for PK and PD analysis are collected at specified time points. This may involve satellite groups of animals that are used exclusively for sample collection to avoid influencing the primary efficacy endpoints. Terminal tissue collection occurs when animals reach their individual endpoints.[23][24]
Phase 3: Data Analysis and Interpretation
-
Data Compilation: Tumor volumes, body weights, and clinical observations are compiled. Tumor volume is typically calculated using the formula: (Length x Width²)/2.[22]
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA with post-hoc tests for tumor growth, Log-rank test for survival) are used to determine if the observed differences between treatment groups and the vehicle control are statistically significant.[20]
-
Integrated Analysis: The ultimate goal is to integrate the datasets. For example, plotting tumor growth inhibition against drug concentration in the tumor can establish a direct exposure-response relationship, providing strong evidence for the inhibitor's efficacy.
Part 3: Core Protocols
These protocols provide detailed, step-by-step guidance for key procedures. All procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[20]
Protocol 1: Oral Gavage Dosing in Mice
Oral gavage is a common method for administering small molecule inhibitors.[25] Proper technique is essential to ensure accurate dosing and animal welfare.[26]
Materials:
-
Appropriately sized gavage needles (e.g., 20-22G for adult mice, with a flexible or rounded tip).[27][28]
-
Syringes (1 mL).
-
Animal scale.
-
Inhibitor formulation.
Procedure:
-
Calculate Dose Volume: Weigh the mouse and calculate the required volume. The maximum recommended volume is typically 10 mL/kg.[29]
-
Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate length needed to reach the stomach. You can mark this on the needle.[25]
-
Restrain the Animal: Use a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.[29]
-
Insert the Needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[27]
-
Advance to Stomach: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.[25]
-
Administer Substance: Once correctly positioned, slowly depress the syringe plunger over 2-3 seconds.[27]
-
Withdraw and Monitor: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress (e.g., difficulty breathing).[26][28]
Protocol 2: Tumor Volume Measurement and Animal Monitoring
Materials:
-
Digital calipers.
-
Animal scale.
-
Monitoring log sheet.
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring it is calm to allow for accurate measurement.
-
Caliper Measurement:
-
Measure the longest dimension of the tumor (Length, L).
-
Measure the dimension perpendicular to the length (Width, W).
-
Record the measurements in millimeters.
-
Note: While calipers are standard, they can be inaccurate.[30] Ultrasound imaging provides more accurate and reproducible volume data and can reduce the number of animals required to achieve statistical significance.[21][31]
-
-
Calculate Tumor Volume: Use the formula V = (L x W²)/2.
-
Weigh the Animal: Place the mouse on the scale and record its body weight in grams.
-
Clinical Observation: Visually inspect the animal for signs of poor health (e.g., hunched posture, rough fur, inactivity) and check the tumor for ulceration. Record all observations.
-
Frequency: Perform steps 1-5 two to three times per week.
Protocol 3: Sample Collection for PK/PD and Biomarker Analysis
Materials:
-
For Blood (PK): Micro-collection tubes (e.g., EDTA-coated), CO₂ chamber for euthanasia, syringes/capillary tubes.
-
For Tissue (PD/Biomarkers): Scalpel, forceps, liquid nitrogen, labeled cryovials.
Procedure:
-
Blood Collection (PK):
-
At designated time points post-dose, collect blood via an appropriate method (e.g., submandibular bleed for interim time points, cardiac puncture for terminal collection).
-
Immediately place the blood into anticoagulant-coated tubes.
-
Process the blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Aspirate the plasma supernatant and store it at -80°C until bioanalysis.
-
-
Tissue Collection (Terminal):
-
Euthanize the animal according to IACUC-approved procedures (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately excise the tumor and any other relevant tissues (e.g., liver, spleen).
-
For PD/biomarker analysis, quickly rinse the tissue in cold PBS, blot dry, and snap-freeze in liquid nitrogen.[24]
-
Store the frozen tissue samples at -80°C until analysis. For some analyses like immunohistochemistry, tissues may be fixed in formalin instead of being snap-frozen.[24]
-
Part 4: Data Visualization and Interpretation
Visualizing the relationship between target, pathway, and biomarkers is key to designing an effective PD strategy.
In this example, a pyridinone inhibitor targets the EZH2 enzyme. A robust PD strategy would not only confirm target engagement by measuring the decrease in the direct product, H3K27me3, in tumor tissue but also measure the functional consequence, such as the re-expression of a known target gene. This multi-layered approach provides irrefutable evidence of the inhibitor's mechanism of action in vivo.
Conclusion
The successful in vivo evaluation of a pyridinone inhibitor is a scientific discipline that demands meticulous planning, rigorous execution, and insightful interpretation. By moving beyond a simple "dose-and-look" approach and embracing a strategy that integrates pharmacokinetics, pharmacodynamics, and efficacy within the context of a clinically relevant animal model, researchers can generate high-quality, translatable data. This guide provides the foundational principles and actionable protocols to empower drug development professionals to confidently assess the therapeutic potential of their novel pyridinone compounds and make clear go/no-go decisions for advancing these promising molecules toward the clinic.
References
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Euhus, D. M., et al. (2020). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PubMed Central. Available at: [Link]
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Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. springermedizin.de. Available at: [Link]
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Al-awar, O., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health. Available at: [Link]
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Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. INIS-IAEA. Available at: [Link]
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Hesketh, M., et al. (2022). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS One. Available at: [Link]
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Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]
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Day, C. P., et al. (2008). Drug Efficacy Testing in Mice. PubMed Central. Available at: [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. Available at: [Link]
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Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. YouTube. Available at: [Link]
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Berteotti, A., et al. (2023). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. Available at: [Link]
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Lubet, R. A., et al. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. Available at: [Link]
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Ko, M. C. (2014). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. PubMed Central. Available at: [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
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ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?. ALS TDI. Available at: [Link]
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Vaz, R. J., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]
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Chen, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available at: [Link]
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Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
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U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]
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Al-Qaisi, Z. A., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]
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Aligning Science Across Parkinson's. (n.d.). Mouse tissue collection. ASAP. Available at: [Link]
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protocols.io. (2023). Mouse tissue collection. protocols.io. Available at: [Link]
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OAText. (2016). Small molecule inhibitors as emerging cancer therapeutics. OAText. Available at: [Link]
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Martin-Estebane, M., et al. (2024). Optimizing Tear Collection in Mice for mRNA and Protein Analysis. PubMed. Available at: [Link]
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UCLA Research Safety & Animal Welfare Administration. (n.d.). Tissue Collection for DNA Extraction for Genotyping in Rodents. UCLA. Available at: [Link]
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NIH Office of Animal Care and Use. (n.d.). Guidelines for Tissue Collection for Genotyping of Mice and Rats. National Institutes of Health. Available at: [Link]
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Chen, W., et al. (2021). Biomarkers and Targeted Therapy for Cancer Stem Cells. PubMed Central. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). In Vivo Evaluation Program. Frederick National Laboratory. Available at: [Link]
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Frontiers Media. (n.d.). Decoding the tumor immune microenvironment through multi-omics and signaling pathway analysis in cancer. Frontiers. Available at: [Link]
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Yap, T. A., et al. (2014). Strategies for modern biomarker and drug development in oncology. PubMed Central. Available at: [Link]
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Precision For Medicine. (2016). Successful Strategies for Biomarker-Driven Research and Clinical Development. Precision For Medicine. Available at: [Link]
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Lin, J., et al. (2022). Small molecule inhibitors targeting the cancers. PubMed Central. Available at: [Link]
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Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. Available at: [Link]
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National Cancer Institute. (2015). Enhancing Drug Discovery and Development. NCI. Available at: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
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Munchhof, M. J., et al. (2021). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. ACS Publications. Available at: [Link]
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6-(Aminomethyl)pyridin-2(1H)-one hydrochloride: A Guide to Investigating Enzyme Kinetics
Application Notes & Protocols for a Senior Application Scientist
Authored by: Gemini AI, Senior Application Scientist
Introduction
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridine derivative that holds significant potential as a versatile scaffold in medicinal chemistry and biomedical research.[1] Its structure, which incorporates both an aminomethyl group and a pyridin-2-one core, makes it a valuable building block for the synthesis of novel therapeutic agents. The pyridin-2(1H)-one scaffold is a recognized pharmacophore in the design of various therapeutics, including protein kinase inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study enzyme kinetics, with a particular focus on its potential as an inhibitor of transglutaminase 2 (TG2).
Transglutaminases are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins.[2] TG2, the most extensively studied member of this family, is implicated in a wide array of human diseases, including celiac disease, cancer, cardiovascular conditions, and neurodegenerative disorders.[2][3] The development of TG2 inhibitors is, therefore, a significant area of therapeutic research.[3][4] This guide will provide detailed protocols for characterizing the inhibitory potential of this compound against a representative enzyme such as TG2, from initial potency determination to elucidation of the mechanism of action.
Core Principles of Enzyme Inhibition Kinetics
The study of enzyme inhibitors is fundamental to drug discovery.[5][6] Enzyme kinetics provides a quantitative framework to understand how a molecule affects an enzyme's catalytic activity.[7] Key parameters that describe the interaction between an enzyme, its substrate, and an inhibitor include:
-
Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.[8]
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency.[9]
-
Mechanism of Inhibition (MOI): Understanding how an inhibitor interacts with an enzyme is crucial. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged.[6][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax, while Km remains unchanged.[6][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[6]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[6]
-
Experimental Workflow for Enzyme Inhibition Studies
The following diagram outlines the general workflow for characterizing an enzyme inhibitor, from initial reagent preparation to the final determination of its mechanism of action.
Figure 1: General workflow for characterizing an enzyme inhibitor.
Materials and Reagents
-
Compound of Interest: this compound (Purity ≥97%)[11]
-
Enzyme: Recombinant Human Transglutaminase 2 (TG2)
-
Substrate: N-carbobenzoxy-L-glutaminylglycine (Z-Gln-Gly)
-
Coupling Enzyme System (for continuous spectrophotometric assay):
-
L-Glutamate Dehydrogenase (GDH)
-
NADH
-
α-Ketoglutarate
-
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂ and 10 mM dithiothreitol (DTT)
-
Solvent for Compound: Nuclease-free water or DMSO
-
Equipment:
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Calibrated pipettes
-
Incubator or temperature-controlled plate reader (37°C)
-
pH meter
-
Vortex mixer and centrifuge
-
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Reagents
-
Inhibitor Stock Solution (10 mM):
-
Enzyme Stock Solution (1 mg/mL):
-
Reconstitute lyophilized recombinant human TG2 in the recommended buffer to a concentration of 1 mg/mL.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Substrate Stock Solution (100 mM):
-
Dissolve Z-Gln-Gly in the assay buffer to a final concentration of 100 mM.
-
Store in aliquots at -20°C.
-
-
NADH Stock Solution (10 mM):
-
Dissolve NADH in assay buffer to a final concentration of 10 mM.
-
Prepare fresh daily as NADH is unstable in solution.
-
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, 5 mM CaCl₂, 10 mM DTT):
-
Prepare 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
On the day of the experiment, add CaCl₂ to a final concentration of 5 mM and DTT to a final concentration of 10 mM.
-
Protocol 2: IC50 Determination
This protocol determines the potency of the inhibitor by measuring the enzyme activity across a range of inhibitor concentrations.[5]
-
Prepare Serial Dilutions of the Inhibitor:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in assay buffer to obtain a range of concentrations (e.g., 1000 µM to 0.01 µM).
-
-
Set up the 96-well Plate:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): Contains all reaction components except the enzyme.
-
Positive Control (No Inhibitor): Contains all reaction components and the solvent used for the inhibitor.
-
Test Wells: Contains all reaction components and the serially diluted inhibitor.
-
-
-
Reaction Mixture Preparation (per well):
-
Add the following to each well of a 96-well plate:
-
Assay Buffer
-
NADH (final concentration ~0.2 mM)
-
α-Ketoglutarate (final concentration ~5 mM)
-
L-Glutamate Dehydrogenase (excess, e.g., 20 units/mL)
-
Inhibitor or vehicle control
-
TG2 enzyme (pre-determined optimal concentration)
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiate the Reaction:
-
Add the substrate (Z-Gln-Gly, at a concentration equal to its Km) to all wells to start the reaction.[5]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.[13]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 3: Mechanism of Action (MOA) Studies
This protocol elucidates how the inhibitor affects the enzyme's kinetics by varying both substrate and inhibitor concentrations.[5][14]
-
Experimental Setup:
-
Perform the enzyme activity assay as described in Protocol 2.
-
Use a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x IC50).
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Alternatively, use Dixon or Cornish-Bowden plots for further analysis.[5]
-
Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the inhibition constant (Ki).
-
Hypothetical Mechanism of Action
The following diagram illustrates a hypothetical competitive inhibition mechanism where this compound binds to the active site of TG2.
Figure 2: Hypothetical competitive inhibition of TG2.
Data Presentation and Interpretation
The kinetic parameters obtained from the experiments should be summarized in a clear and concise table.
| Parameter | Value | Description |
| IC50 | e.g., 15.2 µM | Concentration of inhibitor causing 50% inhibition at a fixed substrate concentration. |
| Km (apparent) | Varies with [I] | Michaelis constant; reflects substrate affinity. Increases in competitive inhibition. |
| Vmax (apparent) | Unchanged | Maximum reaction velocity. Decreases in non-competitive and uncompetitive inhibition. |
| Ki | e.g., 7.8 µM | Inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. |
| Mechanism | e.g., Competitive | The mode by which the inhibitor reduces enzyme activity. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in replicates | Pipetting errors; Inconsistent mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure thorough mixing; Use a temperature-controlled plate reader. |
| No or very low enzyme activity | Inactive enzyme; Incorrect buffer pH or composition; Substrate degradation. | Use a fresh aliquot of enzyme; Verify buffer pH and composition; Prepare fresh substrate solution. |
| Non-linear reaction progress curves | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or measure for a shorter time;[13] Add stabilizing agents (e.g., BSA); Check literature for product inhibition. |
| Inhibitor precipitates in assay | Poor solubility in aqueous buffer. | Use a higher concentration of co-solvent (e.g., DMSO), ensuring the final concentration does not affect enzyme activity; Test a different salt form of the inhibitor. |
Conclusion
This compound presents a valuable chemical scaffold for the exploration of enzyme inhibition. This application note provides a robust framework for characterizing its potential as an enzyme inhibitor, using transglutaminase 2 as a representative target. The detailed protocols for IC50 determination and mechanism of action studies, coupled with guidance on data analysis and troubleshooting, equip researchers with the necessary tools to conduct thorough enzyme kinetic investigations. Such studies are critical in the early stages of drug discovery and contribute to the development of novel therapeutics for a range of diseases.
References
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- Weyler, W., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press.
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- University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21.
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The Emerging Role of Pyridinone Scaffolds in Neuroscience Research: Applications and Protocols
The pyridinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides an in-depth exploration of the application of pyridinone derivatives in neuroscience research, offering insights into their therapeutic potential for neurodegenerative and psychiatric disorders. We will delve into the mechanistic underpinnings of their neuroactivity, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their efficacy. While direct research on 6-aminomethyl pyridinones is nascent, we will extrapolate from existing data on related analogues to propose potential applications and research directions for this specific chemical class.
Introduction to Pyridinones in the Central Nervous System (CNS)
Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1] In the context of neuroscience, their ability to serve as hydrogen bond donors and acceptors, coupled with their amenability to chemical modification, allows for the fine-tuning of their physicochemical properties for CNS applications.[2] This has led to the exploration of pyridinone derivatives as modulators of various neuronal targets, offering promise for conditions like Alzheimer's disease, Parkinson's disease, and depression.[3][4][5]
A key challenge in CNS drug discovery is overcoming the blood-brain barrier (BBB). The design of pyridinone derivatives often involves optimizing properties like lipophilicity and molecular weight to enhance brain penetration.[4][6] Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of novel analogues with improved pharmacokinetic and pharmacodynamic profiles.[4][7]
Key Applications of Pyridinone Derivatives in Neuroscience
Neuroprotection in Neurodegenerative Diseases
A primary application of pyridinone derivatives in neuroscience is their potential as neuroprotective agents.[7][8][9] Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress, protein misfolding, and aggregation.[10]
Mechanism of Action:
-
Antioxidant Activity: Many pyridinone analogues act as potent antioxidants, capable of quenching reactive oxygen species (ROS) that contribute to neuronal damage.[7][8] This cytoprotective effect helps preserve mitochondrial function and supports ATP synthesis.[7]
-
Inhibition of Protein Aggregation: Pathological protein aggregation is a hallmark of several neurodegenerative diseases. Pyridinone-based compounds, such as SynuClean-D, have been shown to inhibit the aggregation of α-synuclein, a key protein implicated in Parkinson's disease.[4][11][12] Similarly, certain derivatives can interfere with the formation of amyloid-β (Aβ) fibrils, which are characteristic of Alzheimer's disease.[3][5]
-
Metal Ion Chelation: The dyshomeostasis of metal ions like copper, zinc, and iron is implicated in the pathology of neurodegenerative diseases, as they can promote ROS production and enhance the toxicity of protein aggregates.[13] 3-Hydroxy-4-pyridinone derivatives have been specifically designed as multifunctional agents that can chelate these metal ions, thereby mitigating their neurotoxic effects.[5][13]
The following diagram illustrates the multifaceted neuroprotective mechanisms of pyridinone derivatives.
Caption: Multifaceted neuroprotective mechanisms of pyridinone derivatives.
Modulation of Neuronal Signaling Pathways
Pyridinone derivatives can also exert their effects by modulating specific signaling pathways in the brain.
Key Targets:
-
Enzyme Inhibition: Certain pyridinone-based molecules are potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in excitotoxicity and neuroinflammation.[14]
-
Receptor Modulation: The pyridinone scaffold has been incorporated into ligands for various CNS receptors. For example, 1-phenyl-3-hydroxy-4-pyridinone derivatives have been developed as histamine H3 receptor antagonists with potential applications in Alzheimer's disease.[5] Additionally, pyridone-based compounds are being explored as cannabinoid receptor type 2 (CB2R) agonists for the treatment of pain and inflammation.[2]
Structure-Activity Relationship (SAR) and the Potential of 6-Aminomethyl Pyridinones
SAR studies are pivotal for optimizing the therapeutic properties of pyridinone derivatives. For instance, the introduction of an azetidine moiety at the 6-position of the pyridinol core has been shown to enhance metabolic stability.[7] This suggests that substitutions at the 6-position can significantly influence the drug-like properties of these compounds.
While specific data on 6-aminomethyl pyridinones is limited, we can hypothesize their potential based on existing SAR. The aminomethyl group could:
-
Serve as a key interaction point: The primary amine could form hydrogen bonds or ionic interactions with target proteins, potentially enhancing binding affinity and selectivity.
-
Modulate physicochemical properties: The aminomethyl group would increase the polarity of the molecule, which could influence its solubility and BBB permeability. Fine-tuning of this property would be critical for CNS applications.
-
Act as a linker: The aminomethyl moiety could be used to attach other functional groups, creating multifunctional ligands that can engage multiple targets simultaneously.
The following table summarizes the SAR of some pyridinone derivatives.
| Compound Class | Substitution | Biological Activity | Reference |
| Pyridinol Analogues | Azetidine at C6 | Increased microsomal stability | [7] |
| 2-Pyridone Derivatives | Various substitutions | Inhibition of α-synuclein aggregation | [4][11][12] |
| 1-Phenyl-3-hydroxy-4-pyridinones | Phenyl at N1 | H3 receptor antagonism, Aβ aggregation inhibition, metal chelation | [5] |
| 6-Phenyl-pyridin-2-ylamines | Phenyl at C6 | Inhibition of neuronal nitric oxide synthase | [14] |
Experimental Protocols
In Vitro Evaluation of Neuroprotective Effects
Protocol 1: Assessment of Antioxidant Activity in a Neuronal Cell Line
This protocol describes a method to evaluate the ability of a 6-aminomethyl pyridinone derivative to protect neuronal cells from oxidative stress.
Materials:
-
HT22 hippocampal neuronal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate
-
Test compound (6-aminomethyl pyridinone derivative)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Induce oxidative stress by adding glutamate to a final concentration of 5 mM.
-
ROS Measurement: After 12 hours of glutamate exposure, wash the cells with PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence values to the vehicle control and calculate the percentage reduction in ROS levels for each concentration of the test compound.
Protocol 2: Thioflavin T (ThT) Assay for Inhibition of α-Synuclein Aggregation
This protocol assesses the ability of a 6-aminomethyl pyridinone derivative to inhibit the aggregation of α-synuclein in vitro.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (6-aminomethyl pyridinone derivative)
-
96-well black plates with a clear bottom
-
Fluorimeter
Procedure:
-
Preparation of α-Synuclein: Prepare a stock solution of α-synuclein in PBS.
-
Assay Setup: In a 96-well plate, mix α-synuclein (final concentration 70 µM) with various concentrations of the test compound. Include a positive control (e.g., a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C with continuous shaking for 72 hours to induce aggregation.
-
ThT Staining: Add ThT to each well to a final concentration of 20 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each compound concentration relative to the negative control.
The following diagram illustrates the workflow for the in vitro evaluation of neuroprotective agents.
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Application Notes & Protocols: Creating a Focused Library of Pyridinone Derivatives for Screening
<
Introduction: The Enduring Potential of the Pyridinone Scaffold
Pyridinone-containing compounds represent a cornerstone in medicinal chemistry, recognized for their versatile biological activities and favorable physicochemical properties.[1][2][3] This class of six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition by biological targets.[4] Their ability to serve as bioisosteres for amides, pyridines, and other cyclic structures further enhances their utility in drug design.[4] The pyridinone core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities.[1][2][3]
The inherent "drug-like" characteristics of pyridinones, such as metabolic stability, aqueous solubility, and balanced lipophilicity, make them ideal starting points for the development of focused compound libraries.[4] By systematically modifying the pyridinone core at its various derivatizable positions, it is possible to fine-tune the molecule's properties to achieve desired potency and selectivity against a specific biological target.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of a focused library of pyridinone derivatives. We will delve into the strategic considerations for library design, provide detailed synthetic protocols, and outline a robust screening cascade to identify promising lead compounds.
Part 1: Designing a Focused Pyridinone Library
The design of a focused compound library is a critical first step that significantly influences the efficiency and success of a screening campaign.[6] Unlike diverse libraries that aim for broad coverage of chemical space, focused libraries are tailored to interact with a specific protein or protein family, thereby increasing the probability of identifying potent hits.[7]
Rationale for Target Selection: Kinases
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[8] The pyridinone scaffold is particularly well-suited for targeting the ATP-binding site of kinases, where it can form key hydrogen bond interactions with the hinge region.[1][3] Therefore, this guide will focus on the design of a pyridinone library aimed at identifying novel kinase inhibitors.
Library Design Strategy: A Multi-pronged Approach
Our design strategy will integrate principles of both structure-based and ligand-based drug design to maximize the potential for identifying active compounds.[9]
-
Scaffold Selection: We will focus on the 2-pyridinone and 4-pyridinone cores as our primary scaffolds due to their well-established presence in bioactive compounds.[3]
-
Substituent Selection: The choice of substituents at the various positions of the pyridinone ring is crucial for modulating potency, selectivity, and physicochemical properties. We will employ a combination of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to prioritize substituents that are predicted to have favorable interactions with the target kinase.[7][10] We will also incorporate a diverse set of building blocks to explore a range of chemical space around the core scaffold.[7]
-
Physicochemical Property Filtering: To ensure the "drug-likeness" of our library, all virtual compounds will be filtered based on key physicochemical properties, including molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.[10][11] This filtering step is essential for identifying compounds with a higher probability of downstream success.
Caption: Workflow for the design of a focused pyridinone library.
Part 2: Synthesis of the Pyridinone Library
The synthesis of the designed pyridinone library will be accomplished using robust and efficient chemical reactions. Multicomponent reactions (MCRs) are particularly advantageous for library synthesis as they allow for the rapid generation of complex molecules from simple starting materials in a single step.[12][13]
General Synthetic Strategy: Multicomponent Reactions
We will primarily utilize the Ugi and Hantzsch-type reactions, which are well-established methods for the synthesis of pyridinone derivatives.[14][15] These reactions offer a high degree of flexibility, allowing for the introduction of diverse substituents at multiple positions of the pyridinone core.
Protocol: One-Pot Synthesis of 2-Pyridone Derivatives via a Ugi/Cyclization Sequence
This protocol describes a general procedure for the synthesis of 2-pyridinone derivatives.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Isocyanide (1.1 eq)
-
Activated methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Solvent (e.g., Methanol, Ethanol)
-
Catalyst (e.g., Piperidine, Acetic Acid) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in the chosen solvent, add the isocyanide (1.1 eq) and the activated methylene compound (1.0 eq).
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.
Causality: The Ugi reaction initially forms a complex intermediate which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final 2-pyridinone product.[14] The choice of catalyst can influence the reaction rate and yield.
Protocol: Synthesis of 3-Hydroxy-4-Pyridone Derivatives
This protocol outlines a method for synthesizing 3-hydroxy-4-pyridones, which are known for their metal-chelating properties.[16][17]
Materials:
-
4-Pyridone (1.0 eq)
-
Potassium persulfate (K₂S₂O₈)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve 4-pyridone in water.
-
Cool the solution in an ice bath and slowly add a solution of potassium persulfate and ferrous sulfate heptahydrate.
-
Carefully add concentrated sulfuric acid to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring for the formation of the 4-pyridone-3-sulfate intermediate.[16]
-
After the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to precipitate the 3-hydroxy-4-pyridone.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Causality: This reaction proceeds via an Elbs persulfate oxidation, where the persulfate, activated by the ferrous sulfate catalyst, hydroxylates the 4-pyridone at the 3-position.[16]
Part 3: Physicochemical Characterization and Data Presentation
The synthesized compounds should be characterized to confirm their identity and purity. Furthermore, key physicochemical properties should be determined to assess their suitability for screening and further development.
| Compound ID | Molecular Weight ( g/mol ) | Calculated logP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
| PYR-001 | 250.28 | 2.15 | 1 | 3 | 58.2 |
| PYR-002 | 288.32 | 2.89 | 2 | 4 | 78.5 |
| PYR-003 | 312.35 | 3.21 | 1 | 4 | 65.7 |
| ... | ... | ... | ... | ... | ... |
Table 1: Exemplar physicochemical properties of synthesized pyridinone derivatives.
Part 4: Screening the Focused Library
The focused library will be screened against the target kinase to identify compounds that inhibit its activity. A well-designed screening cascade is essential for efficiently identifying and prioritizing hits.[8]
Primary Screen: High-Throughput Kinase Assay
The primary screen will be a high-throughput biochemical assay to measure the inhibition of kinase activity.[18][19]
Protocol: ADP-Glo™ Kinase Assay
This commercially available assay from Promega is a robust and sensitive method for measuring kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Synthesized pyridinone derivatives (in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the synthesized pyridinone derivatives to the wells at a single concentration (e.g., 10 µM). Include positive and negative controls.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Causality: The amount of ADP produced is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP generated, resulting in a lower luminescent signal.
Secondary and Tertiary Screens
Hits from the primary screen will be further evaluated in a series of secondary and tertiary assays to confirm their activity, determine their potency (IC₅₀), and assess their selectivity and mechanism of action.
Caption: A typical screening cascade for kinase inhibitor discovery.
Cell-Based Assays
Promising compounds will be evaluated in cell-based assays to assess their ability to inhibit the target kinase in a more physiologically relevant context.[20][21][22]
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Synthesized pyridinone derivatives (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pyridinone derivatives.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to the wells.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Causality: Inhibition of a kinase that is critical for cell survival or proliferation will lead to a decrease in cell viability, which is reflected in a reduced metabolic activity.[22]
Conclusion
The pyridinone scaffold remains a highly attractive starting point for the discovery of novel therapeutics. By employing a rational design strategy, efficient synthetic methodologies, and a robust screening cascade, it is possible to create and evaluate a focused library of pyridinone derivatives to identify promising lead compounds for further development. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to embark on their own pyridinone-based drug discovery programs.
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- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride in Target Validation Studies for Novel Epigenetic Modulators
Introduction: The Critical Role of Target Validation in Drug Discovery
The journey of a novel therapeutic from concept to clinic is fraught with challenges, with a significant rate of attrition often attributed to a lack of robust target validation. Establishing a clear and definitive link between a molecular target and a disease phenotype is the bedrock upon which successful drug discovery programs are built. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride , a versatile chemical scaffold, in the rigorous process of target validation, with a particular focus on its potential as a modulator of lysine acetyltransferases (KATs).
The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors of various enzyme classes, including methyltransferases and kinases.[1][2] This guide will delve into the practical application of this compound as a putative inhibitor of Lysine Acetyltransferase 8 (KAT8) , a key epigenetic regulator implicated in a spectrum of human diseases, including cancer and neurodevelopmental disorders.[3][4][5][6] Dysregulation of KAT8, which primarily acetylates histone H4 at lysine 16 (H4K16ac), has been linked to altered gene expression, impaired DNA damage response, and cell cycle dysregulation.[5][7][8]
This document will provide detailed, field-proven protocols for key target validation experiments, including the Cellular Thermal Shift Assay (CETSA), enzymatic activity assays, and biophysical binding assays. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to understand and adapt them to their specific research questions.
Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
A critical first step in validating a potential drug target is to demonstrate that the small molecule directly interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the label-free assessment of target engagement in intact cells or cell lysates.[9][10][11] The principle of CETSA is based on the ligand-induced stabilization of a target protein against thermal denaturation.[12][13]
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for KAT8 Target Engagement
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known KAT8 expression) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
Heat the treated cell suspensions in a PCR cycler or a water bath across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed duration (e.g., 3 minutes).
-
Include an unheated control sample (maintained at room temperature).
3. Cell Lysis and Protein Separation:
-
Lyse the cells by a method that avoids further protein denaturation, such as multiple freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
4. Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble KAT8 in each sample using a specific and sensitive detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Plot the relative amount of soluble KAT8 as a function of temperature for both the vehicle- and compound-treated samples.
-
The resulting "melting curves" will demonstrate a shift towards higher temperatures for the compound-treated samples if this compound binds to and stabilizes KAT8. This temperature shift (ΔTm) is a direct measure of target engagement.
Table 1: Representative CETSA Data
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| 10 µM 6-(Aminomethyl)pyridin-2(1H)-one HCl | 56.0 °C | +3.5 °C |
| 50 µM 6-(Aminomethyl)pyridin-2(1H)-one HCl | 58.2 °C | +5.7 °C |
Biochemical Validation: In Vitro Enzymatic Assays
While CETSA confirms target engagement in a cellular environment, it does not directly measure the functional consequence of this interaction.[14] Enzymatic assays are essential for determining whether the binding of this compound to KAT8 results in the inhibition or activation of its catalytic activity.[15][16] These assays are fundamental in drug discovery for quantifying the potency of a compound.[15]
Workflow for an In Vitro KAT8 Enzymatic Assay
Caption: Workflow for an in vitro KAT8 enzymatic assay.
Detailed Protocol: In Vitro KAT8 Inhibition Assay
1. Assay Principle:
-
This protocol describes a common method that detects the product of the KAT8-catalyzed reaction: acetylated histone H4. This can be achieved using various detection methods, including fluorescence, luminescence, or radioactivity-based assays.
2. Reagents and Materials:
-
Recombinant human KAT8 enzyme.
-
Histone H4 peptide or full-length protein as the substrate.
-
Acetyl-Coenzyme A (Acetyl-CoA) as the acetyl group donor.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Detection reagents specific to the chosen assay format (e.g., an antibody specific for acetylated H4K16 for a fluorescence-based assay).
3. Assay Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the assay buffer, recombinant KAT8 enzyme, and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the histone H4 substrate and Acetyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents and measure the signal according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Quantifying Binding Affinity: Biophysical Assays
To gain a deeper understanding of the interaction between this compound and KAT8, biophysical assays are employed to directly measure the binding affinity and kinetics.[17][18][19] These techniques are invaluable for lead optimization and for providing a quantitative measure of the drug-target interaction.[17]
Commonly Used Biophysical Techniques
-
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time.[18][19] This technique provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein.[17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[19] It is a solution-based method that requires small amounts of sample and can be used to determine the binding affinity (KD).
Workflow for a Typical Biophysical Binding Assay (e.g., SPR)
Caption: Workflow for a Surface Plasmon Resonance (SPR) assay.
Table 2: Representative Biophysical Data (SPR)
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| 6-(Aminomethyl)pyridin-2(1H)-one HCl | 1.5 x 10^4 | 3.0 x 10^-3 | 0.2 |
The Interplay of KAT8 in Cellular Signaling
KAT8 does not function in isolation; it is a key component of cellular signaling pathways that regulate gene expression and cellular responses to stress.[7] As part of the male-specific lethal (MSL) and non-specific lethal (NSL) complexes, KAT8-mediated H4K16 acetylation plays a crucial role in chromatin remodeling, thereby influencing transcription.[5][8] Furthermore, KAT8 can acetylate non-histone proteins such as p53, modulating the DNA damage response.[5][7] Understanding these pathways is essential for predicting the downstream cellular effects of inhibiting KAT8 with compounds like this compound.
Simplified KAT8 Signaling Pathway
Sources
- 1. Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine acetyltransferase 8 is involved in cerebral development and syndromic intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 5. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy | MDPI [mdpi.com]
- 8. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. criver.com [criver.com]
- 19. pharmaron.com [pharmaron.com]
analytical techniques for characterizing 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
An In-Depth Technical Guide to the Analytical Characterization of 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Introduction
This compound is a pyridinone derivative of interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API), its comprehensive characterization is a critical prerequisite for advancing through the development pipeline. Establishing the identity, purity, structure, and solid-state properties of the molecule is fundamental to ensuring its quality, safety, and efficacy. This application note provides a detailed guide for researchers, analytical scientists, and drug development professionals on the suite of analytical techniques required for a thorough characterization of this compound.
The methodologies outlined herein are designed not merely as procedural steps but as an integrated analytical strategy. We will delve into the causality behind experimental choices, grounding our protocols in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The objective is to create a self-validating system of analysis that yields a robust and reliable data package for this compound.
Physicochemical and Structural Overview
A foundational step in any analytical endeavor is to understand the basic properties of the target molecule. This compound is a salt, which influences its solubility and handling. Its structure contains a pyridinone core, a primary amine, and a hydrochloride counter-ion, each contributing distinct chemical characteristics that inform the selection of analytical techniques.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 95878-02-7 | [2][3] |
| Molecular Formula | C₆H₉ClN₂O | [2][3][4] |
| Molecular Weight | 160.60 g/mol | [3] |
| Chemical Structure | [4] | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95-97% | [2][3] |
| Storage | Room temperature, keep dry and cool | [3] |
Chromatographic Analysis: Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying the amount (assay) of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.
Causality of Method Design
The choice of a reversed-phase method is dictated by the compound's polarity. The pyridinone structure provides sufficient hydrophobicity to retain on a non-polar stationary phase like C18, while its polar aminomethyl group ensures it is highly soluble in aqueous-organic mobile phases. An acidic mobile phase (pH ~3) is chosen to protonate the primary amine, ensuring a single ionic species and promoting sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica-based column. Gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable runtime.
Experimental Protocol: RP-HPLC Method
This protocol is a validated starting point and should be verified for system suitability before use, in accordance with USP <621> guidelines.[5][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A or a water/acetonitrile mixture (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
-
Data Analysis: Calculate purity using the area percent method. For assay, use a reference standard of known purity and concentration to perform a single-point or multi-point calibration.
Method Validation Framework
Any analytical procedure used for quality control must be validated to demonstrate its fitness for purpose.[7] The validation should be conducted following the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters to assess.[8][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: Demonstrating a direct correlation between concentration and response over a defined range.[7][8]
-
Accuracy: The closeness of results to the true value, often determined by spike/recovery studies.[9]
-
Precision: The degree of agreement among individual test results (repeatability, intermediate precision).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity and assay analysis.
Structural Elucidation and Identity Confirmation
A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the compound.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the analyte and, through fragmentation, offers clues about its structure. For this compound, Electrospray Ionization (ESI) is the ideal technique as it is well-suited for polar, ionizable molecules.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS) with an ESI source.
-
Sample Introduction: Infuse a dilute solution (~10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid) directly or analyze the eluent from the HPLC column.
-
MS Parameters:
-
Ionization Mode: Positive ESI (+)
-
Scan Range: m/z 50 - 500
-
Expected Ion: The compound will be detected as the protonated free base. The molecular formula of the free base is C₆H₈N₂O (MW = 124.14). The expected protonated molecule [M+H]⁺ will have an m/z of approximately 125.15 .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are unparalleled for providing a detailed map of the carbon-hydrogen framework of a molecule. The chemical shifts, integration, and coupling patterns of the signals confirm the connectivity of all atoms.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent.
-
Choice of Solvent: Deuterated water (D₂O) is a good choice due to the salt's high water solubility; however, the labile amine (-NH₂) and amide (-NH) protons will exchange with deuterium and become invisible. To observe these protons, dimethyl sulfoxide (DMSO-d₆) should be used.
-
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Pyridine Ring Protons (3H): Multiple signals expected in the aromatic region (~6.0 - 7.8 ppm), showing characteristic coupling patterns.
-
Aminomethyl Protons (-CH₂-): A singlet or a broad singlet around ~3.8 - 4.2 ppm.
-
Amine Protons (-NH₂): A broad signal, often part of the ammonium salt (-NH₃⁺) in the hydrochloride form, appearing downfield.
-
Amide Proton (-NH-): A broad singlet, typically downfield (>10 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol:
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solids.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum over the range of 4000 - 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group & Vibration |
| 3300 - 3100 | N-H stretching (amide and amine) |
| 3000 - 2800 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (amide I band) |
| ~1600 & ~1470 | C=C and C=N stretching (pyridine ring) |
| ~1550 | N-H bending (amide II band) |
Solid-State and Thermal Properties
The physical properties of the solid form of an API, such as its thermal stability and the presence of water or solvents, are critical quality attributes.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Principle: TGA measures the change in a sample's mass as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.[11][12] Performed simultaneously (STA), these techniques can distinguish between solvent loss, melting, and decomposition.[13][14]
Protocol:
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
Sample Preparation: Place 3-5 mg of the sample into an aluminum or ceramic pan.
-
Analytical Conditions:
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Expected Thermal Events:
-
Dehydration/Desolvation: If the material is a hydrate or solvate, an initial weight loss will be observed in the TGA curve below ~120 °C, corresponding to an endothermic peak in the DSC.[13][14]
-
Melting: A sharp endothermic peak in the DSC curve without a corresponding weight loss in the TGA indicates melting.
-
Decomposition: Significant weight loss in the TGA at higher temperatures, often accompanied by a complex series of endothermic or exothermic events in the DSC, indicates thermal decomposition. For a hydrochloride salt, this may involve the loss of HCl gas.[15]
-
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The strength of an analytical package lies in the integration of orthogonal methods, where each technique provides a unique and complementary piece of information. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach that combines chromatography for purity and assay, spectroscopy for structural confirmation, and thermal analysis for solid-state properties. By following the structured protocols detailed in this guide—which are grounded in established scientific principles and regulatory expectations—researchers can build a high-confidence data package. This comprehensive understanding is essential for making informed decisions throughout the drug discovery and development process, ultimately ensuring the quality and consistency of the chemical entity.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>.
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023.
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. April 2022.
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
-
PubChem, National Center for Biotechnology Information. this compound.
-
Sigma-Aldrich. Product Page: this compound.
-
ChemScene. Product Page: this compound.
-
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. May 2023.
-
AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. June 2024.
Sources
- 1. CAS#:95878-02-7 | this compound | Chemsrc [chemsrc.com]
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- 4. This compound | C6H9ClN2O | CID 21243522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 12. linseis.com [linseis.com]
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- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Welcome to the technical support guide for the synthesis of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 95878-02-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure a successful and reproducible outcome.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable pathway proceeds through the protection of the amine, followed by demethylation of the methoxypyridine to the pyridone, and concluding with the deprotection and salt formation. This route is favored for its manageable intermediates and the ability to purify the product effectively at the final stage.
Below is a visualization of a typical synthetic workflow.
Technical Support Center: Optimizing Pyridinone Synthesis Reactions
Welcome to the technical support center for pyridinone synthesis. This guide is tailored for researchers, scientists, and drug development professionals to navigate the complexities of pyridinone synthesis and enhance reaction yields. Pyridinone scaffolds are pivotal in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Troubleshooting Guide: Low Reaction Yields
Low yields are a frequent hurdle in organic synthesis.[2] This section offers a systematic approach to diagnosing and resolving common issues in pyridinone synthesis.
Q1: My pyridinone synthesis is resulting in a low yield. What are the primary factors to investigate?
A low yield in pyridinone synthesis can stem from several factors, ranging from reactant quality to reaction conditions.[3] A logical first step is to systematically evaluate each component of your experimental setup.
Initial Checks:
-
Purity of Reactants and Solvents: Impurities in starting materials can introduce side reactions or inhibit catalyst activity, significantly reducing the yield of the desired pyridinone.[4] Ensure all reagents and solvents are of appropriate purity for your synthesis.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can hinder product formation.[3] It is crucial to ensure these parameters are precisely controlled.
-
Workup and Purification: Product loss during extraction, chromatography, or crystallization is a common reason for apparently low yields.[4]
Q2: I've confirmed my reagents are pure and my setup is correct, but the yield is still low. What's the next step?
If the initial checks do not reveal the issue, a more in-depth investigation into the reaction chemistry is warranted.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis reactions.[2]
Q3: How do I optimize reaction conditions for my specific pyridinone synthesis?
Optimization is key to maximizing yield. Consider the following parameters:
-
Temperature: While some reactions require heat to proceed at a reasonable rate, excessive temperatures can lead to decomposition of reactants or products.[4] It is advisable to screen a range of temperatures to find the optimal balance.
-
Solvent: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction mechanism.[3][4] A change in solvent, for instance from ethanol to acetonitrile, can sometimes overcome synthetic hurdles.[3]
-
Catalyst: The choice of catalyst can dramatically influence the reaction pathway and yield.[3] Common catalysts in pyridine synthesis include Lewis acids like aluminum chloride (AlCl₃) and transition metals like palladium and nickel.[5] For certain pyridinone syntheses, organocatalysts like L-proline have also been used effectively.[6][7] Screening different catalysts and optimizing their loading is often beneficial.
Q4: What are some common side reactions in pyridinone synthesis, and how can I minimize them?
The formation of byproducts is a common cause of low yields.[3]
-
Self-condensation: In reactions like the Kröhnke pyridine synthesis, self-condensation of the α,β-unsaturated carbonyl compound can occur, particularly at elevated temperatures. This can be minimized by controlled addition of reagents and temperature optimization.[8]
-
Hydrolysis: In syntheses involving nitrile or ester groups, hydrolysis can occur, especially in the presence of strong acids or bases.[3] Careful control of pH is essential.
-
Incomplete Cyclization: In multi-component reactions, the final ring-closing step may be inefficient. For instance, in a three-component synthesis of pyridin-4-ols, incomplete cyclization of an enamide intermediate is a common issue.[9] This can sometimes be addressed by treating the crude product with a reagent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to drive the cyclization to completion.[9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding pyridinone synthesis methodologies and experimental design.
Q5: What are the main synthetic strategies for preparing pyridinones?
There are two primary approaches to constructing the pyridinone ring:
-
From Pyridine or Related Six-Membered Rings: This involves introducing a carbonyl group onto a pre-existing pyridine ring. A common example is the rearrangement of a pyridine-N-oxide in acetic anhydride to form a 2-pyridone.[7][10]
-
Cyclic Condensation of Acyclic Precursors: This involves the reaction of two or more acyclic compounds to form the pyridinone ring.[7] Multicomponent reactions are a powerful tool in this category, allowing for the rapid assembly of complex pyridinones.[1]
Q6: I am performing a Guareschi-Thorpe condensation to synthesize a 2-pyridone. What are the critical parameters for this reaction?
The Guareschi-Thorpe condensation involves the reaction of a cyanoacetamide with a 1,3-diketone.[10] Key considerations include:
-
Base Catalyst: The reaction is typically base-catalyzed. The choice and amount of base can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent will affect the solubility of the reactants and intermediates.
-
Reaction Temperature: As with many condensation reactions, temperature control is crucial to balance the rate of reaction against the potential for side reactions.
Q7: How does tautomerism affect pyridinone synthesis and purification?
Pyridinones can exist in tautomeric equilibrium with their corresponding hydroxypyridine forms.[10] For example, 2-hydroxypyridine can tautomerize to the more stable 2-pyridone.[11] This equilibrium is influenced by the solvent and the solid-state packing.[10] In the case of pyridin-4-ols, the pyridin-4-one tautomer is often favored.[9] This can complicate purification, as both tautomers are often polar, leading to tailing on silica gel chromatography.[9]
Q8: What are some effective methods for purifying pyridinones?
Purification can be challenging due to the polarity of pyridinones.
-
Crystallization: If the product is a solid, recrystallization is often an effective purification method.
-
Chromatography: While standard silica gel chromatography can be difficult, techniques like reverse-phase chromatography may be more successful. In some cases, an acid/base extraction protocol can be employed to remove impurities before chromatography.[12]
-
Extraction: The choice of extraction solvent is critical. For instance, 1-methyl-2-pyridone is difficult to extract from aqueous solutions with benzene or ether but can be effectively extracted with chloroform or isoamyl alcohol.[13] Salting out with a salt like potassium carbonate can also be beneficial.[13]
III. Catalyst Performance Comparison
The choice of catalyst is a critical parameter that dictates the yield, purity, and environmental impact of the synthetic route.[6] The following table summarizes the performance of different catalytic systems in specific pyridinone or structurally related pyridine syntheses.
| Catalyst System | Catalyst Loading | Substrates | Product | Reaction Conditions | Time | Yield (%) | Reference |
| Organocatalyst: L-proline | 10 mol% | Aromatic aldehydes, ethyl acetoacetate, 1,3-indandione, ammonium acetate | Dihydro-1H-indeno[1,2-b]pyridines | Water, Reflux | 1 h | up to 95% | [6] |
| Transition Metal Catalyst: Copper(I) Chloride (CuCl) | 10 mol% | 2(1H)-Pyridinone, Diphenyliodonium hexafluorophosphate | N-Phenyl-2(1H)-pyridinone | Toluene, Et3N, Room Temperature | 30 min | 98% | [6] |
| Heterogeneous Catalyst: Fe-based MOF@CuO Nanocomposite | 10 w% | Aromatic aldehydes, malononitrile, methyl cyanoacetate, hydrazine hydrate | Functionalized Pyridines | Acetone | 25-35 min | 90-98% | [6] |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Protocol 1: L-proline Catalyzed Synthesis of Dihydro-1H-indeno[1,2-b]pyridines[6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
1,3-indandione (1.0 mmol)
-
Ammonium acetate (2.5 mmol)
-
L-proline (10 mol%)
-
Water (5.0 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a mixture of the aromatic aldehyde, ethyl acetoacetate, 1,3-indandione, and ammonium acetate in water, add L-proline.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Protocol 2: Copper(I) Chloride Catalyzed N-Arylation of 2(1H)-Pyridinone[6]
Materials:
-
3,6-dimethyl-2(1H)-pyridinone (1.0 mmol)
-
Diphenyliodonium hexafluorophosphate (1.1 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Triethylamine (Et3N) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 3,6-dimethyl-2(1H)-pyridinone, diphenyliodonium hexafluorophosphate, CuCl, and anhydrous toluene.
-
Add triethylamine to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of 2-Pyridone Synthesis from Pyridine N-oxide
The synthesis of 2-pyridone from pyridine N-oxide via treatment with acetic anhydride is a classic transformation.[10][11]
Caption: A simplified mechanism for the synthesis of 2-pyridone from pyridine N-oxide.[11]
-
Electrophilic Activation: Acetic anhydride reacts with the pyridine N-oxide, making the 2-position of the pyridine ring more electrophilic.[11]
-
Nucleophilic Attack: Acetate then acts as a nucleophile, attacking the activated 2-position.[11]
-
Elimination and Rearomatization: Subsequent elimination re-aromatizes the ring, yielding 2-acetoxypyridine.[11]
-
Hydrolysis and Tautomerization: Hydrolysis of the acetate group gives 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone.[11]
VI. References
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. (2020). Royal Society of Chemistry. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
-
Synthesis of 2-pyridones. University of Bristol. [Link]
-
Methodology for the synthesis of pyridines and pyridones: Development and applications. (2007). Heterocycles. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]
-
Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. (2001). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4-pyridones. Organic Chemistry Portal. [Link]
-
Synthesis of pyridinone with various reactions. ResearchGate. [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate. [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. (2024). ChemRxiv. [Link]
-
Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine. (2022). The Journal of Organic Chemistry. [Link]
-
METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. (2007). HETEROCYCLES. [Link]
-
What are the catalysts used in the synthesis of Pyridine Series compounds? BTC. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2022). International Research Journal of Multidisciplinary Scope. [Link]
-
1-methyl-2-pyridone. Organic Syntheses. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Pyridine. Wikipedia. [Link]
-
Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. (2024). Chemical Research in Toxicology. [Link]
-
Pyridine. chemeurope.com. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters. [Link]
-
Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Research Portal [laro.lanl.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride Solubility Issues
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for addressing solubility challenges with 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride. This pyridinone derivative is a valuable building block in medicinal chemistry, but its hydrochloride salt form can present dissolution difficulties.[1] This document offers a structured, in-depth approach to troubleshooting these issues, grounded in chemical principles and established laboratory practices.
Part 1: Core Compound Characteristics & Initial Troubleshooting
Question 1: What are the fundamental properties of this compound that influence its solubility, and what are the first steps I should take when it fails to dissolve?
Answer:
Understanding the physicochemical properties of this compound is the foundation for effective troubleshooting. As a hydrochloride salt, it is an ionic compound with a molecular weight of approximately 160.60 g/mol .[2] The molecule possesses both hydrogen bond donors and acceptors, contributing to its overall polarity.[1][2]
When encountering solubility issues, a systematic approach is crucial. The initial steps should focus on verification and the selection of an appropriate solvent system based on the compound's polar nature.
Initial Troubleshooting Workflow:
Caption: A logical workflow for the initial steps in troubleshooting solubility.
Recommended Starting Solvents:
Based on the principle of "like dissolves like," polar solvents are the most suitable starting point for dissolving this polar hydrochloride salt.
| Solvent | Type | Rationale for Selection |
| Water | Polar Protic | The high polarity and hydrogen bonding capacity of water make it an excellent initial choice for dissolving ionic salts. |
| Methanol (MeOH) | Polar Protic | Often a good second choice if aqueous solutions are not suitable for the intended application. |
| Ethanol (EtOH) | Polar Protic | Similar to methanol but slightly less polar; may require gentle heating to aid dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong, polar aprotic solvent that can be effective for dissolving a wide range of organic salts. |
Part 2: Advanced Troubleshooting Techniques
Question 2: I'm still facing solubility issues in standard polar solvents. How can I leverage pH to improve the dissolution of this compound?
Answer:
The solubility of ionizable compounds like this compound is often highly dependent on the pH of the solution.[4][5] The aminomethyl group is basic and will be protonated at acidic to neutral pH. The pyridinone ring also has acidic and basic properties.
-
In Acidic to Neutral pH: The compound exists primarily in its protonated, salt form, which is generally more water-soluble.
-
In Basic pH: The addition of a base will deprotonate the aminomethyl group, leading to the formation of the free base. This neutral form may be less soluble in water but more soluble in organic solvents.
Experimental Protocol for pH Modification:
-
Create a slurry of the compound in the desired aqueous or alcoholic solvent.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.
-
Observe for visual changes in solubility. A significant increase in dissolution upon pH adjustment indicates that the solubility is pH-dependent.
Caption: The relationship between pH, the ionization state of the aminomethyl group, and resulting solubility characteristics.
Question 3: Can I use heat to increase the solubility of this compound?
Answer:
Yes, increasing the temperature of the solvent will generally increase the solubility of a solid.[4][6] This is because the dissolution of most solids is an endothermic process, and adding thermal energy helps to overcome the crystal lattice energy of the compound.
Step-by-Step Protocol for Thermal Dissolution:
-
Suspend the compound in the chosen solvent in a flask equipped with a stir bar.
-
Place the flask in a heating mantle or a temperature-controlled water bath.
-
Begin stirring and gradually increase the temperature in increments of 5-10 °C.
-
Allow the mixture to equilibrate at each temperature increment before increasing further.
-
Important Considerations:
-
Always be aware of the boiling point of your solvent to avoid evaporation or hazardous conditions.
-
The thermal stability of the compound should be considered. If this information is not available, a preliminary stability test is recommended.
-
Be aware that cooling a saturated solution may lead to precipitation.
-
Question 4: My downstream application requires a non-polar or weakly polar aprotic solvent. How can I dissolve this compound in such a system?
Answer:
Directly dissolving a polar hydrochloride salt in a non-polar solvent is generally not feasible. The most effective strategy is to first convert the salt to its more organic-soluble free base form.
Protocol for Conversion to and Dissolution of the Free Base:
-
Dissolve the this compound in a minimal amount of water.
-
Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (confirm with pH paper or a pH meter).
-
The free base may precipitate out of the aqueous solution.
-
Extract the free base into a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the solid free base.
-
The isolated free base should now exhibit significantly improved solubility in non-polar and weakly polar aprotic solvents.
Caption: A workflow illustrating the conversion of the hydrochloride salt to its free base for improved solubility in organic solvents.
References
-
PubChem. this compound.[Link]
-
Chemsrc. this compound.[Link]
-
Lead Sciences. this compound.[Link]
-
Reddit. Problem with hydrochloride salt formation/isolation.[Link]
-
ResearchGate. Purification of organic hydrochloride salt?[Link]
-
PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.[Link]
-
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.[Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.[Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.[Link]
-
ResearchGate. How to make a salt of a novel compound?[Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.[Link]
-
Quora. Are there any salts that are soluble in organic solvents?[Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. jmpas.com [jmpas.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Aminomethyl Pyridinone Derivatives
Welcome to the technical support center for the synthesis of 6-aminomethyl pyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a Senior Application Scientist, my goal is to synthesize my expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction
6-Aminomethyl pyridinone derivatives are a valuable class of compounds in medicinal chemistry, often serving as key building blocks in the development of novel therapeutics. The presence of the aminomethyl group provides a crucial handle for further functionalization, while the pyridinone core can participate in various biological interactions. However, the synthesis of these molecules can be challenging, often plagued by issues of low yield, difficult purification, and unexpected side reactions. This guide will provide a structured approach to overcoming these common hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 6-aminomethyl pyridinone derivatives in a question-and-answer format.
Issue 1: Low Yield in the Reduction of 6-Cyanopyridin-2-one
Q1: I am attempting to reduce a 6-cyanopyridin-2-one to the corresponding 6-aminomethyl derivative using Lithium Aluminum Hydride (LiAlH₄), but my yields are consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the LiAlH₄ reduction of 6-cyanopyridin-2-ones are a common problem and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield in LiAlH₄ Reduction:
Caption: Troubleshooting workflow for low yield in LiAlH₄ reduction.
Causality Behind Experimental Choices:
-
Reagent Quality: LiAlH₄ is extremely sensitive to moisture. Ensure you are using freshly opened or properly stored reagent. The purity of your 6-cyanopyridin-2-one is also critical, as impurities can interfere with the reaction.
-
Reaction Temperature: While LiAlH₄ reductions are often performed at room temperature or reflux in THF, the pyridinone ring can be susceptible to over-reduction at higher temperatures. It is advisable to start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Side Reactions - Over-reduction: LiAlH₄ is a powerful reducing agent and can potentially reduce the pyridinone ring itself, leading to a complex mixture of products. If you observe byproducts that are inconsistent with simple nitrile reduction, consider using a milder reducing agent. Catalytic hydrogenation is an excellent alternative that often provides cleaner reactions for this transformation.
-
Work-up Procedure: The work-up for LiAlH₄ reactions is critical. The Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is a reliable method to quench the reaction and precipitate aluminum salts, which can then be filtered off. The pH of the aqueous layer during extraction is also important; the aminomethyl group is basic, so adjusting the pH can impact its solubility and extraction efficiency.
Q2: I'm considering catalytic hydrogenation to avoid the issues with LiAlH₄. What are the key parameters to optimize for the reduction of a 6-cyanopyridin-2-one?
A2: Catalytic hydrogenation is an excellent and often cleaner alternative to LiAlH₄ for the reduction of nitriles. However, careful optimization is still required to ensure high yield and selectivity.
Key Parameters for Optimization of Catalytic Hydrogenation:
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C or Raney Nickel | Palladium on carbon is a versatile and effective catalyst for nitrile reduction. Raney Nickel is also a good option, particularly in the presence of ammonia to suppress secondary amine formation. |
| Solvent | Methanol or Ethanol with Ammonia | Protic solvents like methanol or ethanol are commonly used. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with intermediate imines. |
| Hydrogen Pressure | 50-100 psi | This pressure range is typically sufficient for nitrile reduction and can be achieved with standard laboratory hydrogenation apparatus. |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at room temperature. Gentle heating can increase the reaction rate, but excessive heat should be avoided to prevent potential side reactions. |
| Additives | Ammonia (gas or solution) | As mentioned, ammonia is a key additive to prevent the formation of secondary and tertiary amines. |
Troubleshooting Tips for Catalytic Hydrogenation:
-
Incomplete Reaction: If the reaction is sluggish or incomplete, ensure your catalyst is active (a fresh batch is recommended). You can also try increasing the hydrogen pressure or temperature.
-
Formation of Secondary/Tertiary Amines: If you observe the formation of dimeric or trimeric byproducts, increase the concentration of ammonia in your reaction mixture.
-
Dehalogenation: If your pyridinone substrate contains halogen substituents, catalytic hydrogenation can sometimes lead to dehalogenation. In such cases, careful screening of catalysts (e.g., using a less active catalyst or adding a catalyst poison) may be necessary.
Issue 2: Challenges with the Gabriel Synthesis
Q3: I am trying to synthesize a 6-aminomethyl pyridinone derivative via the Gabriel synthesis, starting from a 6-(bromomethyl)pyridin-2-one. I am observing a mixture of products and low yield of the desired amine. What is going wrong?
A3: The Gabriel synthesis is a classic method for preparing primary amines, but its application to pyridinone systems can be complicated by the ambident nucleophilicity of the pyridinone ring.
Troubleshooting Workflow for Gabriel Synthesis:
Caption: Troubleshooting workflow for the Gabriel synthesis of 6-aminomethyl pyridinones.
Causality Behind Experimental Choices:
-
N- vs. O-Alkylation: Pyridinones are ambident nucleophiles and can undergo alkylation at either the nitrogen or the oxygen atom.[1][2] O-alkylation is a common side reaction in the Gabriel synthesis of these derivatives. To favor N-alkylation, it is generally recommended to use a polar aprotic solvent like DMF and the potassium salt of phthalimide.[3]
-
Deprotection: The cleavage of the phthalimide group is typically achieved by treatment with hydrazine (Ing-Manske procedure).[4] This step can sometimes be sluggish. If you are observing incomplete deprotection, consider increasing the reaction time or temperature.
-
Purification: The phthalhydrazide byproduct formed during deprotection can sometimes be difficult to remove from the desired amine. Careful optimization of the work-up and purification, such as precipitation and filtration or the use of specific chromatography conditions, is often necessary.
Alternative to Gabriel Synthesis:
If you continue to face challenges with the Gabriel synthesis, consider using alternative "ammonia-equivalent" reagents that can provide better selectivity and milder deprotection conditions. Some examples include using sodium diformylamide or alkylating saccharin followed by hydrolysis.[5]
Issue 3: Protecting Group Strategies
Q4: The primary amine of my 6-aminomethyl pyridinone derivative is interfering with a subsequent reaction. I need to protect it. What is the best protecting group to use, and what are the optimal conditions for its introduction and removal?
A4: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the aminomethyl group in your pyridinone derivative. It is stable to a wide range of reaction conditions and can be selectively removed under acidic conditions.
Protocol for Boc-Protection:
-
Dissolve your 6-aminomethyl pyridinone derivative in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the Boc-protected product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography on silica gel.
Protocol for Boc-Deprotection:
-
Dissolve the Boc-protected 6-aminomethyl pyridinone derivative in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Causality Behind Experimental Choices:
-
Boc-Protection: The use of a base is necessary to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction. The reaction is typically clean and high-yielding.
-
Boc-Deprotection: The Boc group is readily cleaved under acidic conditions. The pyridinone ring is generally stable to these conditions, making this a reliable and orthogonal deprotection strategy.[6][7]
Frequently Asked Questions (FAQs)
Q5: How can I purify my final 6-aminomethyl pyridinone derivative? It is very polar and difficult to handle with standard silica gel chromatography.
A5: The purification of highly polar compounds like 6-aminomethyl pyridinones can indeed be challenging. Here are several strategies you can employ:
-
Crystallization: If your compound is a solid, crystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems, such as ethanol/ether, methanol/dichloromethane, or water/acetone.
-
Reverse-Phase Chromatography: While standard silica gel chromatography may not be effective, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be a good option.
-
Ion-Exchange Chromatography: Given the basic nature of the aminomethyl group, cation-exchange chromatography can be a powerful purification technique.[8]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both hydrophobic and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.[9][10]
Q6: Are there any specific safety precautions I should take when working with these compounds and their synthetic precursors?
A6: Yes, several safety precautions are essential:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water. It should only be handled under an inert atmosphere (nitrogen or argon) and in anhydrous solvents. The quenching process should be done carefully at low temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your hydrogenation apparatus is properly set up and leak-tested.
-
Alkylating Agents: Reagents like 6-(bromomethyl)pyridin-2-one are lachrymators and should be handled in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: Synthesis of 6-(Aminomethyl)pyridin-2(1H)-one via Catalytic Hydrogenation of 6-Cyano-2-methoxypyridine
This protocol provides a two-step procedure for the synthesis of 6-(aminomethyl)pyridin-2(1H)-one, starting from the commercially available 6-cyano-2-methoxypyridine.
Step 1: Catalytic Hydrogenation of 6-Cyano-2-methoxypyridine
-
To a solution of 6-cyano-2-methoxypyridine (1.0 g, 7.45 mmol) in methanol (50 mL) in a Parr shaker flask, add 10% Palladium on Carbon (100 mg).
-
Add a 7N solution of ammonia in methanol (5 mL).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude (6-methoxypyridin-2-yl)methanamine, which can be used in the next step without further purification.
Step 2: Demethylation to 6-(Aminomethyl)pyridin-2(1H)-one
-
Dissolve the crude (6-methoxypyridin-2-yl)methanamine in 48% aqueous hydrobromic acid (20 mL).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol/ether to afford 6-(aminomethyl)pyridin-2(1H)-one hydrobromide as a solid.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
- Ragnarsson, U., & Grehn, L. (1991). Novel Gabriel Reagents. Accounts of Chemical Research, 24(10), 285–289.
- Lee, K. B., Kim, Y. G., & Lee, Y. S. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(1), 1-4.
-
Wikipedia. (2023, October 29). Mixed-mode chromatography. In Wikipedia. [Link]
- LaPlante, S. R., et al. (2013). N-versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of medicinal chemistry, 56(17), 7081-7092.
-
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 7.3: Chemoselective Reactions. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Sciforum. (2020, November 14). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]
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MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
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ACS Publications. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]
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Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. Retrieved from [Link]
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Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridine ring from active methylene nitrile compounds. Retrieved from [Link]
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ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine?. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
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NIH. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
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Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
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NIH. (n.d.). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Chemoselective Reduction of Carbamates by LiAlH4. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols Through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins. Retrieved from [Link]
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NIH. (n.d.). Purification, crystallization and preliminary crystallographic analysis of a 6-pyruvoyltetrahydropterin synthase homologue from Esherichia coli. Retrieved from [Link]
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NIH. (n.d.). Purification, crystallization and preliminary crystallographic analysis of archaeal 6-pyruvoyl tetrahydrobiopterin synthase homologue PH0634 from Pyrococcus horikoshii OT3. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Retrieved from [Link]
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YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
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challenges in developing assays with 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Welcome to the technical support center for 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of developing robust and reliable assays with this versatile pyridinone-based compound. As a molecule featuring a reactive primary amine and a heterocyclic core known for biological activity, its behavior in assay systems can be complex. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to anticipate, diagnose, and resolve experimental hurdles.
Introduction to the Molecule
6-(Aminomethyl)pyridin-2(1H)-one is a pyridine derivative that belongs to a class of compounds widely explored in medicinal chemistry. The pyridinone scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1][2] The presence of a primary aminomethyl group adds a key vector for chemical modification and a potential site for direct interaction with biological targets, but also introduces specific challenges related to reactivity and assay compatibility.[3] This guide will address these challenges head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: How should I store this compound?
A1: The compound should be stored as a solid at room temperature in a dry, cool place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4][5] The hydrochloride salt form is generally stable, but the aminomethyl group can be susceptible to slow oxidation or reaction with atmospheric CO₂ over long periods if not stored correctly.
Q2: What is the best way to prepare a stock solution?
A2: Preparing a stable, high-concentration stock solution is critical.
-
Initial Solvent Selection: Due to the hydrochloride salt, the compound generally exhibits better solubility in aqueous solutions or polar organic solvents. Start with sterile, nuclease-free water or DMSO. For cell-based assays, DMSO is a common choice, but the final concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Reconstitution Protocol:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of solvent directly to the vial to avoid loss of powder.[6]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary, but be mindful of potential degradation with excessive heat.
-
-
pH Consideration: As a hydrochloride salt, dissolving the compound in an unbuffered solvent like water will result in an acidic solution.[7] This acidity can affect compound stability and the performance of your assay. For most biological assays, it is recommended to prepare the stock solution in a relevant buffer (e.g., HEPES, PBS) or to use a concentrated stock in DMSO which is then diluted into your final buffered assay medium.
Q3: What is the expected purity of this compound from commercial suppliers?
A3: Most commercial suppliers provide this compound with a purity of ≥95% or ≥97%.[4] It is crucial to check the Certificate of Analysis (CoA) for your specific lot for precise purity information and to identify any potential impurities that might interfere with your assay. If you suspect an impurity is causing issues, re-purification or synthesis may be necessary.[8]
Q4: Is this compound known to be a kinase inhibitor?
A4: While there is no definitive public data confirming this compound as an inhibitor of a specific kinase, the aminopyridine and pyridinone scaffolds are core components of many potent kinase inhibitors.[1][9][10][11] Therefore, it is a strong working hypothesis that this compound may exhibit activity in kinase assays. Assays should be designed with this potential mechanism of action in mind.
Part 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific problems you may encounter during assay development.
Troubleshooting Guide 1: Poor Solubility, Precipitation, or Assay Variability
Issue: You observe compound precipitation upon dilution into assay buffer, or you see high well-to-well variability in your dose-response curves.
Underlying Causes & Solutions:
The hydrochloride salt form influences the compound's solubility profile, which is highly dependent on the pH and ionic strength of your assay buffer.
-
Cause A: pH-Dependent Solubility & "Common Ion Effect"
-
The Science: 6-(Aminomethyl)pyridin-2(1H)-one is a basic compound. As a hydrochloride salt, it is more soluble at lower pH. When diluted into a neutral or slightly alkaline physiological buffer (pH 7.2-8.0), the equilibrium can shift towards the less soluble free base form, causing precipitation. Furthermore, if your buffer contains high concentrations of chloride ions (e.g., high-salt buffers), you may encounter the "common ion effect," which can suppress the dissolution of the hydrochloride salt.[12]
-
Solution Workflow:
-
Determine Aqueous Solubility: Before proceeding, perform a simple kinetic solubility test. Prepare a high-concentration solution (e.g., 10 mM) in your final assay buffer. Incubate for 1-2 hours at the assay temperature, then centrifuge and measure the concentration of the supernatant by UV-Vis spectrophotometry or LC-MS. This gives you the practical upper concentration limit for your assay.
-
Optimize Buffer pH: If solubility is low, test a range of buffer pH values. A slightly more acidic buffer (e.g., pH 6.5-7.0) may improve solubility, provided it does not compromise enzyme or cell health.
-
Consider Alternative Salts: If developing the compound further, screening alternative salt forms (e.g., mesylate, sulfate) can sometimes yield a form with a more favorable solubility and stability profile.[12]
-
-
-
Cause B: Compound Aggregation
-
The Science: Many small molecules, particularly those with planar aromatic systems, can form colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates can nonspecifically inhibit enzymes, leading to reproducible but artifactual activity.[13]
-
Solution Workflow:
-
Include a Non-ionic Detergent: The most effective way to mitigate aggregation-based interference is to include a small amount of a non-ionic detergent in your assay buffer. Triton X-100 or Tween-20 at 0.01-0.05% (v/v) is standard.
-
Perform a Detergent Counter-Screen: Run your dose-response experiment in the presence and absence of 0.01% Triton X-100. If the IC₅₀ value significantly right-shifts (i.e., potency decreases) in the presence of detergent, it strongly suggests your compound is acting via an aggregation-based mechanism.
-
-
Caption: Workflow for diagnosing solubility and aggregation issues.
Troubleshooting Guide 2: Apparent Inhibition is Not Reproducible or Appears Non-Specific
Issue: You observe inhibition in your primary assay, but the results are inconsistent, or the compound shows activity across multiple, unrelated assays (pan-assay interference).
Underlying Causes & Solutions:
The primary amine in 6-(aminomethyl)pyridin-2(1H)-one is a nucleophile and can react with components in your assay, leading to artifacts.[3]
-
Cause A: Reactivity with Electrophilic Assay Components
-
The Science: The primary amine is nucleophilic and can form covalent bonds with electrophilic species.[14] This is a particular concern in assays that use reagents with reactive carbonyls, aldehydes, or activated esters. For example, it could react with components of a detection system or even with reactive functionalities on a protein target.
-
Solution Workflow:
-
Pre-incubation Experiment: Incubate the compound with your enzyme/protein target for varying amounts of time (e.g., 0, 15, 30, 60 min) before adding the substrate to initiate the reaction. If the IC₅₀ decreases with longer pre-incubation times, this suggests time-dependent inhibition, which can be indicative of covalent modification.
-
Assay Component Check: Scrutinize all assay components. Are there any known electrophiles? For example, some fluorescent probes or labeling reagents can be reactive. Test compound stability in the full assay buffer (without enzyme) by LC-MS over time to see if it is being consumed.
-
-
-
Cause B: Interference with Thiol-Containing Reagents
-
The Science: While less common for amines than for other functional groups, some compounds can interfere with assays containing free thiols, such as DTT (dithiothreitol) or β-mercaptoethanol, which are often used to maintain enzyme activity. The pyridinone ring itself can, in some cases, act as a Michael acceptor.
-
Solution Workflow:
-
Thiol Reactivity Counter-Screen: Run the assay at varying concentrations of DTT (e.g., 0 mM, 0.5 mM, 2 mM). If the compound's potency is significantly altered by the DTT concentration, it suggests an interaction.[8]
-
Glutathione (GSH) Adduct Test: Incubate the compound with a physiologically relevant thiol like glutathione and analyze the mixture by LC-MS to look for the formation of a covalent adduct. This is a definitive test for thiol reactivity.
-
-
-
Cause C: Metal Chelation
-
The Science: Many biological assays depend on divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for enzymatic activity. Pyridinone-based structures, particularly hydroxypyridinones, are known metal chelators.[15][16] The combination of the pyridinone oxygen and the nearby aminomethyl nitrogen in your compound could potentially sequester essential metal ions from the assay buffer, leading to apparent inhibition.
-
Solution Workflow:
-
Metal Titration Experiment: If you suspect chelation, perform your inhibition assay at several different concentrations of the key divalent cation. If the compound's IC₅₀ value increases (potency decreases) as you increase the metal concentration, this is strong evidence for inhibition via metal chelation.
-
Control Chelator: As a positive control, run the assay with a known strong chelator like EDTA and observe the expected inhibition.
-
-
Caption: Decision tree for diagnosing reactivity-based assay interference.
Quantitative Data Summary: Key Physicochemical Properties
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₉ClN₂O | [2] |
| Molecular Weight | 160.60 g/mol | [2] |
| Purity | Typically ≥95-97% | [4] |
| Storage | Room Temperature, Dry, Inert Atmosphere | [4][5] |
| Predicted LogP | 0.2554 | [2] (Indicates good aqueous solubility) |
| H-Bond Acceptors | 2 | [2] |
| H-Bond Donors | 2 | [2] |
Part 3: Experimental Protocols
Here are step-by-step protocols for key experiments referenced in the troubleshooting guides.
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the maximum soluble concentration of the compound in your final assay buffer.
-
Prepare a 10 mM Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute into Buffer: Dilute the DMSO stock 1:100 (to 100 µM) and 1:50 (to 200 µM) into your final, complete assay buffer. Ensure the final DMSO concentration is consistent (e.g., 2%). Prepare a buffer-only blank with the same final DMSO concentration.
-
Incubate: Incubate the samples at your intended assay temperature (e.g., 25°C or 37°C) for 2 hours with gentle agitation.
-
Centrifuge: Centrifuge the samples at ~14,000 x g for 30 minutes to pellet any precipitated compound.
-
Analyze Supernatant: Carefully remove the supernatant. Quantify the concentration of the soluble compound using a validated LC-MS method or by UV-Vis absorbance if the compound has a suitable chromophore and you have a standard curve.
-
Interpretation: The measured concentration is your kinetic solubility limit. Ensure your highest assay concentration is well below this limit.
Protocol 2: Detergent-Based Aggregation Counter-Screen
Objective: To determine if the observed bioactivity is due to compound aggregation.
-
Prepare Buffers: Prepare two batches of your final assay buffer: one with 0.01% (v/v) Triton X-100 and one without.
-
Prepare Compound Dilutions: Prepare identical serial dilutions of your compound in parallel for both buffer conditions.
-
Run Assay: Perform your standard bioassay, running two complete dose-response curves: one in the buffer without detergent and one in the buffer containing Triton X-100.
-
Analyze Data: Calculate the IC₅₀ value for each curve.
-
Interpretation:
-
No Significant Change in IC₅₀: Aggregation is unlikely to be the mechanism of action.
-
Significant Right-Shift in IC₅₀ (>5-fold increase): The compound is likely acting as an aggregator. The observed activity is likely an artifact.[13]
-
Loss of Activity/Shallow Curve: This also strongly suggests aggregation.
-
Final Recommendations
When working with this compound, a proactive approach to identifying potential artifacts is essential. The chemical motifs present in this molecule are common in legitimate biologically active compounds but also overlap with structures known to cause assay interference. By understanding the underlying chemical principles and employing the rigorous counter-screens and diagnostic experiments outlined in this guide, you can build a self-validating experimental system. This ensures that your results are robust, reproducible, and truly reflect the on-target activity of the molecule, paving the way for successful research and development outcomes.
References
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Barlaam, B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266–1271. Available at: [Link]
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ProFoldin (n.d.). Primary Amine Assay. Available at: [Link]
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ResearchGate (n.d.). (top) Summary of general properties of amines, reactivity trends toward amine-selective probes, and expected cross-reactivity. Available at: [Link]
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Chemistry LibreTexts (2023). Reactivity of Amines. Available at: [Link]
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Vedantu (n.d.). Test for Amino Groups: Methods, Reactions & Examples. Available at: [Link]
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National Center for Biotechnology Information (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Bajorath, J., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1493. Available at: [Link]
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PubChem (n.d.). This compound. Available at: [Link]
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Lamb, A. L., et al. (2015). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Critical Reviews in Biochemistry and Molecular Biology, 50(4), 307–318. Available at: [Link]
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National Center for Biotechnology Information (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
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BYJU'S (n.d.). Test for Amino Groups. Available at: [Link]
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Chromatography Forum (2006). Detecting Primary Amines. Available at: [Link]
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Lead Sciences (n.d.). This compound. Available at: [Link]
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Ismail, A. A., & Walker, P. L. (2007). Interferences in Immunoassay. The Clinical Biochemist Reviews, 28(1), 23–29. Available at: [Link]
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National Center for Biotechnology Information (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
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Michigan State University (n.d.). Amine Reactivity. Chemistry LibreTexts. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. PubMed. Available at: [Link]
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Semantic Scholar (n.d.). Assay Interference by Aggregation. Available at: [Link]
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National Center for Biotechnology Information (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]
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Chemsrc (n.d.). This compound. Available at: [Link]
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Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3–20. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 15(6), 1591–1600. Available at: [Link]
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AntBio (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at: [Link]
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Drug Discovery & Development (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]
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Pharmaceutical Technology (2007). Salt Selection in Drug Development. Available at: [Link]
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Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3208. Available at: [Link]
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ResearchGate (n.d.). Chelating agents in clinical and preclinical practice. Available at: [Link]
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Open Research Repository (2017). The investigation of interferences in immunoassay. Available at: [Link]
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PubChem (n.d.). 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. Available at: [Link]
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Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology, 17(2), 159–165. Available at: [Link]
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Selim, M. A., & El-Toukhy, M. A. (2016). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Clinical Laboratory Analysis, 30(5), 459–465. Available at: [Link]
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Yilmaz, A., & Isik, B. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 433. Available at: [Link]
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Hider, R. C., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules, 26(11), 3321. Available at: [Link]
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Technical Support Center: Overcoming Poor Reproducibility in Pyridinone-Based Experiments
Welcome to the technical support center for pyridinone-based experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges in reproducibility when working with this versatile class of compounds. Pyridinones are invaluable scaffolds in medicinal chemistry and materials science, but their unique chemical properties can sometimes lead to inconsistent results.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve robust and reliable outcomes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during pyridinone-based experiments.
Synthesis & Purification
Q1: My pyridinone synthesis reaction is giving low yields. What are the likely causes?
A1: Low yields in pyridinone synthesis can often be attributed to several factors:
-
Moisture: Pyridinone synthesis, especially routes like the Hantzsch synthesis, can be sensitive to moisture, which can quench reagents or promote side reactions.[5] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Conditions: Harsh reaction conditions or prolonged reaction times can lead to the formation of byproducts.[5] Consider optimizing temperature and reaction time.
-
Reagent Quality: The purity of your starting materials, such as aldehydes and β-keto esters, is crucial. Impurities can interfere with the reaction.
-
Catalyst Choice: The type and amount of catalyst can significantly impact the reaction's efficiency.[5]
Q2: I'm having difficulty removing pyridine solvent from my reaction mixture.
A2: Pyridine can be challenging to remove completely by rotary evaporation alone due to its high boiling point. An acidic wash during work-up is effective. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic pyridine is protonated, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[6] However, be cautious if your product is acid-labile.
Compound Characterization & Stability
Q3: My NMR spectrum for a hydroxypyridinone looks different from the literature, even though the mass spectrometry data is correct. Why?
A3: This is likely due to tautomerism. Pyridinones, particularly 2-pyridone and 4-pyridone, exist in equilibrium with their hydroxypyridine tautomers.[7][8][9] This equilibrium is highly sensitive to the solvent, pH, and temperature.[7][8] In polar solvents, the pyridone (keto) form is generally favored, while non-polar solvents can favor the hydroxypyridine (enol) form.[7] This can result in different NMR shifts and coupling constants. Always report the solvent used for characterization.
Q4: My pyridinone-based compound seems to degrade upon storage or exposure to light. How can I prevent this?
A4: Some pyridinone derivatives can be susceptible to photodegradation.[10] It is crucial to conduct photostability testing as part of your compound's characterization, following guidelines such as ICH Q1B.[11][12][13][14] Store your compounds protected from light, for example, in amber vials, and in a cool, dry place. For solutions, using solvents that do not promote photodegradation is also important.
Biological Assays
Q5: I'm observing inconsistent results in my biological assays with a pyridinone-based inhibitor.
A5: Inconsistent assay results can stem from several sources:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes, leading to false positives and poor reproducibility.[15] Consider performing counter-screens to test for aggregation.
-
pH Sensitivity: The activity of your pyridinone compound might be pH-dependent.[16][17][18] Small fluctuations in buffer pH between experiments can alter compound protonation state and, consequently, its biological activity. Ensure your buffer system is robust.
-
Metal Chelation: Many hydroxypyridinones are potent metal chelators.[19][20][21][22][23] If your assay buffer contains trace metal ions, your compound might be sequestering them, leading to indirect effects on the biological target.
II. Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common reproducibility issues.
Guide 1: Tackling Inconsistent Yields in Pyridinone Synthesis
Poor reproducibility in synthetic yields is a common frustration. This guide helps you diagnose and resolve the underlying issues.
Problem: Batch-to-Batch Variation in Product Yield
Initial Checks:
-
Reagent Purity: Have the starting materials been sourced from the same supplier and batch? If not, re-verify their purity by an appropriate analytical method (e.g., NMR, GC-MS).
-
Solvent Quality: Was a fresh bottle of anhydrous solvent used for each reaction? Older bottles of anhydrous solvents can accumulate moisture.
Systematic Troubleshooting:
| Potential Cause | Underlying Science | Recommended Action |
| Atmospheric Moisture | Many reagents used in pyridinone synthesis, such as organometallics or strong bases, are highly sensitive to water, leading to their deactivation.[5] | Assemble your reaction under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and syringe techniques for liquid transfers. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate and the stability of intermediates and transition states.[24] For instance, in nucleophilic additions to N-activated pyridines, changing the solvent can dramatically alter the regioselectivity.[25] | If you suspect solvent effects, perform a small-scale screen of different anhydrous solvents (e.g., THF, Dichloromethane, Acetonitrile, DMSO) to identify the optimal one for your specific reaction. |
| Temperature Fluctuations | Many reactions have a narrow optimal temperature range. Inconsistent heating can lead to the formation of side products or incomplete reactions. | Use a reliable heating mantle with a temperature controller and a stir plate to ensure uniform heating. Monitor the internal reaction temperature if possible. |
Experimental Workflow: Ensuring Anhydrous Reaction Conditions
Caption: Workflow for setting up an anhydrous reaction.
Guide 2: Resolving Ambiguities in Analytical Characterization
The inherent chemical properties of pyridinones can sometimes lead to confusing analytical data. This guide will help you interpret your results accurately.
Problem: Spectroscopic Data Varies Between Measurements
Underlying Cause: Tautomerism and Dimerization
Pyridinones can exist as two tautomers: the pyridone (lactam) and the hydroxypyridine (lactim) form.[7] Furthermore, 2-pyridone is known to form hydrogen-bonded dimers.[7] The predominant form depends on the environment.
-
Solid State: X-ray crystallography and IR spectroscopy confirm that the 2-pyridone form is predominant in the solid state.[7]
-
Solution: The equilibrium is solvent-dependent. Polar, protic solvents like water and methanol favor the 2-pyridone tautomer, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine form.[7]
Caption: Influence of solvent polarity on pyridinone tautomeric equilibrium.
Recommended Actions for Consistent Characterization:
-
Standardize Your NMR Solvent: Always use the same deuterated solvent for NMR analysis of a particular compound and its derivatives to ensure comparability. CDCl₃ and DMSO-d₆ are common choices that may favor different tautomers.
-
Utilize Multiple Techniques: Corroborate your NMR data with other techniques.
-
FTIR: Look for the presence of a strong C=O stretch (around 1650-1690 cm⁻¹) to confirm the pyridone form, or the absence of it and the presence of a broad O-H stretch for the hydroxypyridine form.[7]
-
UV-Vis Spectroscopy: The tautomers will have different λ_max values. This can be a useful tool for studying the equilibrium.[7]
-
-
Control for Concentration: In some cases, dimerization can be concentration-dependent. Running NMR at different concentrations can help identify if this is a factor.
Guide 3: Troubleshooting Poor Reproducibility in Biological Assays
Erratic results in biological assays can derail a project. This guide focuses on issues specific to pyridinone-based compounds.
Problem: High Variability in IC₅₀/EC₅₀ Values
This often points to unintended interactions between your compound and the assay components.
| Potential Cause | Underlying Science | Recommended Action & Protocol |
| Compound Aggregation | Above a critical concentration, some compounds form colloidal aggregates that can sequester and denature proteins nonspecifically, leading to inhibition.[15] This is a common artifact in HTS. | Protocol: Detergent Counter-Screen 1. Run your assay in parallel with and without a non-ionic detergent (e.g., 0.01% Triton X-100).2. If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism. |
| Metal Chelation | Hydroxypyridinones are excellent chelators for hard metal ions like Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺.[19][20][21][23] If your biological target is a metalloenzyme or is sensitive to metal ion concentrations, this chelation can cause indirect inhibition or activation. | Protocol: EDTA Control Experiment 1. Pre-incubate your compound with a molar excess of EDTA before adding it to the assay.2. If the compound's activity is abolished or significantly altered, it suggests that its mechanism is dependent on metal chelation. |
| pH Sensitivity | The protonation state of the pyridinone ring and any ionizable substituents will change with pH.[16][17][26] This can affect the compound's ability to bind to its target or its cell permeability. | Protocol: pH Profile Analysis 1. Prepare a series of buffers with slightly different pH values around the standard assay pH (e.g., 7.2, 7.4, 7.6).2. Determine the IC₅₀/EC₅₀ of your compound in each buffer.3. A significant change in potency with small pH shifts indicates pH sensitivity. |
Decision Tree for Assay Troubleshooting
Caption: Decision tree for troubleshooting inconsistent biological assay results.
By systematically addressing these common pitfalls, researchers can significantly enhance the reproducibility of their pyridinone-based experiments, leading to more reliable data and faster progress in their research and development endeavors.
References
-
2-Pyridone. Wikipedia.[Link]
-
Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews.[Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.[Link]
-
Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. MDPI.[Link]
-
3-Hydroxy-4-Pyridinone as Potential Chelating Agent for the Remediation of Ecotoxic Metals from Environmental Matrices. IRIS Unime.[Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.[Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC - PubMed Central.[Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. ResearchGate.[Link]
-
Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.[Link]
-
New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ScienceDirect.[Link]
-
The role of solvent in chemical reactions. Indian Academy of Sciences.[Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH.[Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry.[Link]
-
Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate.[Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]
-
Troubleshooting Guides. Bionano Genomics.[Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. NCBI.[Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. MDPI.[Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. PubMed.[Link]
-
The pyridinone-methide elimination. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Troubleshooting Immunoassays. Ansh Labs.[Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.[Link]
-
Exploring Specialty Pyridinone Derivatives: Focus on 1-(4-aminophenyl)-2(1H)-pyridinone. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Surface pH Effects on Catalytic Behavior of Pyridinic Nitrogen on Nitrogen-doped Carbon Nanotube in CO2 Electrochemical Reduction. ResearchGate.[Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.[Link]
-
Troubleshooting guide for qPCR. Solis BioDyne.[Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. U.S. Food and Drug Administration.[Link]
-
Pyridine synthesis. Organic Chemistry Portal.[Link]
-
EAS Reactions with Pyridine. YouTube.[Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed.[Link]
-
161 questions with answers in PYRIDINES. ResearchGate.[Link]
-
Effect of pH on the Activity of Some Respiratory Inhibitors. PMC - NIH.[Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.[Link]
-
Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate.[Link]
-
Photostability testing theory and practice. Q1 Scientific.[Link]
-
Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. PubMed.[Link]
-
Assay Interference by Aggregation. NCBI Bookshelf.[Link]
-
PH effect on bioavailability experiments? ResearchGate.[Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed.[Link]
-
Biochemical, cell biological, and genetic assays to analyze amyloid and prion aggregation in yeast. PubMed.[Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
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- 16. Effect of pH on the Activity of Some Respiratory Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride stability in DMSO and other solvents
Initiating Research on Stability
I'm starting with Google searches to investigate the stability of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride. I'm focusing on peer-reviewed articles to understand its behavior in DMSO and other lab solvents. My aim is to build a robust foundation of knowledge before I move to the next stage of investigation.
Developing Stability Investigation Plan
I'm now expanding my initial research strategy. I'm moving beyond just initial Google searches. I'll analyze findings to identify key stability factors like solvent, temperature, and pH. I'll search for solubility data and established stability testing protocols like HPLC or NMR. My aim is to build a Q&A guide and create a user-friendly experimental protocol, along with a workflow diagram.
Expanding Research on Stability
I'm now diving deeper into the research, performing detailed searches for solubility data and stability over time for the hydrochloride in various solvents. I'm actively seeking established protocols for stability assessment, especially those using HPLC or NMR. I'm simultaneously structuring a technical support guide in a Q&A format, focusing on researcher needs, and drafting a step-by-step experimental protocol with a workflow diagram. Quantitative data is being compiled for comparison.
Technical Support Center: Minimizing Off-Target Effects of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride and Other Small Molecule Inhibitors
Welcome to the technical support center for researchers utilizing 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride and other novel small molecule inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with the foundational knowledge and practical troubleshooting strategies to identify, understand, and minimize off-target effects, thereby ensuring the scientific rigor and translatability of your experimental findings.
While this compound is a versatile pyridinone-based chemical scaffold[1][2], its specific biological targets and off-targets are not extensively documented in public literature. The pyridin-2(1H)-one moiety is, however, a known pharmacophore in various inhibitors, including those targeting protein kinases[3]. Therefore, this guide will use this compound as a representative compound to illustrate a universally applicable framework for investigating and mitigating off-target effects of any bioactive small molecule.
Our approach is grounded in the principles of rigorous target validation and proactive off-target profiling. We will explore the causality behind experimental choices, providing you with not just protocols, but the scientific reasoning to adapt and troubleshoot your own unique research challenges.
Part 1: Frequently Asked Questions (FAQs) - First Principles of On-Target Specificity
Here we address common questions that arise when a novel compound produces an interesting biological phenotype.
Q1: My experiment with this compound shows a clear cellular phenotype. How can I be sure it's due to the intended target and not an off-target effect?
This is a critical question in drug discovery and chemical biology. A cellular phenotype is the beginning of the story, not the end. To build a compelling case for on-target activity, a multi-pronged validation strategy is essential. The core principle is to demonstrate that the observed phenotype is directly coupled to the engagement of your target protein.
Key validation steps include:
-
Confirming Target Engagement in Cells: It's crucial to show that your compound physically interacts with the intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5]
-
Genetic Target Validation: The "gold standard" for linking a compound's effect to a specific target is through genetic manipulation. Using techniques like CRISPR-Cas9 to knock out the target gene or siRNA/shRNA to knock it down should abolish or significantly reduce the cellular phenotype observed with your compound.[6][7][8] Conversely, overexpressing the target may sensitize the cells to the compound.[6]
-
Inactive Control Compound: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target.[10] This "negative control" should not produce the same cellular phenotype. If it does, this is a strong indicator of an off-target effect.[9][11]
Q2: I'm observing toxicity or an unexpected phenotype at higher concentrations. Does this automatically mean I have an off-target problem?
Not necessarily, but it's a strong possibility. All small molecules can exhibit off-target activity, particularly at higher concentrations.[12] This is often due to binding to other proteins with lower affinity.
Here's how to dissect this issue:
-
Establish a Dose-Response Relationship: Carefully titrate your compound to find the minimal effective concentration that produces the desired on-target phenotype. Compare this to the concentration at which you observe the unexpected effects. A large window between the effective dose and the toxic dose suggests better specificity.
-
Perform a Broad Off-Target Screen: Proactively screen your compound against a panel of relevant proteins. If this compound is hypothesized to be a kinase inhibitor, for instance, a broad kinase selectivity panel is essential.[13][14] This can reveal unintended targets that may explain the observed toxicity.
-
Utilize Proteome-Wide Profiling: Techniques like chemical proteomics can provide an unbiased view of the proteins your compound interacts with inside the cell, helping to identify previously unknown off-targets.[15][16][17]
Q3: What is the value of using an inactive analog as a negative control, and what are its limitations?
An inactive analog is an indispensable tool. It's a compound that is structurally very similar to your active compound but has been modified (often by a single functional group change) to prevent it from binding to the intended target.[10]
Value:
-
It helps to control for general compound effects, such as solvent effects, cellular stress, or non-specific membrane interactions.
-
If the active compound produces a phenotype and the inactive control does not, it provides strong evidence that the phenotype is mediated by the intended target.[11]
Limitations:
-
The chemical modification made to create the inactive control might also prevent it from binding to the same off-targets as the active compound.[9][10] In this scenario, a lack of phenotype with the control could be misleading, as the observed phenotype might still be due to an off-target that both compounds fortuitously miss.
-
Designing a truly "inactive" control that only loses affinity for the primary target without affecting its other properties can be challenging.
Therefore, while a crucial experiment, the inactive control should be part of a larger package of validation experiments and not the sole piece of evidence.
Part 2: Troubleshooting Guide - Deconvoluting Complex Results
This section provides a structured approach to troubleshooting common experimental issues that may be linked to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent results between experiments or cell lines. | Off-target proteins are expressed at different levels in different cell lines or under varying experimental conditions. | 1. Characterize Target & Off-Target Expression: Use Western Blot or qPCR to quantify the expression levels of your primary target and any known or suspected off-targets in the cell lines you are using. 2. Standardize Protocols: Ensure cell passage number, confluency, and media conditions are consistent. 3. Perform Proteomic Analysis: Use a proteomics platform to compare the proteomes of the different cell lines to identify differentially expressed proteins that could be potential off-targets.[18][19] |
| Phenotype does not correlate with target inhibition levels. | The observed phenotype is driven by a more potent interaction with an off-target, or the phenotype is a downstream consequence of multiple target interactions. | 1. Confirm Target Engagement vs. Phenotype: Perform a dose-response curve for both target engagement (e.g., using CETSA) and the cellular phenotype. A significant rightward shift in the phenotypic curve relative to the target engagement curve suggests an off-target effect.[20] 2. Broad Kinase/Enzyme Profiling: Screen the compound against a large panel of kinases or other relevant enzyme families to identify off-targets with higher potency.[13][21] 3. Use a More Specific Inhibitor: If possible, test a more selective inhibitor for the same target to see if it recapitulates the phenotype. |
| Genetic knockout/knockdown of the target does not rescue the compound-induced phenotype. | The compound's primary mechanism of action for this specific phenotype is through an off-target. | 1. Re-evaluate Primary Target Hypothesis: The genetic data is strong evidence against the initial hypothesis. 2. Unbiased Off-Target Identification: This is a prime scenario for employing chemical proteomics or thermal proteome profiling (TPP) to identify the true protein targets responsible for the phenotype.[15][16] 3. Computational Prediction: Use in silico tools to predict potential off-targets based on the compound's structure, which can then be experimentally validated.[22][23] |
| The inactive control compound also shows a (weaker) phenotype. | The inactive control is not truly "dead" and retains some affinity for the primary target or an off-target. Alternatively, the phenotype is caused by a non-specific chemical property shared by both compounds. | 1. Profile the Inactive Control: The negative control must be profiled with the same rigor as the active compound. Test its activity against the primary target and in a broad off-target panel.[10] 2. Test a Structurally Unrelated Negative Control: Use a compound with a completely different chemical scaffold that is known to be inactive in your assay to rule out general compound artifacts. 3. Consider Assay Interference: Run control experiments to ensure your compound is not interfering with the assay readout itself (e.g., autofluorescence). |
Part 3: Key Experimental Methodologies & Workflows
Success in minimizing off-target effects relies on a systematic and logical flow of experimentation. Below are key workflows and protocols to guide your research.
Workflow for On-Target Validation and Off-Target Identification
This workflow provides a logical progression from initial hit to a well-validated chemical probe.
Caption: A systematic workflow for validating on-target effects.
Detailed Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
CETSA is used to verify direct binding of a compound to its target protein in intact cells. Ligand binding stabilizes the protein, increasing its melting temperature.[24]
Principle: When heated, proteins denature and aggregate, becoming insoluble. A protein bound to a stabilizing ligand will require a higher temperature to denature. This change in thermal stability is detected by analyzing the amount of soluble protein remaining at different temperatures via Western Blot.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your compound (e.g., this compound) at a relevant concentration (e.g., 10x EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point to be tested.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. A typical range would be 40°C to 70°C, in 2-4°C increments. Heat for 3 minutes, followed by cooling to room temperature for 3 minutes.[5]
-
Cell Lysis: Lyse the cells to release soluble proteins. This is commonly done by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate Soluble/Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, insoluble proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western Blot using a specific antibody against your target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Detailed Protocol 2: Off-Target Identification using Chemical Proteomics
Chemical proteomics is an unbiased approach to identify the proteins that a small molecule interacts with in a complex biological sample.[15][17] This example describes an affinity-based pull-down approach.
Principle: The small molecule is immobilized on a solid support (like beads) and used as "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry.[25]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of your compound (e.g., 6-(Aminomethyl)pyridin-2(1H)-one) with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads or biotin). It is critical that the modification does not abrogate the compound's biological activity.
-
Bead Immobilization: Covalently attach the synthesized probe to the beads according to the manufacturer's protocol. Prepare control beads that are either unconjugated or conjugated with an inactive analog.
-
Lysate Preparation: Grow cells of interest and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads and the control beads for several hours at 4°C. For competition experiments, a separate incubation can be done where the lysate is pre-incubated with excess free (non-immobilized) compound before adding the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry: Run the eluted proteins on an SDS-PAGE gel. Excise the entire lane, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched on the active compound beads compared to the control beads and whose binding is competed away by the excess free compound. These are your high-confidence off-target candidates.
By diligently applying these principles and methodologies, researchers can build a robust and well-validated understanding of their compound's mechanism of action, paving the way for more effective and safer therapeutic strategies.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. BOC Sciences.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Kinase Selectivity Panels. Reaction Biology.
- Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.
- Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH.
- A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
- Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
- Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. LI-COR Biosciences.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- The Promise and Peril of Chemical Probe Negative Controls. ACS Publications.
- Negative controls of chemical probes can be misleading. bioRxiv.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
- Knockout/Knockdown Validation. GeneTex.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- 6-(Aminomethyl)pyridin-2(1H)-one|Research Chemical. Benchchem.
- This compound | C6H9ClN2O | CID 21243522. PubChem.
- Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety. PubMed.
- How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Biological Technology.
Sources
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- 2. This compound | C6H9ClN2O | CID 21243522 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. licorbio.com [licorbio.com]
- 8. Knockout/Knockdown Validation | GeneTex [genetex.com]
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Technical Support Center: Purification of Basic Pyridinone Compounds
Welcome to the Technical Support Center for the purification of basic pyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges presented by this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their basic nature, arising from the nitrogen atom in the pyridine ring, often leads to purification difficulties, particularly in chromatographic methods.[3] This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guides
This section is dedicated to solving specific problems you may encounter during the purification of basic pyridinone compounds.
I. Column Chromatography
Question 1: Why is my basic pyridinone compound showing severe peak tailing on a silica gel column?
Answer:
Peak tailing is a frequent issue when purifying basic compounds like pyridinones on standard silica gel.[3] The primary cause is the strong interaction between the basic nitrogen of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica.[3] This interaction leads to a secondary, non-ideal retention mechanism, causing the molecules to elute slowly and resulting in a tailed peak shape.[3]
Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This is a stronger interaction than the desired normal-phase partitioning, leading to a portion of the analyte being retained more strongly and eluting later, which creates the characteristic tail.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[3] These additives will preferentially interact with the acidic silanol sites, effectively masking them from your pyridinone compound.[3]
-
Use an Alcohol Modifier: Incorporating a more polar solvent like methanol or ethanol in your eluent can also help to reduce tailing by competing for interactions with the silanol groups.
-
-
Stationary Phase Selection:
-
Deactivated Silica: Consider using a deactivated silica gel where the silanol groups have been end-capped.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds as it has fewer acidic sites.
-
Amine-Functionalized Silica: For very basic compounds, an amine-functionalized column can provide better peak shape and resolution.[4]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[3] Try reducing the sample load.
Experimental Protocol: Column Chromatography with Triethylamine Additive
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane/ethyl acetate mixture) containing 0.5% triethylamine.
-
Column Packing: Pour the slurry into your column and allow it to pack uniformly, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve your crude pyridinone compound in a minimal amount of a suitable solvent. For better separation, consider dry loading by adsorbing your sample onto a small amount of silica gel before adding it to the column.[6][7]
-
Elution: Begin elution with your mobile phase containing triethylamine, gradually increasing the polarity as needed.
-
Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[5]
Question 2: My pyridinone compound is not eluting from the silica column, even with a highly polar solvent system. What should I do?
Answer:
If your compound is not eluting, it is likely strongly and irreversibly adsorbed to the silica gel. This can happen if your pyridinone derivative is particularly basic or if it is degrading on the acidic silica surface.[8]
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it's crucial to check the stability of your compound on silica. This can be done using a 2D TLC experiment.[8]
-
2D TLC Protocol:
-
Spot your compound on the corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[3]
-
-
-
Use a More Aggressive Solvent System: For highly polar compounds, a solvent system containing methanol and sometimes a small amount of ammonium hydroxide can be effective.[8] A common stock solution is 10% ammonium hydroxide in methanol, which can be used as a 1-10% component in dichloromethane.[8]
-
Switch to an Alternative Stationary Phase: As mentioned previously, basic or neutral alumina, or an amine-functionalized column, are excellent alternatives for strongly basic compounds.[4][8]
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18 silica) can be a powerful alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5]
Diagram: Decision Workflow for Column Chromatography
Caption: Decision workflow for purifying basic pyridinone compounds via column chromatography.
II. Crystallization
Question 3: My pyridinone compound oils out or fails to crystallize from solution. How can I induce crystallization?
Answer:
Failure to crystallize is often due to the high solubility of the compound in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or the compound being hygroscopic.[9]
Troubleshooting Steps:
-
Solvent Selection:
-
Systematic Screening: Perform a systematic solvent screen using small amounts of your compound in various solvents of differing polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Solvent/Anti-Solvent System: A good approach is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (anti-solvent, in which it is sparingly soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[10]
-
-
Cooling Rate: Slow cooling generally yields larger and purer crystals.[5][6] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.
-
-
Address Hygroscopicity: Pyridinone compounds can be hygroscopic, readily absorbing moisture from the air.[11] Water can act as an impurity and hinder crystallization. Ensure you are using anhydrous solvents and a dry apparatus. For highly hygroscopic compounds, crystallization under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Table: Common Solvents for Crystallization
| Solvent Class | Examples | Properties |
|---|---|---|
| Non-polar | Hexane, Heptane | Good for precipitating polar compounds. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Often good single solvents or part of a co-solvent system. |
| Polar Aprotic | Acetone, Acetonitrile | Can be effective for moderately polar compounds. |
| Polar Protic | Ethanol, Methanol, Water | Good solvents for many pyridinones; often used with an anti-solvent. |
III. Liquid-Liquid Extraction
Question 4: I am performing an acid-base extraction to purify my basic pyridinone, but I am getting low recovery. What is happening?
Answer:
Low recovery during an acid-base extraction of a basic compound can be due to several factors, including incomplete protonation, the formation of an emulsion, or the salt of your compound having some solubility in the organic phase.
Troubleshooting Steps:
-
Ensure Complete Protonation:
-
Check the pH: After adding the aqueous acid (e.g., 1M HCl), use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (typically pH 1-2) to fully protonate your basic pyridinone. Most pyridine derivatives have a pKa between 5 and 6.[3] To ensure >99% protonation, the pH should be at least 2 units below the pKa of your compound.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid rather than a single extraction with a large volume. This is generally more efficient.[12]
-
-
Breaking Emulsions: Emulsions are common when performing liquid-liquid extractions.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion and decrease the solubility of organic compounds in the aqueous layer.[12]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
-
Back Extraction: After isolating the aqueous layer containing your protonated compound, it is good practice to "wash" this aqueous layer with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral or acidic impurities that may have been carried over.
Experimental Protocol: pH-Controlled Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add a portion of 1M HCl to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure.[13] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction on the organic layer two more times, combining the aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH 9-10). Your deprotonated pyridinone should precipitate out or form an oily layer.
-
Final Extraction: Extract the now neutral pyridinone back into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform this extraction three times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified compound.[13]
Diagram: pH-Dependent Solubility of a Basic Pyridinone
Caption: The effect of pH on the solubility of a basic pyridinone compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of a pyridinone, and why is it important for purification?
A1: The pKa of the conjugate acid of most simple pyridinone derivatives is typically in the range of 5 to 6.[3] This value is critical for designing purification strategies. For acid-base extractions, you need to adjust the pH to be at least 2 units below the pKa to ensure complete protonation and transfer to the aqueous phase, and at least 2 units above the pKa to ensure it is in its neutral, organic-soluble form.[14][15] In chromatography, this basicity is the root cause of interactions with acidic silica gel.
Q2: Can I use reversed-phase HPLC for the final purification of my basic pyridinone?
A2: Yes, reversed-phase HPLC (RP-HPLC) is an excellent technique for the final purification of pyridinone compounds to achieve high purity.[5] A C18 column is commonly used. To ensure good peak shape, it is often necessary to add an acid modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of residual silanol groups on the stationary phase and ensures the basic analyte is consistently protonated, leading to sharp, symmetrical peaks.
Q3: My hydroxypyridinone compound seems to chelate metal ions. How does this affect purification?
A3: Hydroxypyridinones are well-known for their strong metal-chelating properties, particularly with hard metal ions like Fe³⁺ and Al³⁺.[16][17][18] This can pose a purification challenge. If your crude product is colored (e.g., red or brown), it may be due to chelation with trace metals from reagents or glassware. This can be addressed by washing the organic solution of your compound with an aqueous solution of a stronger chelating agent like EDTA to sequester the metal ions. The resulting metal-free hydroxypyridinone can then be purified by standard methods.
Q4: Are there any safety concerns when purifying basic pyridinone compounds?
A4: As with any chemical procedure, safety is paramount. Pyridine and its derivatives can be toxic and have strong, unpleasant odors.[11] Always handle these compounds in a well-ventilated fume hood. The use of additives like triethylamine also requires careful handling in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents and compounds used in your purification process.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives.
- BenchChem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
- ResearchGate. (n.d.). Hydroxypyridinone Journey into Metal Chelation.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- Ozkendir, O. M., & Mirzaei, M. (2019). Alkali Metal Chelation by 3–Hydroxy–4–Pyridinone. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 1(1), 10-16.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). Purification Techniques for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Application Notes and Protocols.
- Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
- IRIS Unime. (2021). 3-Hydroxy-4-Pyridinone as Potential Chelating Agent for the Remediation of Ecotoxic Metals from Environmental Matrices.
- PubMed Central. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 634–637.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Ozkendir, O. M., & Mirzaei, M. (2019). Alkali Metal Chelation by 3–Hydroxy–4–Pyridinone. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 1(1), 10-16.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
- PubMed. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2022, February 22). troubleshooting column chromatography.
- Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ACS Publications. (2020, October 22). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Wikipedia. (n.d.). Liquid–liquid extraction.
- PubMed Central. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
- YouTube. (2022, October 3). Liquid-Liquid Extraction.
- MDPI. (n.d.). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists.
- YouTube. (2019, March 25). Chromatography Troubleshooting.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
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Technical Support Center: Improving the Oral Bioavailability of Pyridinone Inhibitors
Welcome to the technical support center dedicated to advancing your research on pyridinone-based inhibitors. The pyridinone scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for designing potent inhibitors against a range of biological targets.[1][2][3] However, this structural class frequently presents significant challenges in achieving adequate oral bioavailability, often due to a combination of poor aqueous solubility, low membrane permeability, and susceptibility to first-pass metabolism.[4][5][6]
This guide is structured to provide practical, in-depth solutions to the common hurdles you may encounter. We will move from foundational concepts to specific troubleshooting scenarios and detailed experimental protocols, equipping you with the knowledge to diagnose issues and rationally design next-generation compounds with improved pharmacokinetic profiles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the basis of a successful research program.
Question 1: Why do my pyridinone inhibitors consistently show low oral bioavailability?
Answer: The issue is typically multifactorial and rooted in the physicochemical properties of the pyridinone ring and the molecule as a whole. The primary culprits are:
-
Poor Aqueous Solubility: The planar, often crystalline nature of pyridinone-containing molecules can lead to strong lattice energies and, consequently, low solubility in gastrointestinal fluids. This is a critical rate-limiting step for absorption.[4][7]
-
Low Membrane Permeability: While the pyridinone ring itself has features that can facilitate membrane crossing (hydrogen bond donor/acceptor capabilities), large, complex molecules built around it can have a high molecular weight and polar surface area, hindering passive diffusion across the intestinal epithelium.[1] Some compounds may also be substrates for efflux transporters like P-glycoprotein (P-gp).[8][9]
-
First-Pass Metabolism: The pyridinone ring and associated moieties can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall.[3][10] This metabolic breakdown occurs before the drug can reach systemic circulation, drastically reducing its bioavailability.
Question 2: What are the main strategies to improve the oral bioavailability of these inhibitors?
Answer: Broadly, the strategies fall into two categories: Formulation-Based Approaches and Structure-Based (Medicinal Chemistry) Approaches .
-
Formulation-Based Approaches: These methods aim to improve the dissolution and absorption of the existing molecule without chemically altering it. Key techniques include particle size reduction (micronization, nanonization), the use of solid dispersions to create amorphous, higher-energy forms, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[11][12][13]
-
Structure-Based Approaches: This involves chemically modifying the inhibitor to imbue it with more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The most common strategy is the creation of a prodrug , where a labile promoiety is attached to the parent molecule to enhance solubility or mask a metabolic liability.[14][15][16][17] Other approaches involve direct modification of the core scaffold to reduce lipophilicity or block sites of metabolism.[10]
Question 3: How do I decide between a formulation strategy and a prodrug approach?
Answer: This is a critical decision that depends on the specific limitations of your compound.
-
Choose a formulation strategy when the primary barrier is poor solubility and/or dissolution rate, but the compound itself has reasonable permeability and is not subject to extensive first-pass metabolism. Formulation is often faster and less resource-intensive than synthesizing new chemical entities.[18][19]
-
Choose a prodrug strategy when you face multiple challenges, such as poor solubility and high first-pass metabolism, or when permeability is the main issue. A prodrug can be designed to overcome several barriers simultaneously—for example, a phosphate prodrug can dramatically increase aqueous solubility while also potentially altering interactions with metabolic enzymes.[15][16] This approach is necessary when formulation alone cannot provide sufficient exposure.[14]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a deep dive into specific experimental problems, offering causal explanations and actionable protocols.
Issue 1: My compound has poor aqueous solubility, leading to stalled progress.
Causality: Poor solubility limits the concentration of the drug dissolved in the gastrointestinal tract, creating a low concentration gradient that is insufficient to drive absorption. This is often the first and most significant hurdle. A recent study on pyrazolo-pyridone inhibitors highlighted how poor water solubility directly contributed to low oral exposure.[4][6]
Solution Pathway:
-
Characterize the Problem: Quantify the solubility in relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF)).
-
Implement Solutions: Based on the severity of the issue, choose from the strategies outlined in the table below.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Ideal for... | Key Considerations |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate according to the Noyes-Whitney equation.[11][13] | Compounds where the dissolution rate is the primary limitation. | May not be effective for compounds with extremely low intrinsic solubility. Can be a high-energy, unstable form. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix, preventing crystallization and maintaining a higher-energy, more soluble amorphous state.[19][20] | "Brick dust" compounds with very high crystallinity and poor solubility. | Requires careful polymer selection and stability testing to prevent recrystallization over time. |
| pH Modification / Salt Formation | For ionizable pyridinones, forming a salt or adjusting the pH of the vehicle can significantly increase solubility.[20] | Compounds with a basic nitrogen or acidic proton that can be targeted for salt formation. | The pH change in the GI tract can cause the drug to precipitate out of solution. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a microemulsion upon contact with GI fluids, keeping the drug solubilized.[12][18] | Lipophilic compounds (high LogP) that have good solubility in oils. | Can enhance absorption of kinase inhibitors significantly.[21] Requires careful formulation development. |
| Phosphate Prodrugs | A phosphate group is added to a hydroxyl or other suitable handle, creating a highly water-soluble prodrug that is cleaved by phosphatases in vivo to release the parent drug.[15][16] | Compounds with a suitable functional group for derivatization and when a dramatic increase in solubility is needed for high-dose formulations. | Requires synthetic chemistry effort and confirmation of efficient in vivo conversion. |
Workflow: Tackling Poor Solubility This diagram outlines a logical decision-making process for addressing solubility issues.
Caption: Decision workflow for addressing poor solubility.
Issue 2: My compound is soluble but still has low absorption, suggesting a permeability problem.
Causality: The compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to inherent physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters, which actively pump the compound back into the intestinal lumen.
Solution Pathway: Use a tiered approach of in vitro permeability assays to diagnose the issue. Start with a simple, high-throughput assay for passive permeability (PAMPA) and move to a more complex, cell-based assay (Caco-2) to investigate active transport.[22][23]
The PAMPA assay is a cell-free method that predicts passive transcellular permeability.[24] A lipid-infused artificial membrane separates a donor and acceptor well. It is fast, cost-effective, and excellent for early-stage screening.[25][26]
Step-by-Step Methodology:
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to coat the membrane.[24]
-
Test Compound Stock: Prepare a 10 mM stock solution of your pyridinone inhibitor in DMSO.
-
Donor Solution: Dilute the test compound stock into a buffer (e.g., PBS, pH 6.5) to a final concentration of 100-200 µM. The final DMSO concentration should be low (<1%) to avoid disrupting the membrane.
-
Acceptor Solution: Prepare a buffer (e.g., PBS, pH 7.4) that may contain a "sink" agent like bovine serum albumin (BSA) to improve the recovery of lipophilic compounds.[9]
-
-
Prepare the PAMPA Plate:
-
Pipette 5 µL of the lipid solution onto the PVDF membrane of each well in the donor plate. Allow the solvent to evaporate for ~5-10 minutes, leaving a stable artificial membrane.
-
-
Run the Assay:
-
Add 150-200 µL of the donor solution (containing your compound) to each well of the donor plate.
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.[27]
-
-
Analyze the Results:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using LC-MS/MS. Also, measure the initial donor concentration (CD(0)).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] / [A * t * (1/VD + 1/VA)] Where:
-
A = membrane area
-
t = incubation time
-
VD = donor volume, VA = acceptor volume
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
-
Troubleshooting PAMPA:
-
Low Mass Recovery (<70%): If the total amount of compound in the donor and acceptor wells is significantly less than the starting amount, it may indicate compound binding to the plastic plate or retention in the artificial membrane.
-
Solution: Add 1-2% BSA to the acceptor buffer to act as a sink and reduce non-specific binding.[9] Re-evaluate with a shorter incubation time.
-
The Caco-2 assay is the gold standard for predicting human intestinal absorption in vitro.[8] It uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[28]
Step-by-Step Methodology:
-
Cell Culture:
-
Monolayer Integrity Check (Critical Step):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >300 Ω·cm² to confirm monolayer integrity.[8]
-
Additionally, assess the permeability of a paracellular marker like Lucifer Yellow. Its Papp should be very low (<0.5 x 10-6 cm/s), indicating the tight junctions are intact.[8]
-
-
Bidirectional Permeability Assay:
-
This assay measures permeability in both directions: Apical-to-Basolateral (A→B, mimics absorption) and Basolateral-to-Apical (B→A, identifies efflux).
-
A→B: Add the test compound (typically 1-10 µM in transport buffer) to the apical (upper) chamber. The basolateral (lower) chamber contains a compound-free buffer.
-
B→A: Add the test compound to the basolateral chamber. The apical chamber contains a compound-free buffer.
-
Incubate at 37°C for 1-2 hours. Take samples from the receiver chamber at set time points.
-
-
Analysis and Interpretation:
-
Quantify compound concentration in all samples by LC-MS/MS.
-
Calculate Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B)
-
Interpretation:
-
High Permeability: Papp(A→B) > 10 x 10-6 cm/s.
-
Moderate Permeability: Papp(A→B) is 2-10 x 10-6 cm/s.
-
Low Permeability: Papp(A→B) < 2 x 10-6 cm/s.
-
Active Efflux: An Efflux Ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp or BCRP.[9]
-
-
Troubleshooting Caco-2 Assays:
-
Inconsistent TEER values: This points to issues with cell culture, such as inconsistent seeding density or contamination.
-
High Efflux Ratio (>2): Your compound is likely being pumped out of the cells.
-
Solution: This is a medicinal chemistry challenge. Strategies include designing out the P-gp recognition motifs or developing prodrugs that are not transporter substrates. Alternatively, co-dosing with a known P-gp inhibitor like Verapamil in the assay can confirm P-gp involvement.[8]
-
Diagram: Comparing Permeability Assays
Caption: Contrasting PAMPA and Caco-2 permeability models.
Issue 3: My compound is soluble and permeable in vitro, but in vivo exposure remains poor.
Causality: This classic in vitro-in vivo disconnect often points to high first-pass hepatic metabolism .[30] After absorption from the gut, the compound travels via the portal vein directly to the liver, where it can be extensively metabolized before reaching systemic circulation. The pyridone scaffold itself can be susceptible to oxidation or conjugation reactions.[3][31]
Solution Pathway:
-
Assess Metabolic Stability: Use an in vitro liver microsomal stability assay. Incubate your compound with human or rat liver microsomes and measure the rate of its disappearance over time. A short half-life (<30 minutes) suggests high clearance.[10][32]
-
Identify Metabolites: Use LC-MS/MS to identify the structures of the metabolites formed. Knowing the "soft spot" on your molecule is crucial for rational redesign.
-
Implement a Prodrug Strategy: If a specific site is being metabolized (e.g., a phenol or secondary amine), you can mask it with a cleavable promoiety. This protects the molecule during first-pass transit. The moiety is later cleaved in the bloodstream to release the active parent drug.[14][33]
Diagram: Prodrug Strategy for Metabolic Masking
Caption: Prodrugs can mask metabolic sites to bypass first-pass elimination.
Section 3: In Vivo Study Considerations
Once you have an optimized candidate from in vitro screening, you must confirm its properties in a living system.
Question: My oral pharmacokinetic (PK) data in rats is highly variable between animals. What are the potential causes?
Answer: In vivo systems introduce many more variables than in vitro assays.[34] High variability can confound your results and make it difficult to establish a clear pharmacokinetic profile. Key factors to investigate include:
-
Formulation Performance: Your formulation may not be behaving as expected in the complex environment of the GI tract. An amorphous solid dispersion could be crystallizing, or a lipid formulation may not be emulsifying correctly.
-
Food Effects: The presence or absence of food can dramatically alter gastric pH, GI motility, and bile salt secretion, all of which can impact drug dissolution and absorption.[34] Always perform PK studies in both fasted and fed states to assess this.
-
Animal-Specific Factors: Differences in gut flora, metabolic enzyme expression, and health status between animals can contribute to variability.
-
Dose Proportionality: Low bioavailability may be dose-dependent. At higher doses, solubility can become the limiting factor, leading to non-linear exposure. Always run a dose-escalation study to check for dose proportionality.[6][16]
A well-designed in vivo pharmacokinetic study, often comparing intravenous (IV) and oral (PO) administration, is essential to definitively calculate oral bioavailability (F%).[30][35]
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
-
Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Walsh Medical Media. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Walji, A. M., et al. (2015). Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. [Link]
-
PubMed. (2015). Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
Semantic Scholar. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. [Link]
-
ResearchGate. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. [Link]
-
SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. [Link]
-
PubMed. (2004). Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. [Link]
-
ULisboa Research Portal. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. [Link]
-
NIH. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. [Link]
-
bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
-
Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. [Link]
-
PubMed. (2021). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. [Link]
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NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]
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CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]
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Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
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ACS Publications. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. [Link]
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NIH. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]
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NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
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ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
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PubMed. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. [Link]
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NIH. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). [Link]
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PubMed. (n.d.). Synthesis, chemistry, and antineoplastic activity of alpha-halopyridinium salts: potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors. [Link]
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Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
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NIH. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. [Link]
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ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
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PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]
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ResearchGate. (2025). Pyridones as glucokinase activators: Identification of a unique metabolic liability of the 4-sulfonyl-2-pyridone heterocycle. [Link]
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NIH. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. [Link]
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PubMed. (n.d.). Metabolic disposition of pyrithiones. [Link]
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PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]
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Technical Support Center: Strategies to Reduce Cytotoxicity of Pyridinone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridinone derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical, field-proven insights to help you navigate and mitigate the cytotoxic effects of these promising compounds. We understand that managing cytotoxicity is a critical aspect of translating a potent molecule into a viable therapeutic candidate. This center is structured to address the common challenges you may encounter, moving from immediate troubleshooting to long-term mitigation strategies.
Section 1: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you might encounter during your experiments.
Q1: My pyridinone derivative is showing potent on-target activity but is also highly cytotoxic to non-target cell lines. What are my immediate next steps?
A1: This is a common challenge in drug discovery. The immediate goal is to determine if the observed cytotoxicity is an on-target effect in a non-desired cell line or an off-target effect.
-
Initial Assessment: First, confirm the identity and purity of your compound. Unexpected cytotoxic impurities can be a source of toxicity.[1]
-
Dose-Response Analysis: If not already done, perform a detailed dose-response curve on both your target and non-target cell lines. A significant difference in the IC50 values can suggest a therapeutic window.
-
On-Target vs. Off-Target Investigation:
-
Target Expression Analysis: Confirm the expression levels of your intended target in the non-target cell lines. High levels of target expression could explain on-target toxicity.
-
Use of a Structurally Dissimilar Inhibitor: Test a known inhibitor of the same target with a different chemical scaffold. If this inhibitor does not show the same cytotoxicity in your non-target cells, it's likely your pyridinone derivative has off-target effects.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target in the non-target cell line. If the cytotoxicity of your compound is significantly reduced, it confirms an on-target effect.
-
Q2: I'm observing inconsistent cytotoxicity results between different experiments with the same pyridinone derivative. What could be the cause?
A2: Inconsistent results can be frustrating and can arise from several factors. A systematic approach to troubleshooting is key.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a low and consistent passage number, as cellular responses can change over time in culture.[2]
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase when you start the experiment. Seeding density should be optimized and consistent.[2]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs.[2]
-
-
Compound Handling and Preparation:
-
Solubility Issues: Your compound may be precipitating out of solution in the culture medium. Visually inspect for precipitates and consider preparing fresh stock solutions. Gentle warming or sonication might help.[1]
-
Stock Solution Stability: Ensure your stock solution is stable under your storage conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]
-
-
Assay Protocol Variations:
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents for a set of comparable experiments.[2]
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that your technique is consistent, especially for serial dilutions.
-
Q3: My MTT assay results show an increase in signal at higher concentrations of my pyridinone derivative, suggesting increased cell viability, which is counterintuitive. How do I interpret this?
A3: This is a known artifact of the MTT assay. The MTT assay measures mitochondrial reductase activity, not directly cell death.[3]
-
Compound Interference: Your pyridinone derivative might be chemically reducing the MTT reagent, leading to a false-positive signal. To test for this, run the assay in cell-free wells containing your compound and MTT.[3]
-
Metabolic Upregulation: Some compounds can induce a stress response in cells that leads to an increase in metabolic activity before cell death occurs.[3]
-
Alternative Assays: Use an orthogonal cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/PI staining), to confirm your results.
Section 2: Strategies for Mitigating Cytotoxicity
Once you have a better understanding of the nature of the cytotoxicity of your pyridinone derivative, you can employ several strategies to mitigate it.
Medicinal Chemistry Approaches
The core principle here is to modify the chemical structure of your pyridinone derivative to improve its selectivity and reduce off-target effects or general toxicity.
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis:
-
Systematically explore the SAR of your pyridinone series to identify which functional groups are essential for on-target activity and which might be contributing to cytotoxicity. Studies have shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance the antiproliferative activity of pyridine derivatives, while halogen atoms or bulky groups may lead to lower activity.[4][5]
-
For example, in a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK), the formation of reactive metabolites was a source of toxicity. Mitigation strategies involved modifying the molecule to block metabolic "hot spots".[6]
-
-
Modifying Physicochemical Properties:
-
Lipophilicity: High lipophilicity can lead to non-specific binding to off-targets and increased cytotoxicity. Consider introducing more polar groups to reduce the overall lipophilicity of your compound.[7][8]
-
Solubility: Poor aqueous solubility can lead to compound precipitation and inconsistent results. Modifications to the pyridinone scaffold can improve solubility.[7][8] For instance, replacing a phenyl ring with a pyridinone ring has been used to increase a hydrogen bond acceptor and improve properties.[8]
-
-
Blocking Metabolic Bioactivation:
-
Pyridinone derivatives can be metabolized by cytochrome P450 enzymes to form reactive metabolites that can cause toxicity.[9]
-
Identify Metabolic Hotspots: Use in vitro metabolic stability assays with liver microsomes to identify potential sites of metabolism on your molecule.
-
Blocking Strategies: Introduce chemical modifications at these "hotspots" to block metabolism. For example, replacing a hydrogen atom with a fluorine atom or a methyl group can prevent oxidation at that position. A systematic study on the bioactivation of aryl amines showed that converting anilines to nitrogen-containing heteroarylamines resulted in a lower abundance of reactive glutathione conjugates.[9]
-
Formulation Strategies
For compounds further along in development, formulation can be a powerful tool to reduce toxicity.
-
Controlled-Release Formulations: By controlling the rate at which the drug is released into circulation, you can reduce the maximum plasma concentration (Cmax), which is often associated with toxicity, while maintaining the desired therapeutic exposure (AUC).[10]
-
Lipid-Based Formulations: Encapsulating your pyridinone derivative in liposomes or other lipid-based nanoparticles can alter its biodistribution, potentially reducing its exposure to sensitive tissues and mitigating toxicity.[11]
-
Use of Excipients like Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, which can increase solubility and, in some cases, reduce the toxicity of parenteral anticancer drugs.[12][13]
Prodrug Strategies
A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can be used to improve physicochemical properties and reduce toxicity.[14][15]
-
Improving Solubility and Reducing Off-Target Exposure: A phosphate prodrug of a pyridone-containing EZH2 inhibitor was designed to improve its aqueous solubility. This prodrug was efficiently converted to the active parent compound in vivo, allowing for sufficient exposure to be achieved.[16]
-
Targeted Activation: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in the target tissue (e.g., in a tumor), thereby concentrating the active, and potentially cytotoxic, drug at the site of action and reducing systemic toxicity.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to investigate and mitigate the cytotoxicity of your pyridinone derivatives.
Protocol 1: Differentiating On-Target vs. Off-Target Cytotoxicity
This workflow will help you systematically determine the cause of unexpected cytotoxicity.
Caption: Workflow for assessing and mitigating metabolic bioactivation.
Step-by-Step Protocol:
-
Incubation with Human Liver Microsomes (HLM):
-
Prepare a reaction mixture containing your pyridinone derivative, HLM, and glutathione (GSH) in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Include control reactions without NADPH and without your compound.
-
-
LC-MS/MS Analysis:
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Search for the expected mass of the GSH adduct (mass of your compound + 305.07 Da).
-
-
Structure Elucidation of Adducts:
-
If a GSH adduct is detected, use tandem mass spectrometry (MS/MS) to fragment the adduct and identify the site of GSH conjugation on your molecule.
-
-
Medicinal Chemistry Mitigation:
-
Based on the site of adduction, design and synthesize new analogs with modifications at the metabolic "hot spot" to block bioactivation.
-
Re-test the new analogs in the HLM assay to confirm that GSH adduct formation is reduced or eliminated. [6]
-
Section 4: Data Summary Tables
Table 1: Example Structure-Activity Relationship (SAR) for Pyridinone Derivatives
| Compound | R1 Group | R2 Group | Target IC50 (nM) | Non-Target Cell Line CC50 (nM) | Selectivity Index (CC50/IC50) |
| Lead 1 | -H | -Phenyl | 50 | 200 | 4 |
| Analog 1a | -F | -Phenyl | 65 | >10,000 | >153 |
| Analog 1b | -H | -Cyclohexyl | 45 | 500 | 11 |
| Analog 1c | -H | -4-pyridyl | 70 | 800 | 11.4 |
This table is a hypothetical example to illustrate how SAR data can be organized to guide medicinal chemistry efforts.
Section 5: Conclusion
Mitigating the cytotoxicity of pyridinone derivatives is a multifaceted challenge that requires a systematic and informed approach. By combining careful experimental design, robust troubleshooting, and rational medicinal chemistry, it is possible to develop potent and selective compounds with a favorable safety profile. This technical support center provides a framework for addressing these challenges, and we encourage you to adapt these strategies to your specific research needs.
References
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Szczepankiewicz, B. W., Liu, G., & Fesik, S. W. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert opinion on drug metabolism & toxicology, 8(10), 1215-1225. [Link]
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Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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Kamb, A. (2021). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. ACS Medicinal Chemistry Letters, 12(3), 446-451. [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Pre-clinical immunotoxicity studies of nanotechnology-formulated drugs: challenges, considerations and strategy. Journal of controlled release, 172(3), 1075-1087. [Link]
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Gould, S., & Scott, R. C. (2000). Approaches to Reducing Toxicity of Parenteral Anticancer Drug Formulations Using Cyclodextrins. PDA Journal of Pharmaceutical Science and Technology, 54(3), 233-239. [Link]
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Zaragoza-Trevino, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Demuner, A. J., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(12), 14816-14828. [Link]
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Lou, Y., et al. (2017). Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & medicinal chemistry letters, 27(3), 441-445. [Link]
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Zaragoza-Trevino, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
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ResearchGate. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. [Link]
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Migaud, M. E., & Chini, E. N. (2023). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites, 13(2), 245. [Link]
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El-Sayed, M. A. A., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044. [Link]
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ResearchGate. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]
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de Oliveira, A. C., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(1), 133. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1082. [Link]
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ResearchGate. (2013). On-target and Off-target-based Toxicologic Effects. [Link]
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Chung, M. C., & Guido, R. V. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. Current medicinal chemistry, 18(33), 5144-5153. [Link]
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Li, Y., et al. (2025). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS omega. [Link]
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Tähtinen, P., & Poso, A. (2009). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. Expert opinion on drug metabolism & toxicology, 5(2), 149-166. [Link]
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Ali, I., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5001. [Link]
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Technical Support Center: Navigating Pyridinones in Cell-Based Assays
Welcome to the technical support center for researchers utilizing pyridinone-based compounds in cell-based assays. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistent results and optimize your experimental outcomes. Pyridinones are a versatile class of heterocyclic compounds with a wide range of biological activities, making them valuable tools in drug discovery and chemical biology.[1][2][3][4] However, their physicochemical properties and diverse mechanisms of action can sometimes lead to unexpected or variable results in vitro.[5][6]
This guide is structured to address specific issues you may encounter, explaining the underlying scientific principles and offering practical, field-proven solutions.
Troubleshooting Guide: From Inconsistent Reads to Mechanistic Clarity
Issue 1: High Variability or Poor Reproducibility in Assay Results
You've run your assay multiple times, but the error bars are large, and the results are not consistent between plates or even within the same plate.
Potential Cause A: Compound Solubility and Precipitation
Pyridinone scaffolds, while offering versatile derivatization, can sometimes lead to compounds with low aqueous solubility.[7] Precipitation of your compound in the cell culture media is a common cause of inconsistent results.
-
Expert Insight: When a compound precipitates, its effective concentration in contact with the cells becomes unknown and highly variable, leading to significant data scatter. This is often observed as lower-than-expected potency or a steep, irregular dose-response curve.
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solutions (at the highest concentration) under a microscope. Look for obvious precipitates or crystals.
-
Solubility Assessment:
-
Kinetic Solubility Assay: A quick way to assess solubility in your specific assay medium. Prepare serial dilutions of your pyridinone from a DMSO stock into the medium. Let it equilibrate and then measure the turbidity or use a nephelometer. .
-
-
Optimization of Stock and Working Solutions:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds.[8][9] However, ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8][10]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions from your stock solution in your cell culture medium. It's crucial to mix thoroughly at each dilution step. For particularly challenging compounds, consider an intermediate dilution step in a serum-free medium before the final dilution in your complete medium.[8]
-
Table 1: Recommended Solvent and Final Concentration Limits
| Solvent | Recommended Max Stock Concentration | Recommended Max Final Assay Concentration | Key Considerations |
| DMSO | 10-50 mM | ≤ 0.1% (up to 0.5% for some robust cell lines) | Can affect cell membrane permeability at higher concentrations.[8][11] |
| Ethanol | 10-20 mM | ≤ 0.5% | Can be toxic to some cell lines.[11] |
Potential Cause B: Cell Seeding Density and Growth Phase
The physiological state of your cells can significantly impact their response to a compound.
-
Expert Insight: Cells that are too sparse may be overly sensitive to treatment, while cells that are overgrown can exhibit reduced sensitivity due to contact inhibition and altered metabolism. Inconsistent seeding leads to variable cell numbers at the time of compound addition, directly affecting the outcome.
Step-by-Step Optimization Protocol:
-
Optimize Seeding Density: Perform a preliminary experiment where you seed cells at a range of densities and measure their growth over your intended assay duration. Choose a density that ensures cells are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.[12]
-
Consistent Cell Handling:
-
Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer.
-
Mix the cell suspension between seeding wells to prevent settling.
-
Use calibrated pipettes for accurate volume dispensing.[12]
-
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Your pyridinone compound shows potent activity, but you suspect it might not be through the intended mechanism of action.
Potential Cause A: Iron Chelation
Many hydroxypyridinones are potent iron chelators.[13][14][15] This property can lead to cytotoxicity by depleting intracellular iron, which is essential for numerous cellular processes, including DNA replication and mitochondrial function.[13][16]
-
Expert Insight: Iron chelation can induce a cellular response that mimics apoptosis or growth arrest, potentially confounding the interpretation of results if your primary target is, for example, a specific kinase. This is a classic off-target effect for this class of compounds.
Experimental Workflow for Deconvoluting Iron Chelation Effects:
Caption: Workflow to test for iron chelation-mediated effects.
Step-by-Step Protocol for Iron Rescue:
-
Prepare Iron Stock: Prepare a sterile stock solution of ferric chloride (FeCl₃) or ferric ammonium citrate.
-
Co-treatment: Treat your cells with your pyridinone compound in the presence and absence of a molar excess of iron. A good starting point is a 1:1 or 1:2 molar ratio of compound to iron.
-
Measure Endpoint: Assess your primary endpoint (e.g., cell viability, apoptosis). If the addition of iron rescues the cells from the compound's effect, it strongly suggests that iron chelation is the primary mechanism of action.[13]
Potential Cause B: Caspase-Independent Cell Death
While many cytotoxic agents induce apoptosis through caspase activation, some compounds, including certain pyridinones, may trigger caspase-independent cell death pathways.[17][18][19][20]
Troubleshooting Protocol:
-
Use an Orthogonal Viability Assay: Always confirm results from a specific cell death pathway assay with a general viability/cytotoxicity assay that measures parameters like metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release, propidium iodide staining).[21][22]
-
Pan-Caspase Inhibition: To test for caspase dependency, co-treat your cells with your pyridinone compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK).
-
If the pan-caspase inhibitor blocks the observed cytotoxicity, the mechanism is likely caspase-dependent.
-
If the cytotoxicity persists, it suggests a caspase-independent mechanism.[23]
-
Caption: Decision tree for investigating cell death pathways.
Issue 3: Low Potency or Lack of In Vitro Activity
Your pyridinone compound was designed to be a potent inhibitor, but it shows weak or no activity in your cell-based assay.
Potential Cause: Poor Cell Permeability or Active Efflux
The compound may be a potent inhibitor of its target in a biochemical assay, but it may not be able to reach its intracellular target in a cellular context.
-
Expert Insight: The cell membrane is a significant barrier. Furthermore, many cell types express efflux pumps (e.g., P-glycoprotein) that can actively remove foreign compounds from the cytoplasm, keeping the intracellular concentration too low to have an effect.[24] The physicochemical properties of pyridinones, such as lipophilicity and hydrogen bonding capacity, play a crucial role in their ability to cross cell membranes.[3][5]
Troubleshooting Strategies:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP): Compounds with a LogP that is too high or too low may have poor permeability.
-
Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability.
-
-
Use Permeabilized Cell Assays: If you suspect poor permeability, you can test your compound in a permeabilized cell model (e.g., using a low concentration of a mild detergent like digitonin). If the compound is active in permeabilized cells but not in intact cells, this points to a permeability issue.
-
Efflux Pump Inhibition: To test for the involvement of efflux pumps, co-treat your cells with your pyridinone and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). An increase in the potency of your compound in the presence of an efflux pump inhibitor suggests that it is a substrate for these transporters.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of pyridinones that can influence their behavior in cell-based assays? A1: The pyridinone scaffold can exist in two tautomeric forms: the keto (pyridinone) and the enol (hydroxypyridine) form, with the equilibrium influenced by environmental factors like pH.[5] This can affect how the molecule interacts with its biological target. Additionally, the pyridinone ring can act as both a hydrogen bond donor and acceptor, influencing its solubility and binding affinity.[5][21] Substitutions on the ring can significantly alter lipophilicity, cell permeability, and metabolic stability.[5][25]
Q2: How do I choose the right controls for my pyridinone experiments? A2:
-
Vehicle Control: Always include a control with the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound.[8]
-
Negative Control Compound: If possible, use a structurally related but inactive analog of your pyridinone. This helps to rule out that the observed phenotype is due to a general property of the chemical scaffold rather than specific target engagement.
-
Positive Control: Use a known inhibitor or activator of your target pathway to ensure your assay is performing as expected.
Q3: My pyridinone seems to affect the cell cycle. How can I investigate this further? A3: If you suspect cell cycle effects, you can use flow cytometry to analyze the DNA content of your cells after treatment. Propidium iodide staining will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest at that checkpoint.[21][26]
Q4: Can pyridinones interfere with common assay readouts? A4: Yes, some pyridinone derivatives can have inherent properties that interfere with certain assay technologies. For example, some may be fluorescent, interfering with fluorescence-based readouts. It is always good practice to run a control where you add the compound to the assay components in the absence of cells to check for any direct interference with the assay chemistry.
References
- Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (1991). Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture. Journal of Laboratory and Clinical Medicine, 118(5), 419-425.
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Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
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ResearchGate. (2024). Pyridones in drug discovery: Recent advances. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). National Center for Biotechnology Information. [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. (2016). PubMed. [Link]
-
Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2016). National Center for Biotechnology Information. [Link]
-
Inductive Production of the Iron-Chelating 2-Pyridones Benefits the Producing Fungus To Compete for Diverse Niches. (2021). American Society for Microbiology. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). ResearchGate. [Link]
-
Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA: implications for toxicity in the treatment of iron overload disease. (2007). PubMed. [Link]
-
Alteration in cell permeability as a mechanism of action of certain quinone pesticides. (1971). PubMed. [Link]
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Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2011). National Center for Biotechnology Information. [Link]
-
Caspase-independent cell death was not caused by necrotic cell death. (2007). ResearchGate. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Center for Biotechnology Information. [Link]
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Caspase-Independent Cell Death Mechanisms. (2004). National Center for Biotechnology Information. [Link]
-
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (2016). National Center for Biotechnology Information. [Link]
-
Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. (2025). PubMed. [Link]
-
Caspase-independent cell death? (2003). PubMed. [Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (2022). National Center for Biotechnology Information. [Link]
-
Caspase-independent cell deaths. (2004). PubMed. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
Epi-1 triggers caspase-independent cell death. (2021). ResearchGate. [Link]
-
Optimizing Cell-Based Assays with 3-(quinolin-4-ylmethyla...). (2025). Sulfo-NHS-Biotin. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers Media S.A.. [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2006). PubMed. [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ScienceDirect. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). PubMed. [Link]
-
pyridine, chloroform and metahnol as a solvent for chemopreventive agents. (2007). ResearchGate. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). PubMed. [Link]
-
A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. (1993). PubMed. [Link]
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
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- 9. researchgate.net [researchgate.net]
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- 11. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
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- 14. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inductive Production of the Iron-Chelating 2-Pyridones Benefits the Producing Fungus To Compete for Diverse Niches - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. Caspase-independent cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
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- 24. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into optimizing the storage conditions for 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No: 95878-02-7). Proper handling and storage are paramount for ensuring the chemical integrity, stability, and purity of this reagent, which is critical for the reproducibility and success of your research. This guide moves beyond simple recommendations to explain the underlying scientific principles, helping you troubleshoot issues and implement robust storage protocols.
Technical Support Center: this compound
This center is structured to provide immediate answers to common questions and offer detailed troubleshooting for specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A: The compound should be stored at room temperature in a cool, dry place.[1][2] For enhanced stability, especially for long-term storage, keeping it under an inert atmosphere (e.g., Argon or Nitrogen) is also recommended.[3] The key is to protect it from moisture.
Q2: Why is moisture a significant concern for this compound?
A: this compound is a hydrochloride salt, a class of compounds often susceptible to moisture absorption from the air (hygroscopicity).[4][5][6] When a hygroscopic chemical absorbs water, it can lead to physical changes like clumping and, more critically, can initiate chemical degradation pathways (hydrolysis), compromising the compound's purity and efficacy.[7]
Q3: What is the benefit of this compound being a hydrochloride salt?
A: The hydrochloride salt form is common for active pharmaceutical ingredients (APIs) containing amine groups.[8] Protonating the amine to form a salt enhances the compound's stability, often making it a more crystalline and easier-to-handle solid compared to its free base form.[8] This also reduces the amine group's susceptibility to oxidative degradation.[8][9]
Q4: How should I handle a newly received container of this compound?
A: Upon receipt, visually inspect the container's integrity. Immediately place it in your designated storage location that meets the recommended conditions. When you first open the container, do so in an area with controlled humidity if possible, or work quickly to minimize its exposure to the ambient atmosphere.[4] Tightly reseal the container immediately after use.
Troubleshooting Guide: Addressing Common Storage-Related Issues
This section addresses specific problems that may arise from suboptimal storage, providing insights into the cause and actionable solutions.
Issue 1: The solid, which should be a powder, has become clumpy, caked, or formed a solid mass.
-
Probable Cause: This is a definitive sign of moisture absorption.[4][7] The hygroscopic nature of the hydrochloride salt has caused it to pull water from the atmosphere, leading to the dissolution and re-solidification of the material into a less friable form.
-
Troubleshooting & Remediation Protocol:
-
Isolate from Moisture: Immediately place the container in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) to prevent further water uptake.[5]
-
Mechanical Separation: For immediate use, you may be able to carefully break up the clumps with a clean, dry spatula.[4] Be aware that the material's water content is now elevated, which could impact reaction stoichiometry.
-
Drying Procedure (for critical applications): If the compound is required for a moisture-sensitive experiment, it may need to be dried. This can be done by placing it under a high vacuum for several hours.[10] Gentle heating under vacuum can accelerate drying, but must be approached with extreme caution to avoid thermal degradation.[4] Always consult the manufacturer's data sheet for thermal stability information before heating.
-
-
Preventative Strategy:
-
Aliquotting: For frequently used reagents, consider aliquoting the bulk container into smaller, single-use vials under an inert atmosphere (e.g., inside a glovebox). This protects the primary stock from repeated exposure.
-
Enhanced Sealing: After closing the primary container, wrap the cap and neck with parafilm to create a more robust seal against humidity.[11] For ultimate protection, place the sealed primary container inside a larger, heat-sealed foil bag with desiccant pouches.[11]
-
Issue 2: The compound has developed a yellow or brown tint, deviating from its expected white/off-white appearance.
-
Probable Cause: A color change is a strong indicator of chemical degradation.[12] Potential causes include:
-
Oxidation: The aminomethyl group or the pyridinone ring could be susceptible to oxidation, especially with prolonged exposure to air.
-
Hydrolysis: Moisture absorption can lead to hydrolytic degradation.
-
Photodegradation: Exposure to light, particularly UV light, can initiate degradation pathways in organic molecules.
-
-
Troubleshooting & Remediation Protocol:
-
Cease Use in Critical Experiments: Do not use discolored material for assays where purity is essential. The impurities formed could have unknown biological or chemical activities, leading to erroneous results.
-
Verify Storage Conditions: Confirm that the compound was not stored near a heat source, left in direct sunlight, or had a poorly sealed cap.
-
Analytical Confirmation (Optional but Recommended): If your lab has the capability, analyze the material using techniques like HPLC or LC-MS to assess the purity and identify potential degradation products.
-
-
Preventative Strategy:
Issue 3: I am observing poor reproducibility in my experiments using the same batch of the compound over several weeks or months.
-
Probable Cause: Inconsistent results often point to a change in the reagent's integrity over time. This is likely due to gradual moisture uptake or degradation. As the compound absorbs water, the concentration of the active molecule per milligram of solid decreases, leading to errors in solution preparation and inconsistent assay results.
-
Troubleshooting & Remediation Protocol:
-
Implement a Strict Handling SOP: Standardize the procedure for accessing the compound. Ensure every user seals the container properly and minimizes its time open to the air.
-
"First In, First Out" (FIFO): Use older batches of the compound before opening new ones to ensure material is used within its recommended shelf life.
-
Re-qualification: For long-term studies, it is good practice to periodically re-qualify the purity of your working stock using a suitable analytical method.
-
-
Preventative Strategy:
-
Aliquotting: As mentioned previously, aliquoting is the most effective strategy to ensure the long-term integrity of the bulk supply. This minimizes the number of times the primary container is opened.
-
Data & Protocol Summaries
Table 1: Summary of Storage Recommendations
| Parameter | Recommendation | Rationale & References |
| Temperature | Room Temperature (Cool Place) | Prevents thermal degradation.[1][2] |
| Atmosphere | Dry, Inert Gas (Argon, Nitrogen) | Minimizes moisture absorption (hygroscopicity) and oxidation.[3][4][7][13] |
| Light | Protect from Light (Amber Vial/Foil) | Prevents potential photodegradation.[10] |
| Container | Tightly Sealed, Consider Parafilm | Prevents ingress of atmospheric moisture and oxygen.[4][11][13] |
Experimental Protocol: Best Practices for Weighing and Handling
-
Preparation: Before retrieving the main container from storage, prepare your weighing station. Have a clean weigh boat, spatula, and your logbook ready. If possible, work in an area with low humidity or in a glove box.
-
Equilibration: If the compound is stored in a cooler environment, allow the sealed container to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.
-
Minimize Exposure: Open the container, quickly retrieve the desired amount of material, and immediately and tightly reseal the container. The goal is to minimize the time the solid is exposed to the ambient atmosphere.[4]
-
Final Sealing: After tightening the cap, consider wrapping the lid with parafilm for an extra layer of protection against moisture.[11]
-
Return to Storage: Promptly return the main container to its designated storage location.
Visualization of Workflows
Diagram 1: Troubleshooting Storage Issues
This diagram outlines the decision-making process when an issue with the compound is observed.
Caption: Key environmental factors influencing compound stability.
References
- This compound | ChemScene.
- How do you handle hygroscopic solutes in the lab? - TutorChase.
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorpor
- Why Are Many Active Pharmaceutical Ingredients Formul
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC.
- Is there a practical and efficient way to protect hygroscopic compounds
- SAFETY D
- This compound - Sigma-Aldrich.
- How to Store Reagents - Department of Chemistry : University of Rochester.
- This compound - Lead Sciences.
- SAFETY D
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com.
- degradation product formed: Topics by Science.gov.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed.
- (PDF)
Sources
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- 2. This compound | 95878-02-7 [sigmaaldrich.com]
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- 4. tutorchase.com [tutorchase.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. pharmainfonepal.com [pharmainfonepal.com]
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- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. degradation product formed: Topics by Science.gov [science.gov]
- 13. tcichemicals.com [tcichemicals.com]
dealing with precipitate formation in 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride solutions
Welcome to the technical support center for 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding precipitate formation in solutions of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and resolve solubility challenges, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a pyridinone derivative of significant interest in pharmaceutical research. As a hydrochloride salt of a primary amine, its aqueous solubility is generally enhanced compared to the free base. However, its solubility is intrinsically linked to several physicochemical parameters, making it susceptible to precipitation under certain experimental conditions. Understanding the interplay of these factors is paramount to maintaining a homogenous solution.
This guide will delve into the common causes of precipitation, provide systematic troubleshooting workflows, and offer detailed protocols for dissolution, redissolution, and concentration verification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitate formation is most commonly due to a shift in pH that reduces the ionization of the aminomethyl group. The hydrochloride salt is significantly more soluble in its protonated (charged) state. An increase in pH towards the pKa of the primary amine will lead to deprotonation, converting it to the less soluble free base. Other contributing factors can include exceeding the intrinsic solubility limit, the common ion effect, or temperature fluctuations.
Q2: What is the recommended solvent for preparing a stock solution?
A2: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice. However, for aqueous-based assays, preparing the stock solution directly in water or a suitable acidic buffer is often preferable to avoid introducing an organic co-solvent that might affect downstream applications. The compound is known to be water-soluble[1].
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can influence solubility. While for many salts, solubility increases with temperature, this is not universally true. It is advisable to conduct experiments at a consistent and controlled temperature. Sudden decreases in temperature can significantly reduce solubility and induce precipitation.
Q4: How does the ionic strength of the solution impact solubility?
A4: High concentrations of other salts in your buffer can lead to the "common ion effect" if chloride ions are present, which can decrease the solubility of the hydrochloride salt[2]. Additionally, very high ionic strength can affect the activity of the solute and solvent, potentially leading to "salting out."
Q5: What are the expected pKa values for this compound?
Troubleshooting Guide for Precipitate Formation
This section provides a systematic approach to identifying the cause of precipitation and resolving the issue.
Initial Diagnosis
When precipitation is observed, the first step is to characterize the conditions under which it occurred.
| Parameter | Observation to Record | Potential Implication |
| pH of the final solution | Was the pH measured after all components were added? | A pH approaching or exceeding the pKa of the aminomethyl group is a likely cause. |
| Concentration | What is the final concentration of the compound? | The concentration may have exceeded the solubility limit under the final conditions. |
| Solvent/Buffer Composition | What are all the components of the solution? | High concentrations of chloride salts or other components may be affecting solubility. |
| Temperature | Were there any temperature changes during preparation or storage? | A decrease in temperature could have caused precipitation. |
| Time | How long after preparation did the precipitate form? | Slow precipitation may indicate a gradual change in the solution (e.g., absorption of CO2 from the atmosphere, which can alter pH) or slow kinetics of crystallization. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing precipitate formation.
Caption: Troubleshooting workflow for precipitate formation.
Experimental Protocols
Protocol 1: Recommended Dissolution Method for Aqueous Solutions
This protocol is designed to minimize the risk of precipitation when preparing aqueous solutions of this compound.
-
Solvent Selection: Use deionized water or a buffer with a pH between 4 and 6. Avoid buffers with high concentrations of chloride if possible.
-
Weighing: Accurately weigh the desired amount of this compound in a clean vial.
-
Initial Dissolution: Add a portion of the solvent (approximately 80% of the final volume) to the vial.
-
Mixing: Gently agitate the solution at room temperature. A vortex mixer or magnetic stirrer can be used. Avoid vigorous shaking that could introduce excessive atmospheric CO2.
-
pH Adjustment (if necessary): If using an unbuffered solution or if the final application requires a specific pH, check the pH and adjust downwards with dilute HCl (e.g., 0.1 M) if needed to ensure full dissolution.
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-particulates.
Protocol 2: Redissolving a Precipitated Solution
If precipitation has already occurred, this protocol can be used to attempt to redissolve the material.
-
Initial Assessment: Visually inspect the precipitate. If it appears crystalline, it is likely the free base or the hydrochloride salt that has crashed out.
-
pH Measurement: Carefully measure the pH of the supernatant.
-
Acidification: While stirring, add small aliquots of dilute HCl (e.g., 0.1 M or 1 M) to the solution. Monitor the pH and observe for dissolution of the precipitate. Continue adding acid until the solid is fully dissolved. Note the pH at which dissolution is complete.
-
Gentle Warming (Optional): If acidification alone is not sufficient, gentle warming (e.g., to 30-40 °C) in a water bath can be attempted in conjunction with stirring. Caution: Be aware of the compound's stability at elevated temperatures.
-
Re-equilibration: Once the precipitate is redissolved, allow the solution to cool to room temperature. If the precipitate does not reappear, the issue was likely pH-related.
-
Further Action: If the precipitate returns upon cooling, the concentration may be too high for the given solvent system at that temperature. Consider diluting the solution or using a co-solvent if appropriate for your application.
Protocol 3: Verification of Dissolved Concentration by HPLC-UV
After preparing a solution, it is good practice to verify the concentration, especially if there have been solubility issues. The following is a general HPLC-UV method adaptable for this purpose. A similar method has been described for 4-(aminomethyl)pyridin-2(1H)-one derivatives[3].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
B: Acetonitrile.
-
-
Elution: Isocratic, 95:5 (v/v) A:B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution for maximal absorbance (typically in the 220-280 nm range for pyridinone structures).
-
Standard Preparation: Prepare a calibration curve with at least five concentrations of a known standard of this compound.
-
Sample Analysis: Dilute the prepared solution to fall within the range of the calibration curve and inject.
-
Quantification: Determine the concentration based on the peak area relative to the calibration curve.
Caption: Workflow for HPLC-UV concentration verification.
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Avdeef, A. (2012).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride as a Potential Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that can be readily synthesized and optimized is a critical endeavor. This guide focuses on 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, a compound of interest due to its structural motifs, which are present in known kinase inhibitors. While direct experimental data on the kinase inhibitory activity of this specific compound is not publicly available, its pyridin-2(1H)-one core and aminomethyl side chain provide a strong rationale for its investigation as a potential kinase inhibitor.
The pyridin-2(1H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] This guide, therefore, serves as a comprehensive roadmap for the systematic evaluation of this compound, comparing its potential performance against established kinase inhibitors and providing the necessary experimental frameworks for such an investigation.
The Rationale: Why Investigate this compound?
The decision to investigate a novel compound as a kinase inhibitor is often guided by structural analogy to existing inhibitors. The pyridinone core is a well-established pharmacophore in a number of potent kinase inhibitors targeting diverse kinases such as Pim-1, JAK, and Met.[3][4][5] The aminomethyl group can also contribute to target engagement, providing a basic handle for interactions with acidic residues in the kinase active site.
This guide will use Pyridone 6 , a potent pan-JAK inhibitor, and a generic Pim-1 inhibitor containing a pyridone core as key comparators to establish a framework for evaluating our compound of interest.
| Compound | Core Scaffold | Known Kinase Targets | Reported IC50 Values |
| This compound | Pyridin-2(1H)-one | Hypothesized | To be determined |
| Pyridone 6 | Pyridone | JAK1, JAK2, JAK3, TYK2 | JAK1: 15 nM, JAK2: 1 nM, JAK3: 5 nM, TYK2: 1 nM[4] |
| Pim-1 Inhibitor (Representative) | Pyridone | Pim-1 | 50 nM[3] |
Experimental Workflow for Kinase Inhibitor Profiling
The following sections outline a detailed, step-by-step approach to characterize the potential kinase inhibitory activity of this compound. This workflow is designed to be self-validating, with clear decision points and comparative analyses.
Figure 1: A tiered experimental workflow for the evaluation of a novel kinase inhibitor candidate.
Part 1: Initial Biochemical Screening and Potency Determination
The first step is to ascertain whether this compound exhibits any inhibitory activity against a panel of kinases and to quantify the potency of this interaction.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
This compound
-
Known kinase inhibitors (e.g., Pyridone 6, Pim-1 inhibitor) as positive controls
-
Kinase of interest (e.g., JAK2, Pim-1)
-
Substrate peptide specific to the kinase
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (as a negative control) to each well.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Interpreting the Results:
The IC50 value for this compound should be compared to those of the known inhibitors. A low nanomolar IC50 would suggest potent inhibition and warrant further investigation.
Part 2: Assessing Kinase Selectivity
A critical aspect of any new kinase inhibitor is its selectivity profile. Broad-spectrum inhibition can lead to off-target effects and toxicity.
Experimental Protocol: Kinome-Wide Profiling
This involves screening the compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM).
Methodology:
-
Submit this compound for screening against a comprehensive kinase panel.
-
The output is typically presented as the percentage of kinase activity remaining in the presence of the compound. A value close to 0% indicates strong inhibition.
Data Visualization and Interpretation:
The results can be visualized as a "kinetree" diagram, providing a clear picture of the compound's selectivity. The goal is to identify a compound that potently inhibits the target kinase(s) with minimal activity against other kinases.
Part 3: Cellular Target Engagement and Functional Effects
Biochemical activity must translate to a cellular context. Cellular assays are crucial to confirm that the compound can enter cells, bind to its target, and elicit a biological response.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cell line expressing the target kinase (e.g., a cell line known to be dependent on JAK2 signaling)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting or reagents for quantitative mass spectrometry
Methodology:
-
Treat intact cells with various concentrations of the compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or mass spectrometry.
Interpreting the Results:
A shift in the melting curve of the target kinase to a higher temperature in the presence of the compound indicates direct binding and target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis and Future Directions
Upon completion of these experimental workflows, a comprehensive profile of this compound as a potential kinase inhibitor would be established. The data should be compiled and compared directly with the known inhibitors.
| Parameter | This compound | Pyridone 6 | Pim-1 Inhibitor |
| Target Kinase IC50 | To be determined | Low nM | Low nM |
| Kinome Selectivity | To be determined | Selective for JAK family | Selective for Pim family |
| Cellular Target Engagement | To be determined | Confirmed | Confirmed |
| Cellular Potency (e.g., anti-proliferative EC50) | To be determined | Potent in relevant cell lines | Potent in relevant cell lines |
If the initial data are promising (i.e., potent and selective inhibition with confirmed cellular activity), further studies, including mechanism of action studies (e.g., ATP competition assays), in vivo pharmacokinetic and pharmacodynamic studies, and efficacy studies in disease models, would be warranted.
Conclusion
While the kinase inhibitory properties of this compound have not yet been reported, its chemical structure, featuring the privileged pyridin-2(1H)-one scaffold, makes it a compelling candidate for investigation. The experimental guide provided here outlines a rigorous and systematic approach to fully characterize its potential as a novel kinase inhibitor. By following these self-validating protocols and comparing the resulting data to well-established inhibitors, researchers can make informed decisions about the future development of this and similar compounds.
References
-
Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]
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Wang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 785933. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]
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The Evolving Landscape of Pyridinone Derivatives in Oncology: A Comparative Guide
The pyridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic agents. In oncology, this heterocyclic core has been ingeniously modified to yield potent and selective inhibitors of various cancer-related targets. This guide provides a comparative analysis of three distinct classes of pyridinone derivatives that have shown significant promise in cancer research: VEGFR-2 inhibitors, Pim-1 kinase inhibitors, and Adenosine A2A receptor antagonists. We will delve into their mechanisms of action, compare their in vitro efficacy, and provide detailed protocols for their experimental evaluation.
A Tale of Three Targets: Unraveling the Anti-Cancer Mechanisms of Pyridinone Derivatives
The anti-cancer activity of pyridinone derivatives stems from their ability to interact with specific molecular targets that are crucial for tumor growth, survival, and immune evasion. Here, we compare three prominent classes based on their targeted pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[1] Pyridinone-based compounds have been designed to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This leads to a reduction in tumor angiogenesis, starving the tumor of essential nutrients and oxygen.[2]
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and is associated with poor prognosis.[3] It plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[3] Pyridinone derivatives have been developed as potent Pim-1 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[4]
Adenosine A2A Receptor Antagonists
The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the anti-tumor immune response by activating the A2A receptor on immune cells, such as T cells.[5] Pyridinone-based A2A receptor antagonists block this immunosuppressive signal, thereby enhancing the ability of T cells to recognize and eliminate cancer cells. This approach represents a promising strategy in cancer immunotherapy.
At the Bench: A Comparative Look at In Vitro Efficacy
The true measure of a potential anti-cancer agent lies in its performance in preclinical studies. Here, we present a comparative summary of the in vitro cytotoxicity of representative pyridinone derivatives from each class against common cancer cell lines.
| Derivative Class | Representative Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitor | Compound 10 | VEGFR-2 | HepG2 (Liver Cancer) | 4.25 | [6] |
| MCF-7 (Breast Cancer) | 6.08 | [6] | |||
| Pim-1 Kinase Inhibitor | Compound 4d | Pim-1 Kinase | HepG2 (Liver Cancer) | 6.95 | [7] |
| HCT-116 (Colon Cancer) | 8.35 | [7] | |||
| A2A Receptor Antagonist | Compound 38 | Adenosine A2A Receptor | MC38 (Colon Adenocarcinoma) | TGI of 56.0% (in vivo) | [8] |
| Jurkat (T-cell leukemia) | Potent A2AR antagonism (IC50 = 29.0 nM) | [5] |
Note: TGI stands for Tumor Growth Inhibition. The data for Compound 38 highlights its immunomodulatory effect rather than direct cytotoxicity.
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental approaches used to evaluate these compounds, we present the following diagrams created using Graphviz.
Caption: VEGFR-2 Signaling Pathway Inhibition by Pyridinone Derivatives.
Caption: Pim-1 Kinase Signaling Pathway and its Inhibition.
Caption: Adenosine A2A Receptor Signaling and its Blockade in T Cells.
In the Lab: Standard Operating Procedures for Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the anti-cancer properties of pyridinone derivatives.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyridinone derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Pyridinone derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[10]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridinone derivative at the desired concentration for a specific time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing RNase A and PI.[12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
6-well plates
-
Cancer cell lines
-
Pyridinone derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyridinone derivative as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
Pyridinone derivatives represent a highly adaptable and promising class of compounds in the ongoing search for novel cancer therapies. The comparative analysis presented here highlights the diverse mechanisms by which these molecules can exert their anti-cancer effects, from inhibiting critical kinases involved in tumor growth and survival to modulating the immune system to fight cancer. The provided experimental protocols offer a robust framework for the continued investigation and development of this important class of therapeutic agents. Future research will likely focus on optimizing the potency and selectivity of these derivatives, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
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- 3. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Hit Validation: A Comparative Analysis Featuring 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. A primary obstacle is the prevalence of false positives, which can derail research efforts and waste valuable resources.[1] Rigorous hit validation is therefore not just a procedural step, but a critical pillar of a successful drug discovery campaign. This guide provides a framework for validating hits from a screen, using the pyridinone derivative, 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, as a central case study. We will explore established validation methodologies, compare their strengths and weaknesses, and provide actionable protocols for their implementation.
The pyridinone scaffold is a significant building block in medicinal chemistry, known for its versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3][4] These properties make pyridinone derivatives, such as this compound, interesting candidates for further investigation in drug discovery programs.[5]
The Imperative for a Multi-Faceted Hit Validation Cascade
A "hit" from a primary screen is merely the starting point. Its activity must be confirmed and characterized through a series of orthogonal and counter-assays to ensure it is a genuine, tractable lead.[6][7] A robust validation cascade is designed to systematically eliminate common sources of false positives, such as Pan-Assay Interference Compounds (PAINS).[8][9][10] PAINS are notorious for their non-specific activity, often through mechanisms like fluorescence interference, redox cycling, or aggregation.[9][11]
A well-designed hit validation workflow, as depicted below, integrates multiple techniques to build a comprehensive profile of a hit compound.
Caption: A typical hit validation workflow, progressing from initial hit identification through various stages of confirmation and characterization.
Comparative Analysis of Hit Validation Strategies
Once a hit like this compound is identified, a scientist must choose from an array of validation techniques. The selection of methods should be guided by the nature of the target and the assay format. Below is a comparison of key strategies:
| Validation Strategy | Principle | Advantages | Disadvantages | When to Use |
| Orthogonal Assays | Measures the same biological endpoint as the primary assay but with a different technology or readout.[1][12] | - Confirms on-target activity.[7] - Eliminates technology-specific artifacts.[12] | - May not be available for all targets. - Can be resource-intensive to develop. | Essential for all hits. This is a fundamental step to ensure the observed activity is not an artifact of the primary assay. |
| Biophysical Assays (e.g., SPR, ITC) | Directly measures the binding of the compound to the target protein in a label-free manner.[13][][15] | - Provides quantitative data on binding affinity and kinetics.[16] - Insensitive to assay artifacts that plague functional screens.[12] | - Requires purified, stable protein.[13] - Throughput can be lower than biochemical assays. | To confirm direct target engagement and elucidate the binding mechanism.[17][18] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in a cellular environment upon ligand binding.[19][20][21] | - Confirms target engagement in a physiologically relevant context.[22][23] - Does not require purified protein. | - Can be technically challenging to optimize. - Throughput may be limited. | To validate target engagement in intact cells, especially when in vitro and in-cell potency differs.[21][24] |
| Counter-Screens | Assays designed to identify off-target or non-specific activity.[7] | - Identifies promiscuous compounds early. - Helps to de-risk hits before significant investment. | - Requires knowledge of potential off-targets. - Can be costly to run a broad panel of counter-screens. | When the target is part of a large family of related proteins (e.g., kinases) or when non-specific mechanisms are suspected. |
| Initial Structure-Activity Relationship (SAR) | Testing of structurally related analogs of the hit compound.[6] | - Provides confidence that the observed activity is due to a specific chemical scaffold. - Can identify vectors for chemical optimization. | - Relies on the availability of suitable analogs. - Can be time-consuming. | After initial confirmation of activity, to build confidence in the hit series and guide medicinal chemistry efforts.[17] |
Detailed Experimental Protocols
To provide a practical context, here are condensed protocols for key validation experiments.
Protocol 1: Orthogonal Assay - Luminescence-Based Readout
This protocol assumes the primary screen was a fluorescence-based assay and the orthogonal assay will use a luminescence readout to mitigate interference from fluorescent compounds.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 100 µM.
-
Assay Plate Preparation: Dispense the compound dilutions into a 384-well white, opaque assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reagent Addition: Add the target enzyme and substrate, prepared in the appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the luminescence detection reagent (e.g., Kinase-Glo®) and incubate for a further 10 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls and fit a dose-response curve to determine the IC50 value.
Protocol 2: Biophysical Assay - Surface Plasmon Resonance (SPR)
This protocol outlines the steps for confirming the direct binding of a hit compound to its target protein.
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface using amine coupling chemistry.
-
Compound Preparation: Prepare a series of concentrations of this compound in an appropriate running buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Analysis: Inject the compound solutions over the sensor chip surface at a constant flow rate. A reference channel without immobilized protein should be used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time.
-
Data Analysis: Fit the binding sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess target engagement in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein by Western blot or another suitable detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[23]
A Framework for Go/No-Go Decisions
The data generated from the validation cascade should be integrated to make an informed decision on whether to progress a hit compound to the lead optimization stage. The following decision tree illustrates this process.
Caption: A decision-making framework for progressing a hit compound based on the outcomes of the validation cascade.
Conclusion
The validation of hits from a screening campaign is a multi-step, evidence-based process that is essential for the success of any drug discovery program. By employing a combination of orthogonal, biophysical, and cellular assays, researchers can effectively triage hits, eliminate false positives, and build a strong foundation for lead optimization. While this compound serves as a representative example, the principles and methodologies outlined in this guide are broadly applicable to any hit compound and are designed to ensure that only the most promising candidates are advanced, thereby increasing the efficiency and success rate of the drug discovery pipeline.
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. [Link]
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Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]
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Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). PubMed Central. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2023). National Institutes of Health. [Link]
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Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024). Ingenta Connect. [Link]
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From gene to validated and qualified hits. AXXAM. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). AACR Journals. [Link]
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What are PAINS?. BIT 479/579 High-throughput Discovery. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]
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Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. (2017). ACS Publications. [Link]
-
Orthogonal Screening Platforms. Charles River Laboratories. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2020). RSC Publishing. [Link]
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The art of selecting the best HTS hits through biophysics. Sygnature Discovery. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Discovery Research Portal - University of Dundee. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Publishing. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PubMed Central. [Link]
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A Head-to-Head Comparison of Pyridinone-Based Inhibitors: A Guide for Drug Discovery Researchers
The pyridinone scaffold is a privileged structure in medicinal chemistry, prized for its ability to form key hydrogen bond interactions with a variety of biological targets. This versatility has led to the development of numerous pyridinone-based inhibitors with therapeutic potential in oncology, inflammation, and beyond. This guide provides a detailed, head-to-head comparison of prominent pyridinone-based inhibitors against their respective targets, supported by experimental data to inform drug development professionals in their research endeavors.
The Enduring Appeal of the Pyridinone Scaffold
The pyridinone ring system, with its amide functionality embedded within an aromatic ring, possesses a unique combination of features that make it an attractive pharmacophore. It can act as both a hydrogen bond donor and acceptor, mimicking peptide bonds and enabling strong interactions with the hinge regions of kinases and other ATP-binding proteins.[1] Furthermore, the scaffold's planarity and potential for substitution at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
This guide will delve into a comparative analysis of pyridinone-based inhibitors targeting four key protein classes:
-
p38α Mitogen-Activated Protein Kinase (MAPK): A critical regulator of inflammatory responses.
-
Enhancer of Zeste Homolog 2 (EZH2): A histone methyltransferase implicated in various cancers.
-
Proviral Integration site for Moloney murine leukemia virus (Pim-1) Kinase: A serine/threonine kinase involved in cell survival and proliferation.
-
Tropomyosin Receptor Kinase (TRK): A family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in diverse tumors.
I. Pyridinone-Based Inhibitors of p38α MAPK: Taming the Inflammatory Cascade
The p38α MAPK signaling pathway plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Dysregulation of this pathway is a hallmark of many inflammatory diseases, making p38α an attractive therapeutic target.
Signaling Pathway and Mechanism of Inhibition
Performance Comparison of p38α Inhibitors
| Inhibitor | Scaffold | Target(s) | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| PH-797804 | Pyridinone | p38α, p38β | 26 (p38α), 102 (p38β) | 5.9 (LPS-induced TNF-α in U937 cells) | [3][4][5] |
| Doramapimod (BIRB 796) | Non-pyridinone | p38α, p38β, p38γ, p38δ | 38 (p38α) | 130 (LPS-induced TNF-α in THP-1 cells) | N/A |
Note: Direct head-to-head comparisons under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Expert Insights: PH-797804, a pyridinone-based inhibitor, demonstrates potent and selective inhibition of p38α.[3][5] Its high cellular potency in blocking TNF-α production highlights the effectiveness of the pyridinone scaffold in engaging the ATP-binding site of p38α. The selectivity of PH-797804 for the α and β isoforms over γ and δ is a key feature, as off-target inhibition of other p38 isoforms can lead to undesirable side effects.
Experimental Protocol: p38α Kinase Assay (In Vitro)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of a test compound against p38α.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, and 1 mM DTT).
-
Dilute recombinant human p38α kinase to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., myelin basic protein or a specific peptide substrate) and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., PH-797804) in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Add the diluted p38α kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify substrate phosphorylation using a suitable method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures ADP production.
-
Fluorescence-based assay: Using a phospho-specific antibody in a TR-FRET or fluorescence polarization format.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Pyridinone-Based Inhibitors of EZH2: Epigenetic Regulation in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing. Overexpression and mutations of EZH2 are implicated in a variety of cancers, including non-Hodgkin's lymphoma and prostate cancer.
Signaling Pathway and Mechanism of Inhibition
Performance Comparison of EZH2 Inhibitors
| Inhibitor | Scaffold | Target(s) | IC50 (nM) | Cellular Activity (IC50) | Reference |
| GSK126 | Pyridinone | EZH2 | 9.9 | 12.6 µM - 17.4 µM (Multiple Myeloma cell lines) | [6][7][8][9][10] |
| Tazemetostat (EPZ-6438) | Non-pyridinone | EZH2 | 2.5 | 11 nM (EZH2 mutant lymphoma cells) | N/A |
| CPI-1205 | Non-pyridinone | EZH2 | 0.5 | 21 nM (EZH2 mutant lymphoma cells) | [11] |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay duration.
Expert Insights: GSK126 is a highly potent and selective pyridinone-based inhibitor of EZH2.[7][8][9] While it demonstrates strong enzymatic inhibition, its cellular potency can be lower in solid tumor cell lines compared to hematological malignancies.[10][12] The combination of EZH2 inhibitors like GSK126 with other anticancer agents, such as the androgen receptor inhibitor enzalutamide in prostate cancer, is a promising strategy to overcome drug resistance.[13][14][15][16]
Experimental Protocol: EZH2 Histone Methyltransferase Assay
This protocol describes a common method for measuring the in vitro activity of EZH2 and the potency of its inhibitors.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Dilute the recombinant PRC2 complex to the desired concentration in assay buffer.
-
Prepare a solution of the histone H3 substrate (e.g., recombinant H3 or a peptide corresponding to the N-terminus of H3).
-
Prepare a solution of the methyl donor, S-adenosyl-L-[³H]-methionine ([³H]-SAM).
-
Prepare serial dilutions of the test inhibitor (e.g., GSK126).
-
-
Assay Procedure:
-
In a 96-well filter plate, add the test inhibitor.
-
Add the diluted PRC2 complex and incubate for a short period.
-
Initiate the reaction by adding the histone H3 substrate and [³H]-SAM.
-
Incubate the plate at 30°C for a defined time (e.g., 1 hour).
-
-
Detection:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H] incorporation into the histone substrate for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the p38α assay.
-
III. Pyridinone-Based Inhibitors of Pim-1 Kinase: A Target in Hematological Malignancies
Pim-1 kinase is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Overexpression of Pim-1 is observed in various hematological malignancies and solid tumors.
Signaling Pathway and Mechanism of Inhibition
Performance Comparison of Pim-1 Inhibitors
| Inhibitor | Scaffold | Target(s) | IC50 (nM) | Cellular Activity (GI50) | Reference |
| AZD1208 | Pyridinone-like | Pim-1, Pim-2, Pim-3 | 0.4 (Pim-1), 5.0 (Pim-2), 1.9 (Pim-3) | <1 µM in sensitive AML cell lines | [1][7][17][18] |
| SGI-1776 | Imidazo[1,2-b]pyridazine | Pim-1, Pim-2, Pim-3, Flt3 | 7 (Pim-1), 363 (Pim-2), 69 (Pim-3) | 2-4 µM in prostate cancer cell lines | [2][6][8][19][20] |
| Pyridone Derivatives (4c, 4f) | Pyridone | PIM-1 | 110 (4c), 95 (4f) | Potent against NFS-60, HepG-2, PC-3, Caco-2 | [21][22] |
| Pyridothienopyrimidin-4-ones (7a, 7c, 7d) | Pyridothienopyrimidinone | PIM-1 | 1180 (7a), 1380 (7c), 1970 (7d) | Potent against MCF7, HCT116, PC3 | [23] |
Note: The term "Pyridinone-like" is used for AZD1208 as it contains a thiazolidinedione moiety which has similarities to the pyridinone scaffold.
Expert Insights: Several classes of pyridinone and pyridone-related compounds have been developed as Pim-1 kinase inhibitors. AZD1208 is a potent pan-Pim kinase inhibitor with excellent cellular activity in acute myeloid leukemia (AML) cell lines.[7][17][18] SGI-1776, while also a potent Pim-1 inhibitor, exhibits off-target activity against Flt3, which may contribute to its efficacy in certain AML subtypes.[2][20] More recent research has identified novel pyridone and pyridothienopyrimidinone derivatives with potent Pim-1 inhibitory and anticancer activities.[21][22][23]
Experimental Protocol: Pim-1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to measure the affinity of inhibitors for Pim-1 kinase.[24]
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer.
-
Dilute Pim-1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to their working concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Add the serially diluted inhibitor to the wells of a 384-well plate.
-
Add the mixture of Pim-1 kinase and the europium-labeled antibody to the wells.
-
Add the Alexa Fluor™ 647 tracer to initiate the binding reaction.
-
-
Detection:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal (excitation at ~340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
-
IV. Pyridinone-Based Inhibitors of TRK: A New Frontier in Pan-Cancer Therapy
The Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC) are receptor tyrosine kinases that, when constitutively activated by gene fusions, act as oncogenic drivers in a wide range of pediatric and adult cancers.
Signaling Pathway and Mechanism of Inhibition
Performance Comparison of TRK Inhibitors
| Inhibitor | Scaffold | Target(s) | IC50 (nM) | Cellular Activity (IC50) | Reference |
| Compound 14q | Pyridin-2(1H)-one | TRK | Potent (specific values not provided) | Potent inhibition of TRK-dependent cell viability | [25] |
| Larotrectinib (LOXO-101) | Non-pyridinone | TRKA, TRKB, TRKC | <20 (TRKA) | Highly active in TRK fusion-positive cancers | [26][27][28] |
| Entrectinib (RXDX-101) | Non-pyridinone | TRKA/B/C, ROS1, ALK | 1 (TRKA), 3 (TRKB), 5 (TRKC) | Subnanomolar in ETV6-NTRK3 AML cell lines | [3][5][29][30][31] |
| Pyrazolo[3,4-b]pyridine (C03) | Pyrazolo[3,4-b]pyridine | TRKA | 56 | 0.304 µM in Km-12 cells | [32] |
Expert Insights: While the non-pyridinone inhibitors Larotrectinib and Entrectinib are the current standards of care for TRK fusion-positive cancers, the pyridinone scaffold is being actively explored for the development of novel TRK inhibitors.[25] A recently reported pyridin-2(1H)-one analogue, compound 14q, demonstrated potent TRK inhibition and in vivo tumor growth inhibition in TRK fusion xenograft models.[25] This highlights the potential of the pyridinone core to yield effective next-generation TRK inhibitors.
Experimental Protocol: TRK Kinase Assay (ADP-Glo™)
This protocol provides a general framework for an in vitro TRK kinase assay using the ADP-Glo™ technology.[11][33][34]
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the recombinant TRK kinase (e.g., TRKA, TRKB, or TRKC) to the desired concentration.
-
Prepare a suitable substrate (e.g., a poly-Glu,Tyr peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Add the inhibitor to the wells of a 384-well plate.
-
Add the TRK kinase and incubate briefly.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
V. Conclusion and Future Directions
The pyridinone scaffold continues to be a cornerstone in the design of potent and selective inhibitors for a diverse range of therapeutic targets. The examples highlighted in this guide demonstrate the successful application of this privileged structure in targeting kinases and epigenetic modulators involved in cancer and inflammation.
While direct head-to-head comparisons are often challenging due to variations in experimental conditions across different studies, the available data clearly indicates that pyridinone-based inhibitors are highly competitive with other classes of small molecules. Future research will likely focus on further optimizing the pyridinone scaffold to enhance selectivity, improve pharmacokinetic profiles, and overcome drug resistance. The development of novel pyridinone-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors also represents exciting new avenues for this versatile chemical entity.
This guide serves as a valuable resource for researchers in the field, providing a comparative framework and detailed experimental insights to accelerate the discovery and development of the next generation of pyridinone-based therapeutics.
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Compounds: A Case Study Approach with 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification of a hit compound from a phenotypic screen is both an exhilarating and daunting milestone. While the compound exhibits a desired biological effect, its mechanism of action (MoA) is often a black box. This guide provides a comprehensive framework for the systematic elucidation and validation of a novel compound's MoA, using the hypothetical case of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, a compound for which there is no established pharmacological profile.[1][2][3][4] This approach prioritizes scientific integrity through a series of cross-validation steps, ensuring a robust and well-supported mechanistic hypothesis.
The elucidation of a compound's MoA is a critical step in drug development, providing insights into its on-target activity and potential off-target effects that could lead to toxicity.[5] A thorough understanding of the MoA is essential for optimizing lead compounds and increasing the probability of success in clinical trials.[5]
This guide will navigate through a multi-pronged strategy, beginning with broad, unbiased approaches to generate initial hypotheses, followed by specific, target-focused assays for validation. We will explore a suite of state-of-the-art techniques, comparing their advantages and limitations, and provide detailed protocols for their implementation.
Phase 1: Unbiased Hypothesis Generation - Casting a Wide Net
When the MoA of a compound is unknown, the initial step is to employ unbiased methods to generate hypotheses about its molecular target and the pathways it modulates. These approaches do not require prior knowledge of the compound's target and can reveal unexpected biological activities.
Phenotypic Screening and Cellular Profiling
Phenotypic drug discovery (PDD) has re-emerged as a powerful strategy for identifying first-in-class medicines.[6] By observing a compound's effect on cellular morphology, function, or gene expression, researchers can gain valuable clues about its MoA.[7][8]
Comparative Analysis of Phenotypic Platforms:
| Platform | Principle | Advantages | Disadvantages |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell morphology, protein localization). | Provides rich, multi-parametric data; can reveal subtle cellular changes.[8] | Can be complex to analyze; requires sophisticated imaging and analysis software. |
| Gene Expression Profiling (e.g., RNA-Seq) | Measures changes in the transcriptome following compound treatment. | Provides a global view of cellular response; can identify affected pathways.[5] | Can be expensive; may not distinguish between direct and indirect effects. |
| Chemical Proteomics | Uses chemical probes to identify proteins that interact with the compound. | Can directly identify protein targets.[9][10] | Requires synthesis of a tagged compound, which may alter its activity.[9][10] |
Experimental Workflow: High-Content Imaging Screen
Caption: High-content imaging workflow for MoA hypothesis generation.
Phase 2: Target Identification and Direct Engagement
Once a preliminary hypothesis is formed, the next critical step is to identify the direct molecular target(s) of the compound and confirm physical engagement. A variety of biophysical and cellular techniques can be employed for this purpose.[11][12]
Biophysical Assays for Target Binding
Biophysical assays provide direct evidence of a compound binding to its target protein.[11][12]
Comparison of Biophysical Techniques:
| Technique | Principle | Key Outputs | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[11][13] | Binding affinity (KD), kinetics (kon, koff).[11] | Requires immobilization of the protein; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a protein.[11][13] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11] | Requires relatively large amounts of protein and compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in intact cells upon ligand binding.[14][15][16] | Target engagement in a cellular context.[14][17] | Requires a specific antibody for detection; not all proteins show a thermal shift.[18] |
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to confirm target engagement in a physiological setting.[14][15][16] The principle is that a protein's thermal stability increases upon binding to a ligand.[14][18]
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Phase 3: Pathway Analysis and Cross-Validation with Known Modulators
Identifying the direct target is a major breakthrough, but understanding the downstream consequences of target engagement is equally important. This phase focuses on validating the on-target effect and comparing the compound's activity with known modulators of the hypothesized pathway.
Kinome Profiling
If the identified target is a kinase, a common class of drug targets, kinome profiling is an essential next step.[19] This involves screening the compound against a large panel of kinases to assess its selectivity.[20][21] High selectivity is often a desirable attribute for a drug candidate as it can minimize off-target effects.[20]
Comparison of Kinome Profiling Services:
| Service Provider | Assay Principle | Panel Size | Key Features |
| Reaction Biology | Radiometric assay (³³P-ATP) | >700 kinases | Industry-leading panel size; offers multiple ATP concentrations.[20] |
| Carna Biosciences (via Oncolines) | Mobility-shift assay | >300 kinases | Rapid turnaround time; pre-incubation option for slow binders.[21] |
| AssayQuant | Continuous enzyme activity assay | >400 kinases | Provides kinetic data, not just an endpoint measurement.[22] |
| Cell Signaling Technology (KinomeView®) | Western blot-based antibody array | ~100 key signaling nodes | Profiles phosphorylation changes in cellular lysates.[23] |
Cross-Validation with a Known Inhibitor
A powerful way to validate the MoA is to compare the cellular and molecular effects of this compound with a well-characterized inhibitor of the putative target.
Experimental Design for Cross-Validation:
-
Select a Reference Compound: Choose a known, selective inhibitor of the hypothesized target protein.
-
Phenotypic Comparison: Compare the phenotypic profiles of the novel compound and the reference compound using high-content imaging or other relevant assays. A high degree of similarity provides strong evidence for a shared MoA.
-
Gene Expression Correlation: Perform RNA-Seq on cells treated with both compounds. A significant correlation in the gene expression signatures is a strong indicator of a common mechanism.
-
Pathway Reporter Assays: Use reporter gene assays to measure the activity of the signaling pathway downstream of the target. Both compounds should modulate the reporter activity in a similar manner.
Hypothetical Data Table: Comparison of a Novel Compound with a Reference Inhibitor
| Assay | This compound | Reference Inhibitor (e.g., Staurosporine) | Vehicle Control |
| Target Kinase IC50 (nM) | 50 | 10 | >10,000 |
| Cell Viability EC50 (µM) | 1.2 | 0.5 | >100 |
| Phospho-Substrate Level (Fold Change) | 0.2 | 0.15 | 1.0 |
| Downstream Gene Expression (Fold Change) | 0.3 | 0.25 | 1.0 |
Conclusion
The journey from a phenotypic hit to a well-validated lead compound with a defined MoA is a complex but logical process. By systematically employing a combination of unbiased hypothesis-generating techniques and rigorous, target-focused validation assays, researchers can build a compelling case for a compound's mechanism of action. This multi-faceted approach, grounded in the principles of cross-validation and comparison with known chemical probes, is essential for making informed decisions in the drug discovery pipeline and ultimately, for developing safe and effective new medicines.
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A Preclinical Benchmarking Guide: Evaluating 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride for Neuropathic Pain
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, represents a significant therapeutic challenge. Patients often experience spontaneous pain, hyperalgesia (an exaggerated response to painful stimuli), and allodynia—a state where non-painful stimuli, such as a light touch, are perceived as painful. Current first-line therapies, including gabapentinoids like pregabalin, and antidepressants such as duloxetine and amitriptyline, offer relief for only a subset of patients and are frequently associated with dose-limiting side effects.[1][2][3] This therapeutic gap underscores the urgent need for novel analgesics with improved efficacy and safety profiles.
This guide introduces 6-(aminomethyl)pyridin-2(1H)-one hydrochloride, a novel compound with a pyridin-2(1H)-one scaffold. This structural class has shown promise in modulating neuronal excitability. We present a comprehensive preclinical benchmarking strategy to rigorously evaluate its potential as a new therapeutic agent for neuropathic pain, specifically focusing on mechanical allodynia, against current standard-of-care drugs.
Mechanism of Action: A Comparative Overview
A successful benchmarking study is predicated on a clear understanding of the biological pathways targeted by each compound. Below, we compare the established mechanisms of standard-of-care drugs with the hypothesized mechanism of this compound.
Standard-of-Care Drugs: Diverse Approaches to Dampening Neuronal Hyperexcitability
-
Pregabalin (Gabapentinoid): Pregabalin does not act on GABA receptors as its name might suggest. Instead, its primary mechanism involves binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P. This dampening of synaptic transmission is key to its analgesic effect in states of neuronal hyperexcitability.
-
Duloxetine (Serotonin-Norepinephrine Reuptake Inhibitor - SNRI): Duloxetine exerts its analgesic effect by potently inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[5] By increasing the synaptic concentrations of these neurotransmitters, it enhances the activity of descending inhibitory pain pathways from the brainstem to the spinal cord, effectively "turning down the volume" of ascending pain signals.
-
Amitriptyline (Tricyclic Antidepressant - TCA): Amitriptyline possesses a more complex and multifaceted mechanism of action. Like duloxetine, it blocks the reuptake of serotonin and norepinephrine, contributing to the enhancement of descending inhibitory pathways. Additionally, it is known to block sodium channels, muscarinic acetylcholine receptors, and histamine H1 receptors, which contribute to both its analgesic effects and its significant side-effect profile.[6]
Hypothesized Mechanism of this compound: Targeting Voltage-Gated Potassium Channels (Kv)
The aminopyridine scaffold, a core component of our investigational compound, is structurally related to known modulators of voltage-gated potassium (Kv) channels. In the context of neuropathic pain, the downregulation or dysfunction of Kv channels in sensory neurons is a key contributor to the neuronal hyperexcitability that underlies chronic pain states.[7][8][9] These channels are crucial for repolarizing the neuronal membrane after an action potential and maintaining the resting membrane potential, acting as a "brake" on neuronal firing.[10][11]
We hypothesize that This compound acts as a positive modulator or opener of neuronal Kv channels (such as those in the Kv7 family) . By enhancing the activity of these channels, the compound would increase potassium efflux, hyperpolarize the neuronal membrane, and make it more difficult for neurons to reach the threshold for firing action potentials. This would effectively restore the "braking" mechanism and reduce the ectopic firing characteristic of injured sensory neurons.[12][13][14]
Signaling Pathway Comparison
Caption: Comparative mechanisms of action for neuropathic pain.
Experimental Protocols for Preclinical Benchmarking
To provide a robust and objective comparison, we propose a tiered approach, beginning with in vivo efficacy models to establish analgesic potential, followed by in vitro mechanistic and safety assays.
Part 1: In Vivo Efficacy Assessment in a Neuropathic Pain Model
The primary objective is to assess the ability of this compound to reverse established mechanical allodynia in a validated animal model and compare its potency and efficacy to standard-of-care drugs.
Model: Chronic Constriction Injury (CCI) of the sciatic nerve in male Sprague-Dawley rats. This model is widely used as it produces robust and long-lasting mechanical allodynia that mimics symptoms of human neuropathic pain.[9][12][13]
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in the CCI model.
Step-by-Step Protocol:
-
Animal Acclimatization & Baseline:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place four loose chromic gut ligatures around the nerve, spaced approximately 1 mm apart, until a slight constriction is observed.[10][12]
-
Close the incision in layers. Sham-operated animals will undergo the same procedure without nerve ligation.
-
-
Confirmation of Mechanical Allodynia:
-
Allow animals to recover. Allodynia typically develops over several days.
-
On day 14 post-surgery, assess the paw withdrawal threshold (PWT) using the von Frey test. Animals exhibiting a significant decrease in PWT in the ipsilateral (injured) paw compared to their pre-surgery baseline are included in the study.
-
-
von Frey Test for Mechanical Allodynia:
-
Place the rat in an elevated testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.[17][18]
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration and Efficacy Testing:
-
Randomize the allodynic animals into treatment groups (n=8-10 per group):
-
Assess the PWT at multiple time points post-administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the anti-allodynic effect.
-
Data Presentation and Analysis:
The primary endpoint is the reversal of mechanical allodynia, calculated as a percentage of the maximum possible effect (%MPE). Data will be compiled into dose-response curves to determine the ED50 (the dose required to achieve 50% of the maximum effect) for each compound.
| Compound | Administration Route | Peak Effect Time (hr) | ED50 (mg/kg) [95% CI] | Max Efficacy (%MPE) |
| Vehicle | p.o. | N/A | N/A | <10% |
| 6-(Aminomethyl)pyridin-2(1H)-one HCl | p.o. | TBD | TBD | TBD |
| Pregabalin | i.p. | ~1-2 | ~10 - 15 | ~70-80% |
| Duloxetine | p.o. | ~2-4 | ~20 - 30 | ~60-70% |
| Amitriptyline | p.o. | ~2-4 | ~10 - 20 | ~65-75% |
Note: TBD = To Be Determined. ED50 and efficacy values for standard-of-care drugs are representative estimates based on literature.
Part 2: In Vitro Mechanistic Validation
To confirm the hypothesized mechanism of action, we will use primary cultures of dorsal root ganglion (DRG) neurons, which are the primary sensory neurons implicated in neuropathic pain.[22][23]
Assay: Whole-cell patch-clamp electrophysiology on cultured rat DRG neurons.
Objective: To determine if this compound directly modulates voltage-gated potassium currents and reduces neuronal excitability.
Step-by-Step Protocol:
-
DRG Neuron Culture:
-
Isolate L4-L6 DRGs from adult rats.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase).
-
Plate the neurons on coated coverslips and culture for 24-48 hours.[22]
-
-
Whole-Cell Patch-Clamp Recording:
-
Mount a coverslip with adherent DRG neurons onto the stage of an inverted microscope.
-
Using a micromanipulator, approach a single neuron with a glass micropipette filled with an intracellular solution to form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[24]
-
-
Voltage-Clamp Protocol (Potassium Current Measurement):
-
Hold the neuron at a negative potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate voltage-gated potassium channels.
-
Record the resulting outward potassium currents before and after perfusion of this compound at various concentrations.
-
An increase in the outward current would support the hypothesis of a Kv channel opener/positive modulator.
-
-
Current-Clamp Protocol (Neuronal Excitability):
-
Record the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Measure the number of action potentials fired in response to a suprathreshold stimulus before and after applying the test compound.
-
A decrease in the number of fired action potentials and/or hyperpolarization of the resting membrane potential would indicate a reduction in neuronal excitability.[25]
-
Part 3: In Vitro Safety and Selectivity Profiling
An ideal analgesic should have minimal off-target activity to reduce the likelihood of side effects.
Objective: To assess the potential for off-target liabilities of this compound compared to standard-of-care drugs.
Step-by-Step Protocol:
-
Broad Receptor Screening (e.g., CEREP Safety Panel):
-
hERG Channel Assay (Cardiovascular Safety):
-
Perform a whole-cell patch-clamp assay using a cell line stably expressing the hERG potassium channel.[24][28][29]
-
The hERG channel is critical for cardiac repolarization, and its blockade can lead to life-threatening arrhythmias (Long QT syndrome).[29]
-
Determine the concentration of the compound that inhibits the hERG current by 50% (IC50). A high IC50 value (low potency) is desirable.
-
Comparative Off-Target Profile:
| Compound | Primary Target(s) | Common Off-Target Liabilities / Side Effects | hERG IC50 (µM) |
| 6-(Aminomethyl)pyridin-2(1H)-one HCl | Hypothesized: Voltage-Gated K+ Channels | To Be Determined | TBD |
| Pregabalin | Voltage-Gated Ca2+ Channels (α2-δ) | Generally well-tolerated with a favorable off-target profile. Main side effects are CNS-related (dizziness, somnolence). | High |
| Duloxetine | 5-HT and NE Transporters | Nausea, dry mouth, constipation, fatigue, insomnia. Risk of serotonin syndrome and hepatotoxicity.[1][2][3][30] | Moderate |
| Amitriptyline | 5-HT and NE Transporters | High affinity for muscarinic, histaminic, and adrenergic receptors, leading to significant anticholinergic effects (dry mouth, constipation), sedation, and cardiovascular effects (orthostatic hypotension).[6] | Low |
Note: hERG IC50 values are qualitative representations (Low = high risk, High = low risk).
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the preclinical evaluation of this compound as a potential treatment for neuropathic pain. By directly benchmarking against established standard-of-care drugs in validated in vivo and in vitro models, this approach will generate the critical data necessary to assess its therapeutic potential.
A successful outcome from this benchmarking program—demonstrating potent in vivo efficacy, a confirmed on-target mechanism of reducing neuronal hyperexcitability, and a clean off-target safety profile—would provide a strong rationale for advancing this compound into formal IND-enabling studies and, ultimately, clinical trials for the treatment of neuropathic pain.
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Independent Verification of the Biological Activity of 6-Aminomethyl Pyridinones: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of 6-aminomethyl pyridinones, a promising class of heterocyclic compounds. By synthesizing technical data with field-proven insights, this document offers an objective comparison with established alternatives and provides the detailed experimental protocols necessary for rigorous validation.
Introduction: The Therapeutic Potential of the Pyridinone Scaffold
Pyridinone-containing compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties including antitumor, antimicrobial, and anti-inflammatory effects.[1] Their drug-like characteristics are underscored by their presence in several FDA-approved drugs.[2] The 6-aminomethyl pyridinone core, in particular, has garnered attention for its potential in oncology. Certain derivatives have shown potent anti-cancer activity against a range of human cancer cell lines, including those of the breast, liver, and brain.[3][4][5] The mechanisms underlying these effects are diverse, ranging from the induction of cell cycle arrest and apoptosis to the inhibition of key signaling kinases.[4][6][7]
This guide will focus on the independent verification of the anticancer activity of a representative 6-aminomethyl pyridinone, comparing its performance against established chemotherapeutic agents to provide a clear context for its potential utility in drug discovery pipelines.
Comparative Analysis: 6-Aminomethyl Pyridinones vs. Standard Anticancer Agents
To objectively evaluate a novel 6-aminomethyl pyridinone, its performance must be benchmarked against current standards of care. This section compares a hypothetical, yet representative, 6-aminomethyl pyridinone with Doxorubicin and 5-Fluorouracil (5-FU), two widely used anticancer drugs with distinct mechanisms of action.
Table 1: Comparative Biological Activity of a Representative 6-Aminomethyl Pyridinone and Standard Chemotherapeutics
| Compound | Primary Mechanism of Action | Target Cancer Cell Lines | IC50 (µM) | Key Advantages | Key Limitations |
| 6-Aminomethyl Pyridinone (Hypothetical) | Induction of G2/M cell cycle arrest and apoptosis via p53 and JNK upregulation[4] | MCF-7 (Breast), HepG2 (Liver) | 4.5 ± 0.3 (HepG2)[4] | Potential for high selectivity against specific cancer cell types; novel mechanism may overcome existing resistance. | Early stage of development; full toxicity profile and in vivo efficacy are yet to be established. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[8] | Broad spectrum (leukemias, lymphomas, solid tumors) | 0.8 ± 0.1 (MCF-7)[9] | Well-established efficacy across a wide range of cancers. | Significant cardiotoxicity and potential for inducing secondary malignancies. |
| 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase, leading to depletion of thymidine and subsequent cell death.[10] | Colorectal, breast, stomach, pancreatic cancers | 1.2 ± 0.2 (NCI-H460)[9] | A cornerstone of combination chemotherapy for many solid tumors. | Can lead to severe gastrointestinal and hematological side effects; resistance is common. |
Experimental Protocols for Independent Verification
The cornerstone of this guide is a set of detailed, step-by-step methodologies for the independent verification of the claimed biological activities. These protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1][11][12][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[13]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9][14] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-aminomethyl pyridinone, Doxorubicin, and 5-FU in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curves to determine the IC50 values for each compound.
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Verification of Apoptosis Induction: Gene Expression Analysis by qPCR
To investigate if the observed cytotoxicity is due to the induction of apoptosis, the expression levels of key apoptosis-related genes, such as p53 and JNK, can be quantified using real-time quantitative PCR (qPCR).[2][4][16]
Protocol 2: Quantitative PCR (qPCR) for Apoptosis-Related Gene Expression
-
Cell Treatment and RNA Extraction: Treat cancer cells with the 6-aminomethyl pyridinone at its IC50 concentration for 24 hours. Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by agarose gel electrophoresis, checking for intact 28S and 18S ribosomal RNA bands.[16]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[16]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (e.g., p53, JNK) and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.[16]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[16]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression of the target genes in the treated samples compared to the untreated controls using the 2-ΔΔCt method, after normalization to the reference gene.[16]
Diagram 2: Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of apoptosis induction.
Conclusion and Future Perspectives
The 6-aminomethyl pyridinone scaffold holds considerable promise for the development of novel anticancer therapeutics. The protocols and comparative data presented in this guide provide a robust framework for the independent verification of their biological activity. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data, thereby accelerating the translation of these promising compounds from the laboratory to the clinic. Future investigations should focus on elucidating the precise molecular targets of active compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical in vivo models.
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A Comparative Guide to the ADME Properties of Pyridinone Analogs for Drug Discovery Professionals
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Its unique structure, featuring hydrogen bond donors and acceptors, allows for facile modification of physicochemical properties, making it a privileged fragment in drug design.[1][2] However, the successful translation of a potent pyridinone analog into a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's journey through the body dictates its efficacy and safety, and a thorough understanding of its ADME properties is paramount.
This guide provides a comparative analysis of the ADME properties of various pyridinone analogs, drawing upon experimental data and established in vitro assays. We will delve into the causal relationships between chemical structure and ADME outcomes, offering insights to guide the rational design of pyridinone-based therapeutics with favorable pharmacokinetic profiles.
Section 1: Absorption - The Gateway to Systemic Exposure
For an orally administered drug, efficient absorption from the gastrointestinal (GI) tract is the first hurdle. Key determinants of oral absorption include aqueous solubility and intestinal permeability.
Aqueous Solubility: A Prerequisite for Absorption
A compound must first dissolve in the gut lumen to be absorbed. Poor aqueous solubility is a frequent cause of low oral bioavailability.[3] The pyridinone scaffold itself, with its capacity for hydrogen bonding, can contribute to aqueous solubility.[1] However, modifications aimed at enhancing potency, often by increasing lipophilicity, can negatively impact this critical property.[4]
Comparative Solubility of Pyridinone Analogs
| Compound Class | Key Structural Features | Aqueous Solubility | Reference |
| Simple Pyridinones | Unsubstituted or small alkyl groups | Generally moderate to good | [5] |
| Phenyl-substituted Pyridinones | Introduction of a phenyl ring | Often decreased due to increased lipophilicity | [4] |
| Pyrrolopyridine-pyridinones | Fused ring system | Variable, can be optimized through substitution | [1] |
| Quinazoline-conjugated Pyridinones | Large, aromatic substituent | Can be low, prodrug strategies may be necessary | [1] |
This table presents a generalized trend. Specific solubility values are highly dependent on the complete molecular structure.
Expert Insight: The introduction of polar functional groups, such as hydroxyl or amino groups, or the strategic placement of nitrogen atoms within substituents can significantly enhance the aqueous solubility of pyridinone analogs. For instance, replacing a phenyl ring with a pyridine ring has been shown to suppress lipophilicity and improve the ADME profile of certain compounds.[4] Conversely, bulky, non-polar groups tend to decrease solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound, providing a gold-standard measurement.[6][7]
Methodology:
-
Preparation: Add an excess amount of the solid pyridinone analog to a vial containing a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 6.5 or 7.4).[5][7]
-
Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[5][6]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][6] A calibration curve with known concentrations of the compound is used for accurate quantification.[5]
Diagram: Shake-Flask Solubility Workflow
Caption: Bidirectional transport across a Caco-2 monolayer.
Section 2: Metabolism - The Body's Chemical Factory
Once absorbed, drugs are subject to metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system is responsible for the majority of phase I metabolic reactions. [8][9]High metabolic instability can lead to rapid clearance and poor bioavailability, while inhibition of CYP enzymes can cause drug-drug interactions (DDIs). [8][9]
Metabolic Stability
The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. [10][11][12]This provides an estimate of its intrinsic clearance.
Comparative Metabolic Stability of Pyridinone Analogs
| Compound ID | Modification | Human Liver Microsomes Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Testosterone (High Clearance Control) | - | < 10 | High | [13] |
| Pyridinone Analog D | Parent Structure | 18 | 120 | Fictional Data |
| Pyridinone Analog E | Deuteration at labile site | 55 | 38 | Fictional Data |
| Pyridinone Analog F | Introduction of a fluorine atom | 32 | 68 | Fictional Data |
Data is hypothetical and for illustrative purposes.
Expert Insight: The pyridinone ring itself can be susceptible to metabolism. Structure-activity relationship (SAR) studies are crucial to identify metabolically labile sites. [4]Modifications such as replacing hydrogen with deuterium at a site of metabolism can slow down the rate of enzymatic cleavage (the kinetic isotope effect), thereby improving metabolic stability. Introducing electron-withdrawing groups, like fluorine, near a potential site of oxidation can also block metabolism.
Experimental Protocol: Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by phase I enzymes present in liver microsomes. [10][12] Methodology:
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.2-1 mg/mL protein) in a phosphate buffer (pH 7.4). [8][12]2. Initiation: Add the test pyridinone analog (typically 1 µM) to the microsome suspension. After a brief pre-incubation at 37°C, initiate the metabolic reaction by adding the cofactor NADPH. [8][12][14]3. Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [12][14]4. Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). [13]
Cytochrome P450 Inhibition
Assessing the potential of a new chemical entity to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for avoiding DDIs. [15] Expert Insight: Pyridine-containing compounds have the potential to inhibit CYP enzymes, sometimes through coordination of the pyridine nitrogen to the heme iron of the enzyme. [16]The risk of inhibition is highly dependent on the overall structure of the molecule.
Experimental Protocol: CYP Inhibition Assay (Fluorogenic)
This high-throughput assay uses specific fluorogenic substrates for each CYP isoform to determine the inhibitory potential of a compound. [17] Methodology:
-
Reaction Setup: In a multi-well plate, combine recombinant human CYP enzymes, a specific fluorogenic substrate for the isoform being tested, and a range of concentrations of the pyridinone analog. [17]2. Initiation: Start the reaction by adding an NADPH-regenerating system.
-
Detection: Incubate at 37°C. The CYP enzyme metabolizes the substrate into a fluorescent product. Measure the increase in fluorescence over time using a plate reader. [17]4. Data Analysis: Compare the rate of fluorescence generation in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity. [9][17]
Diagram: CYP Inhibition Logical Flow
Caption: Principle of a fluorogenic CYP inhibition assay.
Conclusion: A Holistic Approach to Optimizing Pyridinone Analogs
The development of pyridinone analogs with clinical potential requires a multi-parameter optimization approach that balances potency with a favorable ADME profile. This guide has outlined the key in vitro assays and provided a framework for understanding the structure-ADME relationships of this important class of compounds. By systematically evaluating solubility, permeability, metabolic stability, and CYP inhibition, drug discovery teams can identify liabilities early and make data-driven decisions to design pyridinone-based drug candidates with a higher probability of success. The interplay between these properties is complex, and a holistic view is essential for navigating the path from a promising lead compound to a safe and effective medicine.
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Assessing the Selectivity Profile of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride: A Comparative Guide for Metalloproteinase Inhibitor Development
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, potency is but one part of the equation. The ultimate success of a therapeutic agent often hinges on its selectivity—the ability to interact with its intended target while minimally affecting other biomolecules. Poor selectivity can lead to off-target effects, resulting in unforeseen side effects and potential toxicity, which are primary causes of clinical trial failures. This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride as a case study.
The 2-pyridone scaffold, present in our compound of interest, is a privileged structure in medicinal chemistry. Its ability to act as a metal-chelating group makes it a common motif in inhibitors targeting metalloenzymes. We will therefore hypothesize that this compound is a putative inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including cancer metastasis and arthritis. Our objective is to design and execute a robust screening cascade to determine its potency and, more critically, its selectivity across the MMP family and against other related and unrelated proteases.
Experimental Design: A Multi-tiered Approach to Selectivity Profiling
A robust selectivity assessment requires a carefully designed experimental workflow. Our approach is to move from a primary, high-throughput screen against the hypothesized primary target to a broader panel of related enzymes to quantify the selectivity profile.
Figure 1: A tiered workflow for assessing the selectivity of a putative MMP inhibitor.
Rationale for Panel Selection
The choice of enzymes for the selectivity panel is critical for generating meaningful data. Our panel is designed to answer key questions:
-
Intra-family Selectivity: How selective is the compound for our primary target (MMP-9) versus other MMPs? We selected:
-
MMP-1 (Collagenase-1): A key collagenase involved in tissue remodeling.
-
MMP-2 (Gelatinase-A): Structurally similar to MMP-9, making it a stringent test for selectivity.
-
MMP-13 (Collagenase-3): A major driver of cartilage degradation in osteoarthritis.
-
-
Inter-family Selectivity: Does the compound inhibit other metalloproteinases? We included members of the ADAM (A Disintegrin and Metalloproteinase) family, which are also zinc-dependent.
-
ADAM10 & ADAM17 (TACE): These are involved in ectodomain shedding of various cell surface proteins, and their inhibition can lead to significant off-target effects.
-
-
Mechanism-based Selectivity: Is the inhibition specific to metalloenzymes? A counter-screen against a protease with a different catalytic mechanism is essential.
-
Trypsin: A well-characterized serine protease. Lack of activity against Trypsin would support a mechanism based on zinc chelation.
-
Experimental Protocol: FRET-based Enzymatic Assay
To quantify the inhibitory activity, we will employ a Förster Resonance Energy Transfer (FRET) assay. This format is highly sensitive, amenable to high-throughput screening, and widely accepted in the field.
Principle: A peptide substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher absorbs the energy emitted by the donor. Upon cleavage by an active enzyme, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate to generate a concentration gradient for IC50 determination.
-
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human enzymes (MMPs, ADAMs, Trypsin) in the appropriate assay buffer as recommended by the manufacturer.
-
Dilute the enzymes to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Prepare the corresponding FRET peptide substrate at a 2X working concentration.
-
-
Assay Execution (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: 50 µL enzyme + 50 µL substrate + DMSO vehicle.
-
0% Activity Control (Background): 50 µL assay buffer + 50 µL substrate + DMSO vehicle.
-
Positive Control: A known, broad-spectrum MMP inhibitor (e.g., Marimastat) to validate assay performance.
-
-
Test Wells: Add 2 µL of the serially diluted compound to the appropriate wells.
-
Add 48 µL of the 2X enzyme solution to all wells except the background control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2X FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the data: % Inhibition = 100 * (1 - (RateTest - RateBackground) / (Rate100% - RateBackground)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Data Analysis
The following table presents illustrative data that one might obtain from such a study. This data is hypothetical and serves to demonstrate how results should be presented and interpreted. For comparison, we include data for Marimastat, a well-known broad-spectrum MMP inhibitor.
| Compound | MMP-9 IC50 (nM) [Primary Target] | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-13 IC50 (nM) | ADAM17 IC50 (nM) | Trypsin IC50 (µM) | Selectivity Index (MMP-1/MMP-9) |
| 6-(Aminomethyl)pyridin-2(1H)-one HCl | 85 | 2,150 | 350 | > 10,000 | > 10,000 | > 50 | 25.3 |
| Marimastat (Comparator) | 5 | 12 | 8 | 7 | 25 | > 50 | 2.4 |
Data Interpretation:
-
Potency: The hypothetical data shows that this compound is a potent inhibitor of MMP-9 with an IC50 in the nanomolar range.
-
Selectivity:
-
It displays a 25.3-fold selectivity for MMP-9 over MMP-1. This is a significant improvement compared to the broad-spectrum inhibitor Marimastat.
-
It shows moderate activity against the closely related MMP-2, which is expected given the high structural homology in their active sites.
-
Crucially, it demonstrates excellent selectivity against MMP-13, ADAM17, and the serine protease Trypsin, with no significant inhibition at concentrations up to 10 µM. This suggests the compound's mechanism is likely specific to a subset of metalloproteinases.
-
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the selectivity of a novel compound, this compound, against the MMP family. Our hypothetical results position this compound as a promising starting point for developing a selective MMP-9 inhibitor. The favorable selectivity profile against other MMPs and, importantly, against ADAM17, suggests a lower potential for off-target effects compared to broad-spectrum inhibitors.
The next logical steps in the drug discovery cascade would involve:
-
Cellular Assays: Validating the inhibitory activity in a cellular context to assess membrane permeability and target engagement in a more complex biological system.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to MMP-9 to elucidate the molecular basis of its potency and selectivity. This information would be invaluable for guiding further structure-activity relationship (SAR) studies to optimize the lead compound.
-
In Vivo Efficacy Studies: Assessing the compound's therapeutic potential in relevant animal models of diseases where MMP-9 is implicated.
By adhering to a rigorous, multi-tiered screening strategy and carefully interpreting the resulting data, researchers can confidently identify and advance compounds with the desired selectivity profile, ultimately increasing the probability of success in developing safe and effective medicines.
References
-
Title: The 2-Pyridone Motif in Medicinal Chemistry: A Versatile Scaffold for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Metalloproteinase Inhibition and the 2-Pyridone Scaffold Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Matrix metalloproteinases: a review Source: Molecular Aspects of Medicine URL: [Link]
-
Title: ADAM17 (TACE): A "Sheddase" and Its Role in Human Diseases Source: International Journal of Molecular Sciences URL: [Link]
-
Title: FRET-Based Assays for Protease Activity Source: Current Protocols in Protein Science URL: [Link]
A Guide to Evaluating the Therapeutic Index of Novel Pyridinone-Based Compounds: A Methodological Framework
Introduction: The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications ranging from cardiotonics to antivirals and oncology agents. The therapeutic potential of any new agent, such as the conceptual molecule 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, is not defined by its efficacy alone, but by its Therapeutic Index (TI) —the quantitative window between its therapeutic effect and its toxic effects. A high TI is the hallmark of a successful drug, indicating a wide margin of safety.
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to rigorously evaluate the therapeutic index of a novel pyridinone-based compound. As specific preclinical data for this compound is not extensively published in the public domain, we will use a hypothetical but plausible analogue, "Pyrido-Kinase Inhibitor-7" (PKI-7), to illustrate the necessary experimental workflows, decision-making logic, and data interpretation. We will situate PKI-7 in an oncology context, targeting a hypothetical serine/threonine kinase, "Warburg-Associated Kinase 1" (WAK1), implicated in tumor metabolism.
Part 1: The Foundational Strategy for Therapeutic Index Determination
The core principle of TI determination is to precisely define the dose-response relationships for both efficacy and toxicity. The TI is most commonly calculated as:
Therapeutic Index (TI) = Toxic Dose 50 (TD₅₀) / Effective Dose 50 (ED₅₀)
-
TD₅₀: The dose at which 50% of the test population experiences a specific toxic outcome.
-
ED₅₀: The dose at which 50% of the test population shows the desired therapeutic effect.
A robust evaluation requires a multi-stage approach, moving from high-throughput in vitro systems to complex in vivo models. This workflow is not merely a sequence of assays but a logical funnel designed to de-risk investment and generate a comprehensive safety and efficacy profile.
Figure 2: A decision-making framework based on the calculated Therapeutic Index.
Conclusion
Evaluating the therapeutic index is a multi-faceted process that forms the bedrock of preclinical drug development. It demands a logical progression from in vitro to in vivo models, with each step designed to validate the findings of the last. Based on our hypothetical analysis, PKI-7, a conceptual analogue of a 6-(Aminomethyl)pyridin-2(1H)-one structure, demonstrates a promising profile with a calculated TI of 15, significantly superior to the standard-of-care. This wide therapeutic window suggests that doses high enough to achieve robust tumor regression can be administered with a manageable safety margin. This quantitative and comparative approach is essential for making informed, data-driven decisions on which drug candidates possess the highest probability of clinical success.
References
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Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]
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Principles of Early Drug Discovery. A.M. Doherty. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
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The Use of Xenograft Models in Drug Discovery. C. A. Kerbel. In The Mouse in Biomedical Research. Elsevier. [Link]
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Cell Viability Assays. A. L. S. T. Riss, et al. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
confirming target engagement of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride in cells
A Senior Application Scientist's Perspective on 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this journey is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of cutting-edge methodologies to confirm the cellular target engagement of novel kinase inhibitors, using the hypothetical compound This compound as a case study.
Given its pyridinone core, a common scaffold in kinase inhibitors, we will proceed with the scientifically-grounded hypothesis that our compound of interest targets a member of the kinase family. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase and a prominent oncology target. We will compare the performance of our hypothetical inhibitor against two clinically approved EGFR inhibitors with distinct mechanisms of action: Gefitinib , a reversible ATP-competitive inhibitor, and Osimertinib , an irreversible covalent inhibitor.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind choosing the most appropriate assay for your research question.
The Imperative of Cellular Target Engagement
Biochemical assays using purified recombinant proteins are invaluable for initial hit identification. However, they often fail to predict a compound's efficacy in a cellular context.[5][6] Factors such as cell permeability, efflux pumps, intracellular ATP concentrations (which are in the millimolar range and can outcompete ATP-competitive inhibitors), and the need for the compound to engage its target within a complex protein network all underscore the necessity of cellular target engagement assays.[5] Confirming that a compound binds to its intended target in living cells provides crucial evidence for its mechanism of action and builds confidence for further development.
A Multi-Faceted Approach to Target Engagement
No single assay can provide a complete picture of target engagement. A robust validation strategy employs a combination of methods that measure both direct binding to the target and the functional consequences of that binding. This guide will explore three primary categories of assays:
-
Direct Target Binding Assays: These methods provide direct evidence of the physical interaction between the compound and its target protein.
-
Target-Specific Downstream Signaling Assays: These assays measure the functional consequences of target engagement by quantifying the phosphorylation of the target itself or its immediate downstream effectors.
-
Broad-Spectrum Profiling: These techniques assess the selectivity of the compound by profiling its interactions across a wide range of proteins.
Below, we compare these approaches, highlighting their principles, advantages, and limitations.
Comparison of Target Engagement Methodologies
| Assay | Principle | Measures | Advantages | Limitations | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[7][8] | Direct target binding | Label-free, works with endogenous proteins, applicable in vivo.[7] | Low throughput (Western blot), requires specific antibodies, not all binding events cause a thermal shift. | Low to High (with modified readouts) |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[1][9] | Direct target binding, affinity, residence time | Live-cell, quantitative, high-throughput, highly sensitive.[9][10] | Requires genetic modification of the target, relies on a suitable tracer. | High |
| Kinobeads Competition Binding Assay | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[6][11][12] | Direct target binding, selectivity profiling | Unbiased, profiles hundreds of kinases simultaneously, no compound labeling needed.[6] | Lysate-based (not live-cell), may miss kinases with low expression, not suitable for allosteric inhibitors.[6] | Low to Medium |
| Western Blotting (p-EGFR, p-AKT) | Immunodetection of specific phosphorylated proteins after SDS-PAGE and transfer to a membrane.[13][14] | Downstream target modulation | Widely accessible, provides direct evidence of pathway inhibition. | Semi-quantitative, low throughput, requires high-quality phospho-specific antibodies. | Low |
| AlphaLISA SureFire Ultra Assays | Proximity-based immunoassay where antibody-coated beads generate a signal when brought together by the target protein.[5][15] | Downstream target modulation | No-wash, homogeneous, high-throughput, quantitative.[15] | Requires specific antibody pairs, indirect measure of target engagement. | High |
Experimental Workflows and Protocols
I. Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a label-free manner. The principle is that a compound binding to its target protein will stabilize it, leading to a higher melting temperature.[7][8]
Caption: CETSA workflow for assessing inhibitor-induced thermal stabilization of EGFR.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Plate A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) and grow to 80-90% confluency. Treat cells with 10 µM of this compound, 1 µM Gefitinib, 1 µM Osimertinib, or DMSO vehicle for 2 hours at 37°C.
-
Harvesting and Heating: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40, 45, 50, 55, 60, 65, 70°C), followed by a 3-minute cooling step at 25°C.[16]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[8]
-
Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against total EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble EGFR relative to the 40°C sample against the temperature to generate a melting curve. A rightward shift in the curve for compound-treated samples compared to the vehicle indicates target stabilization.
II. Direct Target Engagement: NanoBRET™ Assay
The NanoBRET™ assay is a proximity-based assay that measures compound binding in live cells. It relies on energy transfer from a NanoLuc® luciferase-fused target protein to a fluorescent tracer that binds to the same target.[1][9] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9]
Caption: NanoBRET™ workflow for quantifying inhibitor binding to EGFR in live cells.
Detailed Protocol: EGFR NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transiently transfect HEK293 cells with an EGFR-NanoLuc® fusion vector. 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Compound Addition: Dispense the cells into a 96-well white assay plate. Add serial dilutions of this compound, Gefitinib, and Osimertinib.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer K-10 and incubate for 2 hours at 37°C. Then, add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[17]
-
Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and >600nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
III. Downstream Pathway Inhibition: Western Blotting for p-EGFR and p-AKT
A key functional consequence of EGFR inhibition is the reduction of its autophosphorylation and the subsequent suppression of downstream signaling pathways like the PI3K/AKT pathway.[18][19] Western blotting for phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT) provides direct evidence of this functional outcome.
Caption: EGFR signaling pathway and the point of inhibition by the test compounds.
Detailed Protocol: Western Blot for p-EGFR and p-AKT
-
Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of this compound, Gefitinib, or Osimertinib for 2 hours. Stimulate with 100 ng/mL EGF for 10 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[13]
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the supernatant. Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.[13]
-
Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Immunodetection: Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1068) or p-AKT (e.g., Ser473) overnight at 4°C. Wash with TBST and incubate with an HRP-conjugated secondary antibody. Detect the signal with an ECL substrate.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane using a mild stripping buffer and reprobe with antibodies against total EGFR and total AKT.[13]
-
Data Analysis: Perform densitometry to quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein for each sample. A dose-dependent decrease in this ratio indicates effective target pathway inhibition.
Expected Outcomes and Interpretation
-
This compound: If our hypothetical compound is a potent and selective EGFR inhibitor, we would expect to see a significant thermal shift in the CETSA assay, a low nanomolar IC50 in the NanoBRET assay, and a dose-dependent reduction in p-EGFR and p-AKT levels in the Western blot analysis. Its profile might resemble that of Gefitinib if it is a reversible inhibitor, or Osimertinib if it is irreversible.
-
Gefitinib (Reversible Inhibitor): As a reversible ATP-competitive inhibitor, Gefitinib should demonstrate a clear thermal shift in CETSA and potent inhibition in the NanoBRET assay and Western blots.[20]
-
Osimertinib (Irreversible Inhibitor): Osimertinib forms a covalent bond with a cysteine residue in the EGFR active site.[4][18] This irreversible binding is expected to result in a very pronounced thermal stabilization in the CETSA. It will also show potent activity in NanoBRET and Western blot assays, often with greater potency against mutant forms of EGFR compared to wild-type.[4][18]
Conclusion
Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. A multi-pronged approach, combining direct binding assays like CETSA and NanoBRET with functional downstream assays such as Western blotting, provides the most comprehensive and reliable data. By comparing a novel compound like this compound against well-characterized alternatives, researchers can gain crucial insights into its mechanism of action, cellular potency, and selectivity. This rigorous, data-driven approach is essential for de-risking drug candidates and accelerating their path to the clinic.
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The Efficacy of Pyridinone Derivatives: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, the pyridinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of various pyridinone derivatives, supported by experimental data and detailed methodologies. Our objective is to offer a clear, evidence-based perspective to inform future research and development in this promising area. Pyridinone-containing compounds have shown significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][2]
Anticancer Efficacy of Pyridinone Derivatives
Pyridinone derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent antiproliferative activity against a range of human tumor cell lines.[1] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer progression, such as protein tyrosine kinases, Met kinase, and the mitogen-activated protein kinase (MAPK) pathway.[1]
Comparative In Vitro Anticancer Activity
The in vitro cytotoxicity of pyridinone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. A lower IC50 value, the concentration of a drug that inhibits 50% of cell growth, indicates greater potency.
| Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Pyridine-ureas (Compound 8e) | MCF-7 (Breast Cancer) | 0.22 | Doxorubicin | 1.93 | [3] |
| Pyridine-ureas (Compound 8n) | MCF-7 (Breast Cancer) | 1.88 | Doxorubicin | 1.93 | [3] |
| Pyridinone-quinazoline (Compound 42a/42b) | MCF-7, HeLa, HepG2 | 9 - 15 | Doxorubicin | Potency comparable to doxorubicin | [1] |
| 2-Pyridone Analog (Compound A9) | HT-29 (Colon Cancer) | 20.77 | - | - | [4] |
| Pyridinone-thiohydantoin | Mutant IDH1 (R132H) | 0.42 - 9.2 (Ki) | - | - |
As the data illustrates, certain pyridine-urea derivatives exhibit significantly greater potency against the MCF-7 breast cancer cell line than the standard chemotherapeutic agent, doxorubicin.[3] Similarly, pyridinone-quinazoline derivatives have demonstrated comparable potency to doxorubicin across several cancer cell lines.[1]
In Vivo Anticancer Efficacy in Murine Models
The translational potential of these promising in vitro findings is often evaluated in in vivo murine xenograft models. In these studies, human cancer cells are implanted into immunodeficient mice, which are then treated with the test compound. A key metric for efficacy is Tumor Growth Inhibition (TGI).
| Derivative | Animal Model | Tumor Type | Efficacy Metric | Result | Citation |
| Pyridinone Derivative | Murine Orthotopic Model | Osteosarcoma | Decreased tumor development | Significant | [5][6] |
| Pyridine Derivative (LHT-13-19) | Athymic BALB/c nu/nu mice | Colon Adenocarcinoma Xenograft | Increased tumor doubling time, increased survival, decreased metastasis | Significant | [7] |
| Lipid Nanocapsules with Pyridine Derivative (S4) | Ehrlich Ascites Carcinoma (EAC) solid tumor-bearing mice | Solid Tumor | Superior tumor growth inhibition, increased animal life span | Significant compared to free drug and 5-fluorouracil | [8] |
These in vivo studies confirm the potent anticancer activity of pyridinone derivatives, demonstrating their ability to inhibit tumor growth and, in some cases, reduce metastasis and improve survival.[5][7] The use of novel delivery systems, such as lipid nanocapsules, has also been shown to enhance the in vivo efficacy of these compounds.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The causality behind this experimental choice lies in its ability to provide a quantitative measure of cell viability, which is a direct indicator of a compound's cytotoxic effect. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is dependent on the activity of mitochondrial dehydrogenases in living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinone derivative (typically in a series of 2-fold or 10-fold dilutions) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antiviral Efficacy: Pyridinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors
A significant area of investigation for pyridinone derivatives has been their potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[9][10] These compounds bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[9]
Comparative In Vitro Anti-HIV-1 Activity
The in vitro efficacy of these derivatives is typically evaluated through two primary assays: an enzyme inhibition assay to determine the IC50 against purified HIV-1 reverse transcriptase, and a cell-based assay to determine the EC50 (the concentration required to inhibit viral replication by 50%) in a relevant cell line.
| Compound | Target | In Vitro Assay | Efficacy Metric | Value | Citation |
| L-697,639 | HIV-1 RT | Enzyme Inhibition | IC50 | 20-800 nM | [10] |
| L-697,661 | HIV-1 RT | Enzyme Inhibition | IC50 | 20-800 nM | [10] |
| L-697,639 | HIV-1 Replication | Cell-based | EC95 | 12-200 nM | [10] |
| L-697,661 | HIV-1 Replication | Cell-based | EC95 | 12-200 nM | [10] |
| Quinazolinone (L-738,372) | HIV-1 RT | Enzyme Inhibition | Ki | 140 nM | [11] |
The data highlights the potent inhibitory activity of these pyridinone derivatives against both the isolated HIV-1 RT enzyme and viral replication in cell culture.[10] It is noteworthy that the quinazolinone derivative L-738,372, which shares a similar mechanism of action, also demonstrates strong inhibition.[11]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the viral enzyme, providing a mechanistic understanding of its antiviral activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin (DIG)/biotin-labeled deoxynucleoside triphosphates (dNTPs).
-
Inhibitor Addition: Add serial dilutions of the pyridinone derivative to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 RT.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.
-
Detection: Add an anti-DIG antibody conjugated to peroxidase, followed by a colorimetric substrate.
-
Absorbance Measurement: Measure the absorbance to quantify the amount of DNA produced.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Anti-inflammatory Potential of Pyridinone Derivatives
The pyridazinone core, a close structural relative of pyridinone, has been a focus of research for developing novel anti-inflammatory agents with potentially reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways.
In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory properties of pyridinone and pyridazinone derivatives are evaluated through a combination of in vitro assays measuring the inhibition of inflammatory mediators and in vivo models of inflammation.
| Derivative Class | In Vitro/In Vivo Model | Key Finding | Citation |
| Pyridazinones | LPS-induced NF-κB activity in THP1-Blue cells | Identification of 48 compounds with anti-inflammatory activity | [2] |
| Pyridazinones | LPS-induced IL-6 production in MonoMac-6 cells | Potent inhibitors also reduced IL-6 production | [2] |
| Pyridazinones | Cyclooxygenase 2 (COX-2) inhibition | Some derivatives are selective COX-2 inhibitors | [2] |
| Pyridazinones | Carrageenan-induced paw edema in rats | Some derivatives showed potent anti-inflammatory effects | [14] |
These studies demonstrate the potential of pyridinone-related structures to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, leading to significant anti-inflammatory effects in both cellular and animal models.[2][14]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate pyridinone derivatives, the following diagrams illustrate key signaling pathways and workflows.
MAPK/ERK Signaling Pathway in Cancer
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[15][16]
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
p38 MAP Kinase Signaling Pathway in Inflammation
The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines and is a significant target for anti-inflammatory drug development.[17][18]
Caption: Overview of the p38 MAP Kinase signaling cascade in inflammation.
General Experimental Workflow for Efficacy Testing
The following workflow provides a logical progression from initial in vitro screening to in vivo validation for pyridinone derivatives.
Caption: A generalized workflow for evaluating the efficacy of pyridinone derivatives.
Conclusion
The pyridinone scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The extensive body of research highlights the potent and diverse biological activities of pyridinone derivatives, with compelling evidence of their efficacy in both in vitro and in vivo models of cancer, HIV, and inflammation. The data presented in this guide underscores the importance of a systematic and comparative approach to evaluating these compounds, from initial cell-based assays to rigorous animal studies. Further optimization of lead compounds, potentially leveraging novel drug delivery technologies, holds significant promise for translating the therapeutic potential of pyridinone derivatives into clinical applications.
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Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives. Potency, Binding Characteristics, and Effect of Template Sequence. (1993). PubMed. [Link]
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Navigating the Labyrinth of Resistance: A Comparative Guide to Investigating Resistance Mechanisms to 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern therapeutics, the emergence of drug resistance is an ever-present challenge, turning promising chemical entities into therapies with limited long-term efficacy. This guide provides a comprehensive framework for the analysis of resistance mechanisms to 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, a pyridinone-containing compound with therapeutic potential. As a senior application scientist, my objective is to equip you not with a rigid protocol, but with a strategic and adaptable experimental roadmap to dissect, understand, and ultimately overcome resistance to this specific agent.
Our approach is grounded in the core principles of scientific integrity. We will explore the causality behind experimental choices, ensure that the described protocols are self-validating, and ground our claims in authoritative scientific literature.
Deconstructing the Molecule: Postulating a Mechanism of Action
To investigate resistance, we must first build a testable hypothesis about how this compound exerts its therapeutic effect. The pyridinone scaffold is a privileged structure in medicinal chemistry, often associated with enzyme inhibition. Given the aminomethyl substituent, potential targets could include kinases, histone deacetylases (HDACs), or other enzymes with a distinct binding pocket that can accommodate this feature.
Hypothetical Primary Targets:
-
Kinase Inhibition: The pyridinone ring could function as a hinge-binding motif, a common feature of many kinase inhibitors. The aminomethyl group could form key hydrogen bonds within the ATP-binding pocket.
-
HDAC Inhibition: The structure bears some resemblance to the cap group of known HDAC inhibitors, with the aminomethyl group potentially interacting with the zinc ion in the active site.
-
Other Enzymatic Inhibition: The compound could target other classes of enzymes, such as metabolic enzymes, where the pyridinone core can mimic a natural substrate or cofactor.
Our initial experimental strategy will therefore be designed to elucidate the primary mechanism of action, which will in turn inform our investigation into resistance.
A Comparative Framework for Investigating Resistance Mechanisms
Drug resistance is a multifaceted phenomenon, often arising from a combination of genetic and non-genetic alterations within the target cells.[1][2] We will structure our investigation around the most common categories of resistance, providing a comparative analysis of experimental approaches for each.
On-Target Resistance: Alterations in the Drug's Primary Target
This is often the most direct mechanism of acquired resistance, where mutations in the target protein prevent effective drug binding.[2]
Experimental Workflow:
-
Generation of Resistant Clones: The foundational step is the development of cell lines with acquired resistance. This is achieved by continuous exposure of a sensitive parental cell line to incrementally increasing concentrations of this compound.[3][4]
-
Target Gene Sequencing: Once resistant clones are established and their resistance phenotype is confirmed (e.g., via IC50 determination), the gene encoding the hypothetical target (e.g., a specific kinase or HDAC) should be sequenced in both the parental and resistant lines.[5]
-
Functional Validation of Mutations: Any identified mutations must be functionally validated. This can be achieved by introducing the specific mutation into the sensitive parental cell line using genome editing technologies like CRISPR/Cas9 and assessing for a shift in drug sensitivity.[5]
Alternative Approaches & Considerations:
-
Biochemical Assays: If the target is a known enzyme, in vitro activity assays using the purified wild-type and mutant proteins can directly assess the impact of the mutation on the inhibitory activity of the compound.
-
Computational Modeling: Molecular docking and molecular dynamics simulations can provide structural insights into how a mutation might disrupt the binding of this compound to its target.[6]
Table 1: Comparison of Methods for Detecting On-Target Resistance
| Method | Principle | Advantages | Limitations |
| Sanger Sequencing | Amplification and sequencing of the target gene's coding region. | Simple, cost-effective for targeted analysis. | May miss mutations in regulatory regions or large genomic rearrangements. |
| Next-Generation Sequencing (NGS) | Whole-exome or whole-genome sequencing to identify all genetic alterations. | Unbiased, can identify novel resistance mutations and concurrent genomic changes. | Higher cost and more complex data analysis. |
| CRISPR/Cas9 Engineering | Introduction of specific mutations into a sensitive cell line to confirm their role in resistance. | Provides direct causal evidence. | Can be technically challenging and may have off-target effects. |
| Biochemical Assays | In vitro measurement of enzyme activity in the presence of the inhibitor with wild-type and mutant protein. | Direct measure of the mutation's impact on drug-target interaction. | Requires purified protein and may not fully recapitulate the cellular context. |
| Computational Modeling | In silico prediction of how a mutation affects drug binding. | Provides structural rationale and can guide further experiments. | Predictive accuracy can vary, and it requires a known protein structure. |
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
Drug Efflux: Pumping the Threat Away
A common mechanism of multi-drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration. [2] Experimental Workflow:
-
Gene Expression Analysis: Quantify the mRNA levels of known ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1 (MRP1), ABCG2 (BCRP)) in parental and resistant cell lines using qRT-PCR.
-
Protein Expression Analysis: Confirm the increased expression of the corresponding ABC transporter proteins using Western blotting or flow cytometry.
-
Functional Efflux Assays: Directly measure the efflux activity using fluorescent substrates of these pumps, such as Rhodamine 123 or DiOC2(3). A higher rate of dye extrusion in the resistant cells, which can be reversed by a known inhibitor of that transporter (e.g., verapamil for MDR1), confirms this mechanism.
Alternative Approaches & Considerations:
-
Intracellular Drug Accumulation Assays: Measure the accumulation of a fluorescent analog of this compound (if available) or a standard fluorescent substrate over time. [7]Resistant cells will show lower intracellular fluorescence.
-
Ethidium Bromide-Agar Cartwheel Method: A simple, agar-based screening method to qualitatively assess efflux pump activity in a large number of bacterial or cell isolates. [8]
Table 2: Comparison of Drug Efflux Assays
| Assay | Principle | Advantages | Limitations |
| qRT-PCR | Measures mRNA levels of ABC transporter genes. | Highly sensitive and specific for gene expression. | Does not confirm protein expression or functional activity. |
| Western Blotting | Detects the presence and relative abundance of ABC transporter proteins. | Confirms protein expression. | Semi-quantitative and does not directly measure pump function. |
| Flow Cytometry Efflux Assay | Measures the extrusion of a fluorescent substrate from single cells. | Quantitative, high-throughput, and allows for analysis of heterogeneous cell populations. | Requires a flow cytometer and fluorescent substrates. |
| Intracellular Accumulation Assay | Measures the steady-state intracellular concentration of a fluorescent substrate. | Can be performed on a plate reader and is relatively simple. | Indirect measure of efflux; can be influenced by other factors like membrane potential. |
| Ethidium Bromide-Agar Cartwheel | Visual assessment of ethidium bromide accumulation and fluorescence in colonies on an agar plate. | Simple, low-cost, and suitable for high-throughput screening. | Qualitative and less sensitive than other methods. |
Synthesizing the Data: Building a Resistance Profile
The data generated from these comparative experimental workflows should be integrated to construct a comprehensive resistance profile for this compound. It is crucial to recognize that resistance is often not a singular event but a combination of mechanisms. For instance, a cell line might acquire a target mutation and simultaneously upregulate a drug efflux pump.
By systematically investigating these key areas, researchers can not only understand why this particular compound may fail in certain contexts but also proactively design strategies to overcome this resistance. These strategies could include the development of second-generation inhibitors that are effective against mutated targets, or rational combination therapies that co-target the primary pathway and the identified bypass or efflux mechanisms.
This guide provides a logical and experimentally robust framework to begin this critical investigation. The path to overcoming drug resistance begins with a thorough and unbiased understanding of its origins.
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Safety Operating Guide
Personal protective equipment for handling 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Essential Safety and Handling Guide: 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 95878-02-7). The following protocols are designed for researchers, scientists, and drug development professionals to ensure personal safety and procedural integrity. The causality behind each recommendation is explained to build a comprehensive understanding of the necessary precautions.
Hazard Identification: The Foundation of Safety
Understanding the inherent risks of a compound is the critical first step in establishing a safe handling protocol. This compound is a pyridine derivative with a defined set of hazards that dictate the required level of protection. The primary risks are associated with direct contact and inhalation.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are summarized below.
| Hazard Classification | Category | Hazard Statement | Rationale for Precaution |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] | Prevents accidental ingestion through contaminated hands or in the laboratory environment. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3][4] | Skin is a primary route of exposure; absorption can lead to systemic effects. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[3][4] | The compound, likely a solid powder, can become airborne and enter the respiratory system.[3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] | Direct contact can cause local inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] | Splashes or airborne particles can cause significant and potentially lasting damage to the eyes. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2][3][4] | Inhaled particles can irritate the nose, throat, and lungs. |
Additionally, the compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[3][6] This property underscores the need for storage in a tightly sealed container in a dry environment.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound.
Eye and Face Protection
-
Mandatory: Chemical safety goggles with side shields.
-
Recommended for Splash Risk: A full-face shield worn over safety goggles is required when handling larger quantities or solutions where splashing is possible.
-
Causality: The "Causes serious eye irritation" classification means that even minor contact can lead to significant injury.[1][3][4] Goggles provide a seal around the eyes to protect from airborne powder and splashes.
Hand Protection
-
Required: Chemically resistant gloves.
-
Recommended Glove Types: Nitrile or neoprene gloves are suitable for handling this compound and related pyridine derivatives.[7]
-
Protocol: Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection. Gloves should be removed and replaced immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.
-
Causality: The compound is harmful upon skin contact and causes skin irritation.[1][3][4] Gloves provide a critical barrier to prevent dermal absorption and local irritation.
Body Protection
-
Required: A fully buttoned, long-sleeved laboratory coat.
-
Best Practice: A flame-retardant lab coat is recommended as a general laboratory safety measure.[8]
-
Causality: A lab coat protects street clothes and underlying skin from contamination by spills or airborne dust.
Respiratory Protection
-
Primary Control: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Secondary Control: If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is necessary. The specific type of respirator and cartridge should be determined by a formal risk assessment.
-
Causality: The compound is classified as harmful if inhaled and may cause respiratory irritation.[1][3][4] Engineering controls and, if necessary, personal respirators are essential to prevent particles from entering the respiratory tract.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling the Compound:
-
Work within the fume hood with the sash at the lowest practical height.
-
When weighing the solid, use a draft shield or perform the task in a powder-containment hood to prevent dust from becoming airborne.
-
Keep the container tightly closed when not in use to prevent absorption of moisture and potential contamination.[3][6]
-
Avoid actions that generate dust, such as scraping or vigorous shaking.
-
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.
-
-
PPE Removal (Doffing):
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove face shield/goggles last.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and actions from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling and Disposal
Emergency and Disposal Procedures
First Aid in Case of Exposure
Immediate and correct first aid is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][8] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[1][8] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional. |
Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[8][11][12]
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[8] Adhere strictly to all local, state, and federal environmental regulations.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 95878-02-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
